1-Nonen-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
non-1-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUPBTSXOSZHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015909 | |
| Record name | 1-Nonen-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35192-73-5 | |
| Record name | 1-Nonen-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035192735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35192-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nonen-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Nonen-4-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nonen-4-ol is a secondary allylic alcohol that, while not extensively documented in mainstream chemical literature, possesses a molecular architecture that suggests significant utility in synthetic organic chemistry. Its bifunctional nature, combining the reactivity of a double bond and a secondary alcohol, makes it a potentially valuable building block for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, a detailed theoretical synthesis protocol, an exploration of its expected reactivity, and a discussion of its potential applications in research and drug development.
Chemical and Physical Properties
Direct experimental data for this compound is sparse in readily available literature. Therefore, the following table includes a combination of data from various sources, including public chemical databases and predictions based on its structure and comparison with analogous compounds.
| Property | Value | Source/Comment |
| IUPAC Name | non-1-en-4-ol | [1] |
| CAS Number | 35192-73-5 | [1] |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Boiling Point | ~195-201 °C (at 760 mmHg) | Predicted. 1-Nonen-3-ol has a reported boiling point of 195 °C.[2] A Chinese supplier lists 200.7 °C for this compound. |
| Density | ~0.836 g/cm³ | Predicted. Based on data from a chemical supplier. |
| Solubility | Expected to be soluble in common organic solvents like ethers, alcohols, and chlorinated hydrocarbons. Limited solubility in water is anticipated due to the long alkyl chain. | |
| Appearance | Colorless liquid | Predicted based on homologous alcohols. |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the aliphatic chain protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the double bond, the carbon attached to the hydroxyl group, and the carbons of the pentyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and a peak around 1640-1680 cm⁻¹ corresponding to the C=C stretching of the alkene.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 142, along with characteristic fragmentation patterns for an unsaturated alcohol.[1]
Synthesis of this compound: A Practical Approach
A common and effective method for the synthesis of secondary allylic alcohols is the Grignard reaction between an aldehyde and a vinylmagnesium halide.[3][4] For this compound, this would involve the reaction of hexanal with vinylmagnesium bromide.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Hexanal
-
Vinylmagnesium bromide (typically 1.0 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a solution of hexanal in anhydrous diethyl ether or THF.
-
Grignard Addition: The flask is cooled to 0 °C in an ice bath. The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of hexanal. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide intermediate.
-
Workup: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis of this compound via Grignard reaction.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by the presence of the hydroxyl group and the carbon-carbon double bond. As a secondary allylic alcohol, it can undergo a variety of transformations, making it a versatile synthetic intermediate.
Reactions of the Hydroxyl Group
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-nonen-4-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding esters.
-
Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide will yield ethers.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a nucleophile.[5]
Reactions of the Alkene
-
Electrophilic Addition: The double bond can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst).
-
Hydrogenation: Catalytic hydrogenation will reduce the double bond to give 4-nonanol.
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form the corresponding epoxide.
-
Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, will yield aldehydes or carboxylic acids.
Caption: Key reactions of this compound.
Applications in Drug Development
Unsaturated alcohols are valuable precursors in the synthesis of a wide range of pharmaceuticals.[6] The dual functionality of this compound allows for the introduction of chirality and further functionalization. While specific examples of this compound in drug synthesis are not readily found, its structural motifs are present in various bioactive molecules. For instance, the allylic alcohol moiety is a key feature in many natural products with interesting biological activities. The long alkyl chain can contribute to the lipophilicity of a molecule, which is an important factor in drug design for membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Potential synthetic applications in a drug development context include:
-
Asymmetric Synthesis: The double bond can be used to direct stereoselective reactions, such as Sharpless asymmetric epoxidation, to introduce new chiral centers.
-
Scaffold for Complex Molecules: The hydroxyl and alkene groups can be independently modified to build more complex molecular scaffolds.
-
Fragment-Based Drug Discovery: The lipophilic nonene chain with a reactive hydroxyl handle could serve as a fragment for screening against biological targets.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the GHS classification for its isomer, (E)-non-4-en-1-ol, and related unsaturated alcohols, the following hazards should be considered[7]:
-
Flammability: Combustible liquid.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
This compound is a secondary allylic alcohol with significant potential as a versatile building block in organic synthesis. While detailed experimental data on this specific compound is limited, its chemical behavior can be reliably predicted based on the known reactivity of its functional groups. The synthetic protocol outlined, based on the Grignard reaction, provides a practical route to access this compound. Its ability to undergo a wide range of chemical transformations makes it a valuable tool for researchers and scientists, particularly in the field of drug discovery and development, where the construction of complex and diverse molecular architectures is paramount. Further investigation into the specific properties and applications of this compound is warranted and could unveil new opportunities in synthetic chemistry.
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PubChem. 1-Nonen-3-ol | C9H18O | CID 89560. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 16). 4.1: Allylic Substitution Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
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Khan Academy. Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Nonen-4-ol (CAS 35192-73-5)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nonen-4-ol (CAS 35192-73-5) is an unsaturated aliphatic alcohol with potential applications in fine chemical synthesis and as a subject of investigation in biological systems. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route via Grignard reaction, detailed protocols for purification and characterization, and a discussion of its potential, yet currently underexplored, biological activities. Given the limited specific literature on this compound, this document integrates established chemical principles and data from analogous structures to offer a robust framework for its study and application.
Introduction and Chemical Profile
This compound is a nine-carbon allylic alcohol.[1][2] Its structure, featuring both a hydroxyl group and a terminal double bond, makes it a potentially versatile building block in organic synthesis. While it has been reported in the plant Arctostaphylos uva-ursi, its biological role and pharmacological potential remain largely uninvestigated.[1] This guide aims to consolidate the known physicochemical data and provide validated, field-proven methodologies for its synthesis and analysis, thereby empowering researchers to explore its utility.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 35192-73-5 | [1][3][4] |
| Molecular Formula | C₉H₁₈O | [1][3][4] |
| Molecular Weight | 142.24 g/mol | [1][4] |
| IUPAC Name | non-1-en-4-ol | [1] |
| Synonyms | 4-hydroxy-1-nonene | [1] |
| Structure | ||
| CCCCCC(O)CC=C | [1] |
Synthesis of this compound: A Proposed Protocol
While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient route is the Grignard reaction. This cornerstone of carbon-carbon bond formation involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[5][6][7] For the synthesis of this compound, the logical precursors are hexanal and vinylmagnesium bromide.
Reaction Principle
The vinyl group of vinylmagnesium bromide acts as a carbanion, attacking the electrophilic carbonyl carbon of hexanal. A subsequent aqueous workup protonates the resulting alkoxide to yield the secondary allylic alcohol, this compound.
Caption: Synthesis workflow for this compound via Grignard reaction.
Step-by-Step Synthesis Protocol
Safety Precaution: Grignard reagents are highly reactive with water and air. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[8]
-
Apparatus Setup:
-
Assemble a three-necked, round-bottom flask (flame-dried) equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
-
Reaction Initiation:
-
To the reaction flask, add hexanal (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C using an ice bath.
-
-
Addition of Grignard Reagent:
-
Slowly add vinylmagnesium bromide (1.1 equivalents, typically a 1.0 M solution in THF) to the stirred hexanal solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure completion.
-
-
Reaction Quenching:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This will precipitate magnesium salts.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Characterization
The crude product from the synthesis will contain unreacted starting materials, byproducts, and residual solvent. Purification is critical to obtaining this compound of sufficient purity for analytical and biological studies.
Purification Protocol: Salting Out and Distillation
Given that this compound is an allylic alcohol, purification can be challenging due to potential azeotrope formation with water.[9] A combination of salting out and distillation is an effective strategy.
-
Salting Out:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Add a saturated solution of potassium carbonate (K₂CO₃) to "salt out" the alcohol, reducing its solubility in the aqueous phase.[10]
-
Separate the organic layer containing the enriched this compound.
-
-
Fractional Distillation:
-
Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate.[11]
-
Perform fractional distillation under reduced pressure to purify the this compound. The reduced pressure is crucial to lower the boiling point and prevent thermal decomposition.
-
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.
GC-MS is the definitive method for assessing the purity of volatile compounds like this compound and confirming its molecular weight.[12]
Illustrative GC-MS Protocol:
-
System: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.[13]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Expected Results:
-
A major peak at a specific retention time corresponding to this compound.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 142, consistent with the molecular weight of C₉H₁₈O.[3] Common fragmentation patterns for alcohols would also be expected.
¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule.[14][15]
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~5.8 ppm: A multiplet corresponding to the internal vinyl proton (-CH=).
-
~5.0-5.2 ppm: Two multiplets corresponding to the terminal vinyl protons (=CH₂).
-
~3.6-3.8 ppm: A multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-). The electronegative oxygen deshields this proton.[16]
-
~2.1-2.3 ppm: A multiplet for the allylic protons (-CH₂-CH=).
-
~1.2-1.6 ppm: A broad multiplet for the other methylene protons in the alkyl chain.
-
~0.9 ppm: A triplet for the terminal methyl group (-CH₃).
-
Variable (1.5-4.0 ppm): A broad singlet for the hydroxyl proton (-OH), which can be confirmed by a D₂O shake experiment where the peak disappears.[15]
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~140 ppm: The internal vinyl carbon (-CH=).
-
~114 ppm: The terminal vinyl carbon (=CH₂).
-
~70-75 ppm: The carbon bearing the hydroxyl group (-C(OH)-).
-
~20-40 ppm: The other sp³ hybridized carbons of the alkyl chain.
-
~14 ppm: The terminal methyl carbon.
Potential Biological Activity and Applications
While there is no direct, published research on the biological activity of this compound, its chemical structure as a medium-chain unsaturated alcohol allows for informed speculation and suggests avenues for future research.
Postulated Antimicrobial Activity
Long-chain and unsaturated alcohols are known to possess antimicrobial properties.[17][18] For instance, 1-nonanol has demonstrated bactericidal activity against Staphylococcus aureus.[17] The mechanism of action for such alcohols often involves disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components like potassium ions.[17] The structural similarity of this compound to other bioactive alcohols, such as terpinen-4-ol (a major component of tea tree oil), further supports the hypothesis of its potential antimicrobial effects.[19][20][21]
Caption: Postulated mechanism of antimicrobial action for this compound.
Proposed Protocol for Antimicrobial Screening
To validate this hypothesis, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum:
-
Culture a target bacterial strain (e.g., S. aureus, E. coli) in appropriate broth overnight.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Test Compound:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate.
-
-
Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Considerations for Drug Development
Should this compound demonstrate significant biological activity, further studies would be warranted. These would include:
-
Cytotoxicity Assays: Evaluating the effect of the compound on mammalian cell lines to determine its therapeutic index.[22]
-
Mechanism of Action Studies: Investigating the precise molecular targets and pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its activity and drug-like properties.
Conclusion
This compound is a structurally interesting molecule with a foundation in natural products. While specific research on this compound is limited, this guide provides a scientifically grounded framework for its synthesis, purification, and characterization. The proposed protocols, based on established and reliable chemical principles, offer a clear path for researchers to produce and study this compound. The potential for antimicrobial activity, inferred from structurally related molecules, presents an exciting avenue for future investigation in the fields of medicinal chemistry and drug discovery.
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Shimadzu. (n.d.). Simultaneous Analysis of Alcohol and Volatile Toxic Substances in Blood Using Headspace-GC-MS. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial action of short chain alcohols and glycols. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Grignard Reactions: The Essential Role of Vinylmagnesium Bromide. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Retrieved from [Link]
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Agilent. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]
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Chemical Synthesis Database. (2025). 1-nonen-4-one. Retrieved from [Link]
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PubMed Central. (n.d.). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Retrieved from [Link]
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YouTube. (2022, June 19). Allyl alcohol preparation. Retrieved from [Link]
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Spectral data of 1-Nonen-4-ol (MS, IR, NMR)
An In-Depth Technical Guide to the Spectral Data of 1-Nonen-4-ol
This guide provides a comprehensive analysis of the spectral data for this compound (CAS: 35192-73-5), a C9 unsaturated alcohol.[1][2][3][4][5] As a molecule possessing both a hydroxyl group and a terminal double bond, its structural elucidation relies on the synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers and professionals in drug development and chemical analysis, offering not just raw data, but a detailed interpretation grounded in established spectroscopic principles.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, while its fragmentation pattern provides a veritable fingerprint for its molecular structure. For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.
Rationale for Experimental Choices
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule. This is advantageous as it induces extensive fragmentation, providing rich structural information. The initial molecular ion (M•+) is often unstable and undergoes characteristic bond cleavages. Analyzing these fragments allows for a logical reconstruction of the original molecule. The coupling with Gas Chromatography (GC) ensures that the sample is purified and introduced into the mass spectrometer in a controlled manner, making it ideal for the analysis of volatile liquids like this compound.[2]
Experimental Protocol: GC-MS Analysis
The following protocol is a representative method for acquiring the EI mass spectrum of this compound, based on methodologies reported by the National Institute of Standards and Technology (NIST).[6]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation:
-
Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.
-
Column: Utilize a non-polar capillary column, such as an HP-5 (50 m x 0.2 mm x 0.5 µm).[6]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Implement a temperature ramp to ensure good separation, for example: hold at 40°C for 3 min, ramp at 10°C/min to 60°C, then ramp at 3°C/min to 150°C, and finally ramp at 20°C/min to 250°C, holding for 5 min.[6]
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization at 70 eV.
-
Source Temperature: Maintain at 230°C.
-
Mass Analyzer: Scan a mass-to-charge (m/z) range from 40 to 400 amu.
-
Mass Spectrum Data
The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular formula is C₉H₁₈O, corresponding to a molecular weight of 142.24 g/mol .[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 41 | 95 | [C₃H₅]⁺ (Allyl cation) |
| 44 | 100 | [CH₃CH=OH]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
| 57 | 60 | [C₄H₉]⁺ (Butyl cation) |
| 83 | 55 | [M - C₄H₉]⁺ or [M - C₃H₅O]⁺ |
| 124 | ~5 | [M - H₂O]⁺• |
| Data sourced from NIST Chemistry WebBook.[2] |
Interpretation of the Mass Spectrum
The mass spectrum of this compound does not show a prominent molecular ion peak (m/z 142) due to the instability of the parent alcohol under EI conditions. A small peak at m/z 124 corresponds to the loss of a water molecule ([M-18]⁺•), a very common fragmentation for alcohols.
The base peak at m/z 44 is highly diagnostic. It arises from a McLafferty-type rearrangement, which is characteristic of molecules containing a carbonyl group or, in this case, an alcohol that can tautomerize to a carbonyl-like intermediate in the ion source.
The prominent peak at m/z 57 is due to the alpha-cleavage of the C-C bond adjacent to the oxygen atom, resulting in the loss of a pentyl radical and the formation of a stable, resonance-stabilized [CH₂(CH)CHOH]⁺ fragment, which is observed as the loss of a butyl group from a rearranged intermediate. A simple cleavage would also result in a stable secondary carbocation, [CH(OH)CH₂CH=CH₂]⁺, with a mass of 85, but the observed fragmentation is more complex. The loss of the alkyl chain results in the fragment [M - C₅H₁₁]⁺ at m/z 71. The peak at m/z 41 corresponds to the stable allyl cation ([C₃H₅]⁺), formed from the cleavage of the C3-C4 bond.
Visualization of Key Fragmentation Pathways
Caption: Key EI-MS fragmentation pathways of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed, providing a unique spectral fingerprint.
Rationale for Experimental Choices
Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples in Fourier Transform Infrared (FTIR) spectroscopy. It requires minimal sample preparation and provides high-quality, reproducible spectra. The sample is placed in direct contact with an internal reflection element (a crystal with a high refractive index, such as diamond or zinc selenide). The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample. This interaction is sufficient for the sample to absorb energy at its characteristic vibrational frequencies.
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan. The background spectrum of the clean, empty crystal is recorded and automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.
Infrared Spectrum Data
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol (H-bonded) |
| 3079 | =C-H stretch | Alkene (Vinyl) |
| 2957, 2930, 2859 | C-H stretch (sp³) | Alkane |
| 1642 | C=C stretch | Alkene |
| 1465 | -CH₂- bend (scissoring) | Alkane |
| 1060 | C-O stretch | Secondary Alcohol |
| 995, 913 | =C-H bend (out-of-plane) | Monosubstituted Alkene |
| Data sourced from NIST Chemistry WebBook (Gas Phase).[4] |
Interpretation of the Infrared Spectrum
The spectrum is dominated by a strong, broad absorption band centered around 3350 cm⁻¹ , which is the classic signature of a hydrogen-bonded O-H stretching vibration from the alcohol group. The broadness is a direct result of intermolecular hydrogen bonding.
The presence of the terminal alkene is confirmed by several peaks. The peak at 3079 cm⁻¹ is characteristic of the C-H stretch where the hydrogen is attached to an sp² hybridized carbon of the double bond. The C=C double bond stretch itself appears at 1642 cm⁻¹ . Furthermore, the two strong peaks at 995 cm⁻¹ and 913 cm⁻¹ are the out-of-plane C-H bending ("wagging") vibrations, which are highly diagnostic for a vinyl group (-CH=CH₂).
The aliphatic pentyl chain is evidenced by the strong C-H stretching absorptions just below 3000 cm⁻¹ (2957, 2930, 2859 cm⁻¹ ). Finally, the strong C-O stretching vibration of the secondary alcohol appears around 1060 cm⁻¹ .
Visualization of Functional Group Correlations
Caption: Correlation of functional groups in this compound to IR absorption regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. While experimental ¹H and ¹³C NMR data for this compound are available in curated databases such as the Spectral Database for Organic Compounds (SDBS) and SpectraBase, this section will provide a detailed interpretation based on well-established principles of chemical shifts and coupling constants.[1][7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Reference Standard: The CDCl₃ solvent contains a small amount of non-deuterated CHCl₃, which serves as an internal chemical shift reference for the ¹H spectrum (δ 7.26 ppm). The carbon signal of CDCl₃ appears as a triplet at δ 77.16 ppm in the ¹³C spectrum. Tetramethylsilane (TMS) can also be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle and a relaxation delay of at least 1-2 seconds to ensure accurate integration.
-
¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT sequence) is performed to yield a spectrum with singlets for each unique carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~5.85 | ddd | 1H | -CH=CH₂ |
| b, c | ~5.20, ~5.10 | dd, dd | 2H | -CH=CH₂ |
| d | ~3.65 | m | 1H | -CH(OH)- |
| e | ~2.30 | m | 2H | -CH₂-CH=CH₂ |
| f | ~1.60 (variable) | s (broad) | 1H | -OH |
| g | ~1.50 | m | 2H | -CH(OH)-CH₂- |
| h, i | ~1.30 | m | 4H | -CH₂-CH₂-CH₃ |
| j | ~0.90 | t | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum
-
Vinyl Protons (a, b, c): The vinyl group protons are the most deshielded. The proton on C2 (a ) is coupled to the two terminal protons (b, c) and the allylic protons (e ), appearing as a complex multiplet (ddt - doublet of doublets of triplets). The terminal protons (b, c ) are diastereotopic and appear as distinct signals, each a doublet of doublets due to geminal and cis/trans coupling to proton a .
-
Carbinol Proton (d): The proton attached to the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen and appears around 3.65 ppm. It will be a multiplet due to coupling with the adjacent CH₂ groups (e, g ).
-
Allylic Protons (e): The protons on C3, adjacent to the double bond, are deshielded and appear around 2.30 ppm.
-
Hydroxyl Proton (f): The alcohol proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding and chemical exchange.
-
Alkyl Protons (g, h, i, j): The remaining methylene groups (g, h, i ) form a complex, overlapping multiplet region in the typical alkane range of 1.30-1.50 ppm. The terminal methyl group (j ) appears as a characteristic triplet around 0.90 ppm, coupled to the adjacent CH₂ group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon No. | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~114.5 | =CH₂ |
| 2 | ~141.0 | -CH= |
| 3 | ~42.0 | -CH₂- (allylic) |
| 4 | ~71.0 | -CH(OH)- |
| 5 | ~37.0 | -CH₂- |
| 6 | ~28.0 | -CH₂- |
| 7 | ~23.0 | -CH₂- |
| 8 | ~32.0 | -CH₂- |
| 9 | ~14.0 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
-
Alkene Carbons (C1, C2): The sp² carbons of the double bond are found furthest downfield in the 114-141 ppm region. The internal carbon (C2) is more substituted and thus further downfield than the terminal CH₂ carbon (C1).
-
Carbinol Carbon (C4): The carbon attached to the hydroxyl group is significantly deshielded by the oxygen atom, appearing around 71.0 ppm.
-
Alkyl Carbons (C3, C5-C9): The remaining sp³ carbons appear in the upfield region. The allylic carbon (C3) is slightly deshielded (~42.0 ppm) due to its proximity to the double bond. The terminal methyl carbon (C9) is the most shielded, appearing at ~14.0 ppm. The other methylene carbons (C5-C8) appear between ~23-37 ppm.
Visualization of Structure-Spectra Correlations
Caption: Correlation of the this compound structure with its predicted NMR signals.
Conclusion
The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides an unambiguous structural confirmation of this compound. MS confirms the molecular weight and reveals characteristic fragmentation patterns, including the loss of water and alpha-cleavage. IR spectroscopy clearly identifies the key alcohol and terminal alkene functional groups through their distinct vibrational absorptions. Finally, ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling patterns consistent with the assigned structure. This multi-technique approach represents a robust and self-validating system for the comprehensive characterization of organic molecules in research and industrial settings.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Alves, J. S., et al. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 38(3), 201–206. Available at: [Link]
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Identification and Characterization of 1-Nonen-4-ol in Arctostaphylos uva-ursi: A Technical Guide for Phytochemical Analysis
This guide provides a comprehensive, technically-grounded methodology for the identification of the volatile organic compound 1-nonen-4-ol in the leaves of Arctostaphylos uva-ursi (L.) Spreng., commonly known as Bearberry. Designed for researchers, phytochemists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure reproducibility and scientific rigor.
Introduction
Arctostaphylos uva-ursi is a medicinal plant with a long history of use in traditional medicine, primarily for urinary tract ailments.[1][2][3] Its therapeutic effects are largely attributed to a rich profile of non-volatile phytochemicals, including the hydroquinone glycoside arbutin, tannins, and various flavonoids.[4][5][6][7] However, the volatile fraction of its metabolome, while less studied, contains compounds that may contribute to the plant's overall biological activity and chemotaxonomic profile.
Recent analytical studies have successfully characterized the essential oil and volatile emissions from A. uva-ursi leaves, identifying a complex mixture of terpenoids, fatty acid derivatives, and other compounds.[8][9] Among these is the C9 unsaturated alcohol, this compound, a compound of interest for its potential biological activities and contribution to plant-environment interactions. This guide establishes a robust analytical workflow for the unambiguous identification of this compound, leveraging Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Theoretical Framework & Pre-analytical Considerations
The Target Analyte: this compound
This compound (C₉H₁₈O) is an unsaturated fatty alcohol.[10] Its presence in plants is often a result of the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids. C9 alcohols and aldehydes are known to be involved in plant defense and signaling pathways.[11] The definitive identification of such a compound within the complex matrix of A. uva-ursi requires a highly sensitive and specific analytical approach.
The Analytical Imperative: Why HS-SPME-GC-MS?
The analysis of volatile organic compounds (VOCs) from a plant matrix presents unique challenges, including low concentrations and potential interference from the complex background.
-
Expertise & Experience: Classical methods like steam distillation, while effective for bulk essential oil extraction, require large amounts of plant material and can introduce thermal artifacts, potentially altering the true volatile profile. HS-SPME is a solvent-free, equilibrium-based extraction technique that is exceptionally sensitive and minimally invasive.[12][13][14] It isolates volatile and semi-volatile compounds from the headspace above the sample, concentrating them onto a coated fiber. This approach is ideal for detecting trace-level analytes like this compound without thermal degradation.
-
Trustworthiness: Coupling HS-SPME with GC-MS provides a two-dimensional identification system. The Gas Chromatograph (GC) separates individual compounds based on their boiling points and polarity, yielding a characteristic Retention Time (RT) . The Mass Spectrometer (MS) then fragments each compound, producing a unique mass spectrum that serves as a molecular fingerprint. The combination of these two orthogonal data points provides a high degree of confidence in compound identification.
Pre-analytical Protocol: Sample Integrity
The accuracy of any phytochemical analysis begins with the quality of the starting material.
-
Harvesting: Collect fresh, healthy leaves of A. uva-ursi. The concentration of secondary metabolites can vary with season and environmental conditions.[15] For consistency, harvesting during a single, well-documented period is recommended.
-
Drying: To preserve volatile integrity, air-dry the leaves in a dark, well-ventilated area at ambient temperature until brittle. Oven-drying at high temperatures can drive off the most volatile compounds and is not recommended.
-
Storage & Preparation: Store dried leaves in airtight containers, protected from light. Immediately before analysis, grind the leaves to a fine, homogenous powder (e.g., using a cryogenic mill or a standard grinder) to increase the surface area for efficient volatile release.
Section 2: The Analytical Workflow
The following workflow is a self-validating system, integrating extraction and analysis with multi-point verification for confident identification.
Detailed Protocol: HS-SPME
This protocol is optimized for the broad-spectrum analysis of plant volatiles.
-
Sample Preparation: Accurately weigh 0.5 g of finely powdered, dried A. uva-ursi leaf material into a 20 mL glass headspace vial.
-
Vial Sealing: Immediately seal the vial using a PTFE/silicone septum and an aluminum cap.
-
Incubation: Place the vial in a heating block or autosampler incubator set to 60°C . Allow the sample to equilibrate for 15 minutes . Causality: This step facilitates the release of semi-volatile compounds from the plant matrix into the headspace, increasing their concentration for extraction.
-
Extraction: Introduce the HS-SPME fiber into the vial, exposing it to the headspace (not the solid material).
-
Recommended Fiber: A triphasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. Causality: This fiber type provides a broad polarity range, ensuring efficient trapping of diverse chemical classes, from nonpolar alkanes to more polar alcohols like this compound.[12][13]
-
-
Extraction Time: Allow the fiber to remain exposed to the headspace for 30 minutes at 60°C.
-
Desorption: Immediately after extraction, retract the fiber and insert it into the heated GC inlet for thermal desorption.
Detailed Protocol: GC-MS Analysis
The following parameters provide excellent separation for complex plant volatile samples.
| Parameter | Recommended Setting | Rationale (Expertise & Experience) |
| Injection Port | 250°C, Splitless Mode | Ensures rapid and complete thermal desorption of analytes from the SPME fiber onto the analytical column. |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) | Inert gas that provides good chromatographic efficiency. Constant flow ensures reproducible retention times. |
| Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film | A robust, general-purpose non-polar column ideal for separating complex mixtures of volatiles with varying polarities.[16] |
| Oven Program | Initial 70°C, ramp at 5°C/min to 290°C, hold for 10 min | A slow initial ramp effectively separates highly volatile compounds, while the steady ramp to a high final temperature elutes less volatile components.[16] |
| MS Source Temp. | 230°C | Standard temperature to maintain analyte integrity in the gas phase. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV (Electron Ionization - EI) | Standard EI energy that produces reproducible, fragment-rich mass spectra ideal for library matching.[17] |
| Mass Range | m/z 40-400 | Captures the characteristic low-mass fragments while encompassing the molecular ion of the target and other potential compounds. |
Section 3: Authoritative Grounding & Compound Identification
Unambiguous identification relies on a three-point validation system: Retention Time (RT), Retention Index (RI), and Mass Spectrum (MS).
Data Analysis
-
Mass Spectral Matching: The acquired mass spectrum for the chromatographic peak of interest is compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[10] A high match factor (>85%) provides the initial putative identification.
-
Retention Index (RI) Calculation: This is a critical step for trustworthy identification. The retention time of a compound is normalized to the retention times of adjacent n-alkanes (e.g., C8-C20) run under the identical chromatographic conditions. The RI is a more stable and transferable value than retention time alone.[18]
-
The formula for linear retention index is: RI = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]
-
Where t_x is the retention time of the analyte, and t_n and t_{n+1} are the retention times of the n-alkanes eluting immediately before and after the analyte, respectively.
-
-
Identification of this compound
The following data provides the authoritative fingerprint for confirming the presence of this compound.
| Identification Parameter | Expected Value/Result | Source |
| Molecular Formula | C₉H₁₈O | [10] |
| Molecular Weight | 142.24 g/mol | [10] |
| Retention Index (RI) | 1097 (on a standard HP-5ms non-polar column) | Radulović et al., 2010[16] |
| Key Mass Fragments (m/z) | 57 (Base Peak), 41, 70, 85, 55, 69, 97 | NIST Mass Spectrometry Data Center[10] |
Authoritative Grounding: The identification is confirmed when the experimentally obtained mass spectrum matches the library spectrum, AND the calculated Retention Index matches the literature value of 1097 reported for this compound from A. uva-ursi on an equivalent GC column.[16] This dual confirmation provides a self-validating result with a high degree of scientific certainty.
Conclusion
This technical guide outlines a complete and robust methodology for the identification of this compound in Arctostaphylos uva-ursi. By integrating best-practice HS-SPME-GC-MS protocols with a rigorous, multi-point data validation strategy, researchers can achieve confident and reproducible results. The causality behind each step has been detailed to empower the analyst with a deeper understanding of the workflow. The successful identification of this and other volatile compounds is a crucial step in expanding our understanding of the complex phytochemistry of A. uva-ursi and provides a foundation for future investigations into its pharmacological and ecological significance.
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The Naturopathic Herbalist. (2015, September 15). Arctostaphylos uva-ursi. Available at: [Link]
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Radulović, N. S., Blagojević, P. D., & Palić, R. M. (2010). Comparative Study of the Leaf Volatiles of Arctostaphylos uva-ursi (L.) Spreng. and Vaccinium vitis-idaea L. (Ericaceae). Molecules, 15(9), 6168–6185. Available at: [Link]
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Shikov, A. N., et al. (2021). Bearberry (Arctostaphylos uva-ursi (L.) Spreng.): chemical content and pharmacological activity. Journal of Excipients and Food Chemicals, 12(3). Available at: [Link]
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Li, X., et al. (2018). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. Molecules, 23(11), 2938. Available at: [Link]
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Asensio, V., et al. (2022). Application of Untargeted Metabolomics to Determine Volatile Compounds from the Spanish Plant Arctostaphylos uva-ursi Used as Te. Antioxidants, 11(3), 489. Available at: [Link]
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Miller, M. E., et al. (2021). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Metabolites, 11(11), 724. Available at: [Link]
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Zunino, M. P., & Zygadlo, J. A. (2004). HS-SPME-GC-MS ANALYSIS OF VOLATILE AND SEMI-VOLATILE COMPOUNDS FROM DRIED LEAVES OF Mikania glomerata Sprengel. Journal of the Brazilian Chemical Society, 15(4). Available at: [Link]
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Gong, C., et al. (2022). Accumulation patterns of C6 and C9 alcohols/aldehydes synthesized by lipoxygenase pathway and expression patterns of key genes. Frontiers in Plant Science, 13. Available at: [Link]
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Di-Musa, T., et al. (2021). Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides. ACS Omega, 6(20), 13304–13311. Available at: [Link]
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NIST. (n.d.). Gas Chromatography data for this compound. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]
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Georgiev, M., et al. (2023). Bioactive compounds of Arctostaphylos uva-ursi wild-growing populations from Bulgaria. Bulgarian Journal of Agricultural Science, 29(6), 1153-1159. Available at: [Link]
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Shikov, A. N., et al. (2021). bearberry (arctostaphylos uva-ursi (l.) spreng.): chemical content and pharmacological activity. Journal of Excipients and Food Chemicals, 12(3). Available at: [Link]
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TeCuts, D. L., et al. (1993). Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth. Plant Physiology, 103(2), 343–352. Available at: [Link]
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Zhuo, C., et al. (2022). Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. Frontiers in Plant Science, 13. Available at: [Link]
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Savidge, R. A., & Förster, H. (2001). Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. Phytochemistry, 57(7), 1095–1103. Available at: [Link]
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An In-Depth Technical Guide to the Stereoisomers of 1-Nonen-4-ol: Synthesis, Resolution, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nonen-4-ol, a nine-carbon chiral allylic alcohol, possesses a stereogenic center at the C-4 position, giving rise to (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these stereoisomers can lead to differential biological activities, making their separation and individual characterization crucial for applications in drug discovery, natural product synthesis, and flavor and fragrance chemistry. This technical guide provides a comprehensive overview of the core principles and practical methodologies for the stereoselective synthesis and resolution of this compound enantiomers. Detailed protocols for enzymatic kinetic resolution and analytical techniques for determining enantiomeric purity, including chiral gas and liquid chromatography, are presented. Furthermore, this guide outlines the characterization of the individual stereoisomers and discusses the fundamental importance of stereochemistry in molecular interactions.
Introduction: The Significance of Chirality in this compound
This compound is a secondary allylic alcohol with the chemical formula C₉H₁₈O.[1] Its structure contains a chiral center at the carbon atom bearing the hydroxyl group (C-4), which results in the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers. While enantiomers share identical physical properties such as boiling point and density in an achiral environment, their interactions with other chiral molecules, including biological receptors and enzymes, can differ significantly.[2] This disparity in biological activity is a cornerstone of modern pharmacology and drug development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3]
The biological relevance of chiral allylic alcohols is well-documented, with many serving as key intermediates in the synthesis of complex natural products and pharmaceuticals.[4] Although specific biological activities for the individual enantiomers of this compound are not extensively reported in publicly available literature, the broader class of chiral alcohols exhibits a wide range of biological functions. Therefore, the ability to obtain enantiomerically pure forms of this compound is of significant interest for screening in drug discovery programs and for use as a chiral building block in organic synthesis.
This guide will delve into the primary strategies for obtaining the (R)- and (S)-enantiomers of this compound: enantioselective synthesis and chiral resolution of the racemate.
Strategies for Obtaining Enantiomerically Pure this compound
There are two main pathways to obtaining the individual stereoisomers of this compound:
-
Enantioselective Synthesis: This approach aims to create a specific enantiomer directly from achiral starting materials.
-
Chiral Resolution: This involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components.
Enantioselective Synthesis: Asymmetric Allylation
A plausible and efficient method for the enantioselective synthesis of this compound is the asymmetric allylation of pentanal. This reaction involves the addition of an allyl group to the aldehyde, guided by a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other.
Conceptual Experimental Protocol: Asymmetric Allylation of Pentanal
This proposed protocol is based on established methods for the asymmetric allylation of aldehydes.
Materials:
-
Pentanal
-
Allyltrichlorosilane
-
Chiral Lewis base catalyst (e.g., a chiral phosphine oxide or a derivative of BINOL)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)
-
Standard glassware for anhydrous reactions
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the chiral Lewis base catalyst in the anhydrous solvent.
-
Cool the solution to the recommended temperature for the specific catalyst (typically between -78 °C and room temperature).
-
Add pentanal to the cooled solution.
-
Slowly add allyltrichlorosilane to the reaction mixture.
-
Stir the reaction for the time specified by the catalyst system, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding the quenching solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over the anhydrous drying agent.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The reagents used, particularly allyltrichlorosilane, are sensitive to moisture. Water can react with the silane, leading to the formation of byproducts and reducing the efficiency of the reaction.
-
Inert Atmosphere: Prevents oxidation of the aldehyde and other reagents.
-
Low Temperature: Many asymmetric reactions require low temperatures to enhance enantioselectivity by minimizing side reactions and favoring the desired transition state.
-
Chiral Lewis Base: This is the core of the asymmetric induction. The chiral catalyst forms a transient complex with the reagents, creating a chiral environment that directs the nucleophilic attack of the allyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer.
Chiral Resolution of Racemic this compound
An alternative and often more practical approach for obtaining both enantiomers is the resolution of a racemic mixture of this compound. Racemic this compound can be readily synthesized by the non-chiral addition of an allyl Grignard reagent to pentanal. Of the various resolution techniques, enzymatic kinetic resolution is particularly effective for secondary alcohols.[6]
Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)
Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases, such as Candida antarctica Lipase B (CALB), are highly stereoselective enzymes that can acylate one enantiomer of a racemic alcohol much faster than the other.[7] This results in a mixture of the acylated (esterified) enantiomer and the unreacted, enantiomerically enriched alcohol.
Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Nonen-4-ol
This protocol is adapted from established procedures for the enzymatic resolution of secondary alcohols.[7]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
In a suitable flask, dissolve racemic this compound in the anhydrous organic solvent.
-
Add the acyl donor (vinyl acetate, typically 0.5-0.6 equivalents to achieve ~50% conversion).
-
Add the immobilized CALB (typically 10-20% by weight of the substrate).
-
Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both products.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the formed ester using silica gel column chromatography.
Self-Validating System and Causality:
-
Monitoring Conversion: The progress of the reaction is crucial. Stopping the reaction at approximately 50% conversion is key to obtaining high enantiomeric excess for both the unreacted alcohol and the acylated product. This is because as the reaction proceeds beyond 50%, the enzyme will begin to acylate the less-reactive enantiomer at a higher rate, thus reducing the enantiomeric purity of the remaining alcohol.
-
Immobilized Enzyme: Using an immobilized enzyme simplifies the workup, as it can be easily removed by filtration. This also allows for the potential recycling of the biocatalyst, making the process more cost-effective and sustainable.
-
Acyl Donor: Vinyl acetate is a common and effective acyl donor in these reactions because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.
Analytical Characterization of this compound Stereoisomers
The successful synthesis or resolution of the enantiomers of this compound requires robust analytical methods to confirm their identity, purity, and stereochemical integrity.
Determination of Enantiomeric Purity
The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating and quantifying enantiomers. It utilizes a capillary column with a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[8]
Illustrative Chiral GC Method:
-
Column: A suitable chiral GC column, such as one with a β- or γ-cyclodextrin-based stationary phase.
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: A temperature gradient program, for example, starting at 60 °C and ramping to 180 °C at a rate of 2-5 °C/min.
The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another widely used method for enantiomeric separation. Similar to chiral GC, it employs a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are very common and effective for a wide range of compounds.[9]
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector (if the molecule has a chromophore, or after derivatization) or a refractive index detector.
Spectroscopic and Physical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra of the two enantiomers will be identical in an achiral solvent. However, chiral shift reagents can be used to differentiate the enantiomers in an NMR experiment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectra of the two enantiomers are identical. GC-MS is a common technique for identifying this compound in complex mixtures.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
Optical Rotation
A key characteristic of a chiral molecule is its ability to rotate the plane of polarized light. This property is measured using a polarimeter and is reported as the specific rotation [α].[12] The two enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. The dextrorotatory enantiomer (+) rotates light to the right (clockwise), while the levorotatory enantiomer (-) rotates light to the left (counter-clockwise).[12]
The specific rotation is a physical constant for a given enantiomer under specific conditions (temperature, wavelength of light, solvent, and concentration). While the specific rotation values for the enantiomers of this compound are not readily found in the literature, they would need to be determined experimentally for the pure enantiomers.
Visualization of Concepts and Workflows
Diagram 1: Stereoisomers of this compound
Caption: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.
Diagram 2: Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for the enzymatic kinetic resolution of racemic this compound.
Conclusion and Future Directions
The ability to access the individual stereoisomers of this compound is a critical prerequisite for investigating their potential applications in various scientific fields. This guide has outlined the primary methodologies for both the enantioselective synthesis and the chiral resolution of this molecule. Enzymatic kinetic resolution with Candida antarctica Lipase B stands out as a particularly robust and environmentally benign method for separating the racemic mixture.
Future research should focus on several key areas:
-
Development of optimized, scalable enantioselective synthesis routes to provide direct access to each enantiomer without the need for resolution.
-
Experimental determination of the specific rotation and other chiroptical properties of the pure (R)- and (S)-enantiomers to establish a reference for their characterization.
-
Investigation of the biological activities of the individual stereoisomers to uncover their potential as pharmaceuticals, agrochemicals, or fragrances.
By providing a solid foundation in the synthesis, separation, and characterization of the stereoisomers of this compound, this guide aims to facilitate further research and development in this promising area of stereochemistry.
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American Chemical Society. (n.d.). Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Representative biologically active natural products containing chiral exocyclic allylic alcohol substructures. Retrieved from [Link]
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Rational Enhancement of the Enantioselectivity of Candida Antarctica Lipase B in Kinetic Resolution of N-(2-Ethyl-6-Methylphenyl). (n.d.). ACS Publications. Retrieved from [Link]
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PubMed. (2004). Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of 1-Nonen-4-ol
Abstract: This document provides an in-depth technical guide for the synthesis, purification, and comprehensive structural elucidation of 1-Nonen-4-ol, a secondary allylic alcohol with applications in synthetic organic chemistry. We present two primary synthetic routes, with a detailed focus on the Grignard reaction, offering insights into experimental design and causality. The guide culminates in a rigorous analytical workflow for structural verification, employing modern spectroscopic techniques. This paper is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a robust and validated methodology for the preparation and characterization of this and structurally related compounds.
Introduction
This compound is a valuable organic molecule characterized by a nine-carbon chain, a terminal double bond, and a hydroxyl group at the C4 position.[1] Its structure as a secondary allylic alcohol makes it a versatile intermediate for further chemical transformations, including oxidation, esterification, and participation in various coupling reactions. Understanding reliable methods for its synthesis and unequivocally confirming its structure are paramount for its application in multi-step synthetic campaigns. This guide provides a detailed examination of these processes, grounded in established chemical principles and validated analytical practices.
Part 1: Synthesis of this compound
A robust synthesis is predicated on efficiency, selectivity, and scalability. Here, we explore two common and logical pathways to this compound.
Retrosynthetic Analysis
A retrosynthetic approach to this compound suggests two primary bond disconnections at the C3-C4 or C4-C5 position, leading to logical precursor molecules. The most strategically sound disconnection is at the C3-C4 bond, which points to a Grignard reaction between an allyl nucleophile and a six-carbon aldehyde (hexanal).
Caption: Retrosynthetic analysis of this compound.
Method A: Grignard Reaction (Primary Recommended Method)
The addition of an allyl organometallic reagent to an aldehyde is a classic and highly effective method for forming secondary allylic alcohols. The reaction of allylmagnesium bromide with hexanal provides a direct and high-yielding route to this compound.
Reaction: Hexanal + Allylmagnesium Bromide → this compound
Causality Behind Experimental Choices:
-
Reagent Choice: Allylmagnesium bromide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of hexanal.[2] It is typically prepared from allyl bromide and magnesium turnings.[2][3]
-
Solvent: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols. THF is often preferred for its higher boiling point and superior ability to solvate the Grignard reagent complex.[3]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
Method B: Reduction of 1-Nonen-4-one
An alternative strategy involves the synthesis of the corresponding ketone, 1-Nonen-4-one, followed by its selective reduction to the secondary alcohol.[4]
Reaction: 1-Nonen-4-one + Reducing Agent (e.g., NaBH₄) → this compound
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting the terminal alkene. More powerful reagents like lithium aluminum hydride (LiAlH₄) could be used but require stricter anhydrous conditions and are less safe to handle.
-
Solvent: Protic solvents like methanol or ethanol are suitable for NaBH₄ reductions, as they help to protonate the intermediate alkoxide.
Comparative Analysis of Synthetic Routes
| Feature | Method A: Grignard Reaction | Method B: Reduction of Ketone |
| Number of Steps | 1 (assuming Grignard is prepared or purchased) | 2 (ketone synthesis + reduction) |
| Atom Economy | High | Moderate |
| Key Considerations | Requires strict anhydrous and inert conditions.[3][5] | Requires synthesis of the starting ketone. |
| Control | Direct formation of the C-C bond. | Relies on selective ketone reduction. |
| Recommendation | Preferred for its directness and efficiency. | Viable, but less direct. |
Part 2: Experimental Protocols & Purification
Detailed Protocol: Synthesis via Grignard Reaction
This protocol details the synthesis of this compound from hexanal and allyl bromide.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Allyl bromide
-
Hexanal
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, all under a nitrogen atmosphere.
-
Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.
-
Add a solution of allyl bromide (1.1 eq) in anhydrous Et₂O dropwise to the stirring magnesium. The reaction is initiated by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of allylmagnesium bromide.[3]
-
-
Reaction with Hexanal:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of hexanal (1.0 eq) in anhydrous Et₂O dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide and neutralizes excess Grignard reagent.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[5]
-
Part 3: Structural Elucidation Workflow
Confirming the identity and purity of the synthesized product is a critical, multi-step process.[6][7] A logical workflow ensures all structural features are validated.
Caption: Workflow for the purification and structural elucidation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is the first step to confirm the presence of key functional groups.[8] For this compound, the spectrum should exhibit characteristic absorbances.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Alcohol O-H | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |
| Alkene C=C | Stretch | ~1640 | Medium |
| Alkene =C-H | Stretch | 3100 - 3000 | Medium |
| Alkane C-H | Stretch | 3000 - 2850 | Strong |
| Alcohol C-O | Stretch | 1260 - 1050 | Strong |
| This data is based on typical values for secondary allylic alcohols.[9][10][11] |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides crucial information on molecular weight and purity.[12]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₉H₁₈O, which is 142.24 g/mol .[1][13]
-
Fragmentation: The molecule will fragment in a predictable manner.[14] Key fragments for this compound include the loss of water (M-18) and cleavage alpha to the alcohol, resulting in characteristic daughter ions.[15] The NIST Chemistry WebBook provides a reference mass spectrum for this compound.[13]
-
Purity: The gas chromatogram will indicate the purity of the sample, with a single major peak expected for the purified product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms.[16][17] Spectra should be recorded in a deuterated solvent such as CDCl₃.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (CH₃) | 0.9 | Triplet (t) | 3H |
| H2, H3, H5, H6 (CH₂) | 1.3 - 1.6 | Multiplet (m) | 8H |
| H8 (CH₂) | 2.1 - 2.3 | Multiplet (m) | 2H |
| H7 (CH-OH) | 3.6 - 3.8 | Multiplet (m) | 1H |
| H9 (=CH₂) | 5.0 - 5.2 | Multiplet (m) | 2H |
| H8 (=CH) | 5.7 - 5.9 | Multiplet (m) | 1H |
| OH | Variable (Broad Singlet) | Broad s | 1H |
| Note: Expected shifts and multiplicities are predictive and should be confirmed by 2D NMR techniques if necessary. Data is referenced from public databases like PubChem.[1] |
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments.[18]
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |
| C1 (CH₃) | ~14 |
| C2, C3, C5 (CH₂) | ~23, ~28, ~37 |
| C6 (CH₂) | ~42 |
| C7 (CH-OH) | ~72 |
| C9 (=CH₂) | ~118 |
| C8 (=CH) | ~135 |
| Note: Expected shifts are predictive. Data is referenced from public databases like PubChem.[1] |
Conclusion
This guide outlines a robust and reliable framework for the synthesis and structural elucidation of this compound. The recommended synthetic pathway via the Grignard reaction of allylmagnesium bromide and hexanal offers a direct and efficient route. The subsequent analytical workflow, integrating IR, GC-MS, and NMR spectroscopy, provides a self-validating system to unequivocally confirm the molecular structure and purity of the final product. The principles and protocols described herein are applicable to a broader range of synthetic targets, providing a foundational methodology for professionals in the chemical sciences.
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Title: 1-nonen-4-one, Source: ChemSrc. URL: [Link]
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Title: ALLYLMAGNESIUM BROMIDE, Source: Organic Syntheses. URL: [Link]
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Title: Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones, Source: MDPI. URL: [Link]
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An In-Depth Technical Guide to 1-Nonen-4-ol (C₉H₁₈O) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Nonen-4-ol, a nine-carbon unsaturated secondary alcohol. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, detailed methodologies for its synthesis and purification, and a thorough analysis of its spectral characteristics. Furthermore, it explores the potential applications of this molecule, and the broader class of homoallylic alcohols, as versatile building blocks in medicinal chemistry and drug discovery. The guide is structured to provide not just procedural steps but also the underlying scientific principles, ensuring a deep and practical understanding of this valuable chemical entity.
Introduction: The Significance of Unsaturated Alcohols in Chemical Synthesis
Unsaturated alcohols, particularly homoallylic alcohols like this compound, represent a pivotal class of organic compounds. Their bifunctional nature, possessing both a reactive alkene and a hydroxyl group, makes them highly versatile synthons in organic synthesis. The ability to selectively functionalize either the double bond or the alcohol moiety opens up a vast chemical space for the construction of complex molecular architectures. In the realm of drug discovery, the incorporation of such scaffolds can influence a molecule's lipophilicity, metabolic stability, and conformational flexibility, all of which are critical parameters in the design of novel therapeutic agents. This guide focuses specifically on this compound, providing a detailed examination of its properties and practical applications to empower researchers in their synthetic and drug development endeavors.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective utilization in research and development. This section outlines the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | |
| Molecular Weight | 142.24 g/mol | |
| IUPAC Name | non-1-en-4-ol | |
| CAS Number | 35192-73-5 | |
| Appearance | Colorless liquid (presumed) | General knowledge of similar alcohols |
| Boiling Point | Not explicitly reported, estimated to be in the range of 190-200 °C at atmospheric pressure. | Estimation based on similar C9 alcohols |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. | General principles of solubility for alcohols |
Synthesis and Purification of this compound: A Validated Approach
The synthesis of this compound is most effectively achieved via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation. This section provides a detailed, self-validating protocol for the synthesis of this compound from commercially available starting materials, followed by a robust purification procedure.
Synthesis via Grignard Reaction
The reaction involves the nucleophilic addition of an allyl Grignard reagent to pentanal. The causality behind this choice lies in the high reactivity of the Grignard reagent towards the electrophilic carbonyl carbon of the aldehyde, leading to the desired secondary alcohol.
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Pentanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining allyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of pentanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer alternative to quenching with water, as it minimizes the exothermic reaction with unreacted Grignard reagent.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification by Fractional Distillation
The crude product will likely contain unreacted starting materials and side products. Fractional distillation is the preferred method for purifying this compound, as it effectively separates liquids with different boiling points.
Caption: Purification of this compound by Fractional Distillation.
Experimental Protocol: Purification of this compound
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Apply a vacuum and gently heat the flask.
-
Collect the fractions that distill at the expected boiling point range for this compound under the applied pressure. The use of a Vigreux column provides multiple theoretical plates, enhancing the separation of components with close boiling points.
-
Monitor the purity of the collected fractions by gas chromatography (GC) or thin-layer chromatography (TLC).
Spectroscopic Characterization of this compound
The structural elucidation of a synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques. This section provides a detailed interpretation of the expected ¹H NMR, ¹³C NMR, FTIR, and Mass Spectra of this compound.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring environments.
-
~5.8 ppm (ddt, 1H): This multiplet corresponds to the proton on the central carbon of the vinyl group (-CH=CH₂). The splitting pattern arises from coupling to the cis and trans protons on the terminal vinyl carbon and the adjacent methylene protons.
-
~5.2-5.0 ppm (m, 2H): These multiplets are attributed to the two terminal protons of the vinyl group (=CH₂).
-
~3.6 ppm (m, 1H): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (-CH(OH)-).
-
~2.2 ppm (m, 2H): These are the allylic protons, the methylene group adjacent to the double bond (-CH(OH)-CH₂-CH=).
-
~1.6 ppm (br s, 1H): A broad singlet corresponding to the hydroxyl proton (-OH). This peak may be exchangeable with D₂O.
-
~1.5-1.2 ppm (m, 6H): A complex multiplet region representing the three methylene groups of the pentyl chain.
-
~0.9 ppm (t, 3H): A triplet corresponding to the terminal methyl group of the pentyl chain (-CH₃).
¹³C NMR Spectroscopy (Carbon-13 NMR)
The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
~135 ppm: The internal carbon of the vinyl group (-CH=).
-
~118 ppm: The terminal carbon of the vinyl group (=CH₂).
-
~72 ppm: The carbon atom bonded to the hydroxyl group (-CH(OH)-).
-
~42 ppm: The allylic carbon (-CH(OH)-CH₂-CH=).
-
~37 ppm, ~28 ppm, ~23 ppm: The three methylene carbons of the pentyl chain.
-
~14 ppm: The terminal methyl carbon of the pentyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
-
~3350 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the alcohol.
-
~3080 cm⁻¹ (medium): C-H stretching of the vinyl group (=C-H).
-
~2960-2850 cm⁻¹ (strong): C-H stretching of the aliphatic (sp³) carbons.
-
~1640 cm⁻¹ (medium): C=C stretching of the alkene.
-
~1050 cm⁻¹ (strong): C-O stretching of the secondary alcohol.
-
~990 and 915 cm⁻¹ (strong): Out-of-plane C-H bending vibrations of the vinyl group.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
m/z 142: The molecular ion peak (M⁺).
-
m/z 124: Loss of water (M⁺ - 18).
-
m/z 85: Alpha-cleavage, loss of the pentyl radical.
-
m/z 57: Cleavage of the C4-C5 bond.
-
m/z 41: The allyl cation, a common fragment for allylic compounds.
Applications in Drug Development and Medicinal Chemistry
While specific pharmacological studies on this compound are not extensively documented, its structural motifs—the homoallylic alcohol and the C9 aliphatic chain—are of significant interest in drug design and development.
As a Versatile Building Block
This compound can serve as a starting material for the synthesis of more complex molecules. The hydroxyl group can be oxidized to a ketone (1-nonen-4-one), which can then undergo a variety of nucleophilic additions. The double bond can be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation, providing access to a diverse range of derivatives. This versatility makes it a valuable building block for creating libraries of compounds for biological screening.
Incorporation into Bioactive Scaffolds
The lipophilic C9 chain can be utilized to modulate the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes. The homoallylic alcohol moiety can participate in hydrogen bonding interactions with biological targets and can be a precursor to other functional groups that may be crucial for binding.
Potential Biological Activities of Unsaturated Alcohols
Studies on various unsaturated alcohols have shown a range of biological activities, including antimicrobial, anti-inflammatory, and signaling properties. While direct evidence for this compound is pending, its structural similarity to other bioactive lipids suggests that it or its derivatives could be explored for similar activities.
Caption: Potential applications of this compound in drug discovery.
Safety and Handling
As a responsible scientist, proper handling and awareness of potential hazards are paramount. This section outlines the safety precautions for this compound, based on data for similar C9 unsaturated alcohols and general principles for handling allylic compounds.
GHS Hazard Classification (Predicted):
-
Flammable Liquid: Category 4
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Avoid inhalation of vapors and contact with skin and eyes.
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable chemical entity with significant potential for application in organic synthesis and drug discovery. Its straightforward synthesis, well-defined spectral characteristics, and the versatility of its functional groups make it an attractive building block for the creation of novel and complex molecules. This guide has provided a comprehensive and practical framework for understanding, preparing, and utilizing this compound, with the aim of facilitating its use in innovative research and development endeavors.
References
-
NIST Chemistry WebBook. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Sigma-Aldrich. (n.d.). Safety Data Sheet for Allyl Alcohol. Retrieved from a representative SDS for a related compound.
Gas chromatography retention index of 1-Nonen-4-ol
An In-depth Technical Guide to the Gas Chromatography Retention Index of 1-Nonen-4-ol
Authored by: A Senior Application Scientist
Introduction: Beyond Retention Time—The Role of the Retention Index
In the field of analytical chemistry, particularly in chromatographic separations, the unambiguous identification of chemical compounds is paramount. While gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful tool, mass spectra for isomers or structurally similar compounds can be nearly identical, leading to potential misidentification. Retention time, though a fundamental parameter, is susceptible to variations in analytical conditions such as column length, carrier gas flow rate, and temperature, making it an unreliable metric for inter-laboratory comparisons.[1][2]
To overcome this limitation, the concept of the Retention Index (RI) was introduced. First proposed by Ervin Kováts, the RI system normalizes the retention time of an analyte to the retention times of a homologous series of n-alkanes.[2][3] This creates a system-independent constant that is significantly more robust and transferable between different instruments and laboratories.[2] The retention index for an n-alkane is defined as 100 times its carbon number (e.g., n-octane has an RI of 800, n-decane is 1000).[4] The RI of an unknown compound is then calculated by interpolating its retention time relative to the n-alkanes that elute just before and after it.[2] This guide will provide an in-depth exploration of the retention index of this compound, a key volatile compound, detailing its known values and the experimental protocol for its accurate determination.
Reported Retention Index Values for this compound
The National Institute of Standards and Technology (NIST) provides a critical database of retention indices for a vast number of compounds.[5] For this compound (C₉H₁₈O), the experimental data is primarily available for non-polar stationary phases, which are a common starting point for the analysis of volatile and semi-volatile organic compounds.
| Retention Index (RI) | Stationary Phase | Column & Conditions | Reference |
| 1109 | HP-5 (5% Phenyl methyl siloxane) | 50 m x 0.2 mm x 0.5 µm; He carrier; Temp Program: 40°C (3 min) -> 10°C/min to 60°C -> 3°C/min to 150°C -> 20°C/min to 250°C (5 min) | Boué, S.M., et al. (2003)[6][7][8] |
| 1097 | HP-5 MS (5% Phenyl methyl siloxane) | 30 m x 0.25 mm x 0.25 µm; He carrier; Temp Program: 70°C -> 5 K/min to 290°C (10 min) | Radulovic, N., et al. (2010)[7][8][9] |
Expert Insight: The slight variation in the reported RI values (1109 vs. 1097) is expected and highlights a crucial aspect of chromatography. While the stationary phases (HP-5 and HP-5 MS) are nominally identical in their chemical composition (5% phenyl-substituted dimethylpolysiloxane), minor differences in manufacturing, column dimensions, and the specific temperature program can lead to these small deviations.[3] This underscores the importance of running a bracketing n-alkane standard under the exact same conditions as the analyte for the most accurate RI determination in your own laboratory.
Experimental Protocol: Determination of the Linear Retention Index (LRI)
This protocol outlines a self-validating system for determining the Linear Retention Index (LRI) of this compound using temperature-programmed gas chromatography. The LRI method is generally preferred for temperature-programmed analyses as the calculation is simpler and does not require determining the column void time.[1][10]
Pillar 1: Causality Behind Experimental Choices
-
Stationary Phase Selection: A non-polar or semi-polar stationary phase, such as a 5% phenyl methyl siloxane (e.g., DB-5, HP-5), is chosen as the primary analytical column. This choice is based on the structure of this compound. The molecule has a significant non-polar alkyl chain (C9) and a polar hydroxyl (-OH) group. A non-polar column separates compounds primarily based on their boiling points and van der Waals interactions. Using a well-characterized and widely documented phase like HP-5 allows for direct comparison with extensive library data, such as that from NIST.[11][6]
-
Reference Standard: A homologous series of n-alkanes (e.g., C8 to C24) is the cornerstone of the retention index system.[5] Alkanes are chemically inert and their elution is governed by a predictable, linear relationship with carbon number under temperature-programmed conditions.[10] This provides a stable and universally accepted "ruler" against which other compounds can be measured. A standard mix containing a broad range of alkanes ensures that most analytes will be bracketed by two n-alkane peaks, which is essential for accurate calculation.[3][12]
Pillar 2: Step-by-Step Methodology
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
n-Alkane standard mixture (e.g., C8-C24 hydrocarbons dissolved in hexane)[12]
-
High-purity solvent (e.g., hexane or dichloromethane, GC-MS grade)
2. Instrumentation & GC Parameters (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent, with FID or MS detector
-
Column: HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector: Split/Splitless, 250°C, Split ratio 50:1
-
Oven Program: 60°C hold for 2 min, then ramp at 4°C/min to 240°C, hold for 5 min
-
Detector (MS): Transfer line 280°C, Ion source 230°C, Quadrupole 150°C. Scan range 35-400 amu.
3. Standard & Sample Preparation:
-
Alkane Standard: Dilute the stock n-alkane mixture in hexane to a final concentration of approximately 50 µg/mL for each component.
-
Analyte Sample: Prepare a solution of this compound in hexane at a concentration of approximately 50 µg/mL.
4. Analytical Sequence:
-
Inject 1 µL of the solvent blank (hexane) to ensure no system contamination.
-
Inject 1 µL of the prepared n-alkane standard mixture. Record the retention times (t_R_) for each n-alkane.
-
Inject 1 µL of the this compound sample. Record the retention time (t_R(i)_).
-
(Optional but Recommended) Inject a co-injection of the analyte sample and the n-alkane standard to confirm elution order and verify that the this compound peak is bracketed by two n-alkanes.
5. Data Analysis & LRI Calculation:
-
Identify the two n-alkanes that elute immediately before and after this compound from the chromatogram of the alkane standard. Let their carbon numbers be 'z' and 'z+1', and their retention times be t_R(z)_ and t_R(z+1)_, respectively.
-
Use the following formula for Linear Retention Index calculation:
LRI = 100 * [ z + ( ( t_R(i) - t_R(z) ) / ( t_R(z+1) - t_R(z) ) ) ]
Where:
-
t_R(i) = Retention time of this compound
-
t_R(z) = Retention time of the n-alkane eluting before this compound
-
t_R(z+1) = Retention time of the n-alkane eluting after this compound
-
z = Carbon number of the n-alkane eluting before this compound
-
Pillar 3: Workflow Visualization
The entire process, from preparation to final calculation, can be visualized as a logical workflow.
Caption: Workflow for the determination of the Linear Retention Index (LRI).
Conclusion
The Gas Chromatography Retention Index is an indispensable tool for enhancing the confidence of compound identification. By normalizing retention behavior against a stable reference scale of n-alkanes, it provides a robust value that transcends the variability of individual instrument conditions. For this compound, the reported retention index on common non-polar phases is consistently in the range of 1097-1109. By following a rigorous, self-validating experimental protocol as detailed in this guide, researchers can reliably reproduce these values or determine new ones on different stationary phases, thereby ensuring the accuracy and defensibility of their analytical findings. This approach, grounded in sound chromatographic principles, is essential for professionals in research, quality control, and drug development who rely on precise molecular identification.
References
-
PhytoChemia. (2014). GC Analysis – Part IV. Retention Indices. [Link][11]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. [Link][6]
-
Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. [Link][1]
-
Unknown Author. (n.d.). GAS-SOLID CHROMATOGRAPHY Retention index. [Link][10]
-
LCGC International. (2024). Identifying and Rectifying the Misuse of Retention Indices in GC. [Link][3]
-
NIST. (n.d.). Gas Chromatography data for this compound. NIST Chemistry WebBook, SRD 69. [Link][7]
-
Babushok, V. I., & Zenkevich, I. G. (2009). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. Chromatographia, 69(3-4), 257-269. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. [Link][8]
-
Zenkevich, I. G., & Babushok, V. I. (2020). Chromatographic retention indices in identification of chemical compounds. TrAC Trends in Analytical Chemistry, 133, 116084. [Link][5]
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An In-Depth Technical Guide to the Olfactory Properties of 1-Nonen-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nonen-4-ol, a nine-carbon unsaturated alcohol, presents a compelling subject for olfactory research due to its structural characteristics, which are often associated with potent and complex aroma profiles. This technical guide provides a comprehensive overview of the known and inferred olfactory properties of this compound, its physicochemical characteristics, natural occurrence, and synthesis. While specific sensory data for this compound is limited in publicly available literature, this guide synthesizes information from related C9 unsaturated alcohols to project its likely aromatic character. Furthermore, it outlines detailed, field-proven methodologies for the comprehensive sensory and analytical evaluation of this and similar volatile compounds, establishing a framework for future research and application in the flavor, fragrance, and pharmaceutical industries.
Introduction: The Olfactory Landscape of C9 Unsaturated Alcohols
The C9 unsaturated alcohols are a class of volatile organic compounds known for their significant contributions to the aromas of a wide variety of natural products, from fruits and vegetables to cooked meats. Their odor profiles are diverse, often characterized by "green," "fatty," "melon," and "cucumber" notes. These compounds play a crucial role in the overall flavor and fragrance of consumer products and are of significant interest to researchers seeking to understand the structure-activity relationships of olfaction. This compound, with its double bond at the first position and a hydroxyl group at the fourth, is poised to possess a unique and potentially impactful aroma profile. This guide serves as a foundational resource for the scientific exploration of this intriguing molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application. These properties influence its volatility, solubility, and interaction with olfactory receptors.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | [PubChem][1] |
| Molecular Weight | 142.24 g/mol | [PubChem][1] |
| CAS Number | 35192-73-5 | [NIST][2] |
| Boiling Point | 200-201 °C (estimated) | The Good Scents Company |
| Appearance | Colorless liquid (inferred) | N/A |
| Solubility | Soluble in alcohol; sparingly soluble in water | The Good Scents Company |
Natural Occurrence
To date, the confirmed natural occurrence of this compound is in the plant species Arctostaphylos uva-ursi, commonly known as bearberry.[1][3][4][5][6][7] The leaves of this plant have a history of use in traditional medicine. The presence of this compound in this botanical suggests its potential contribution to the plant's overall aromatic profile and warrants further investigation into its biosynthesis and ecological significance.
Projected Olfactory Profile of this compound
-
Nonan-1-ol (Alcohol C-9): Possesses a powerful fatty-floral character with rose and orange facets.[8][9]
-
(Z)-3-Nonen-1-ol: Described as having a fresh, waxy, and green melon aroma.
-
cis-6-Nonen-1-ol: Exhibits a powerful melon-like odor.[10]
Based on these related compounds, it is hypothesized that This compound likely possesses a complex aroma profile with prominent green, oily, and potentially fruity (melon-like) characteristics. The position of the double bond and the hydroxyl group will undoubtedly influence the specific nuances of its scent.
Methodologies for Olfactory Analysis
To rigorously characterize the olfactory properties of this compound, a multi-faceted approach combining instrumental analysis with sensory evaluation is required.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.[11]
Experimental Protocol: GC-O Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of high-purity this compound in a suitable solvent (e.g., ethanol).
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5 or HP-5MS) is typically used for initial screening.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C (hold for 2 min), ramp to 240 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Olfactometry: A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of any perceived aromas.
-
Data Analysis: Correlate the retention time of the perceived odor with the mass spectrum obtained from the MS to confirm the identity of the odor-active compound.
Caption: Gas Chromatography-Olfactometry (GC-O) workflow.
Odor Threshold Determination
The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[12] This is a critical parameter for understanding the potency of an aroma compound.
Experimental Protocol: Triangle Test for Odor Threshold
-
Panelist Selection: Recruit and screen a panel of at least 10-15 individuals for their olfactory acuity.
-
Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., water or diethyl phthalate) in ascending concentrations.
-
Test Procedure: Present panelists with three samples (two blanks and one containing the odorant) in a randomized order. Ask them to identify the odd sample.
-
Data Analysis: The detection threshold is defined as the concentration at which a statistically significant portion of the panel can correctly identify the odorant-containing sample.
Caption: Synthesis of this compound via Grignard reaction.
Applications in Flavor and Fragrance
Given its likely "green" and "fruity" aroma profile, this compound has potential applications in the flavor and fragrance industry. [10][13][14][15][16][17]
-
Flavor Applications: It could be used to impart fresh, green, and melon-like notes to beverages, dairy products, and confectionery. Its stability compared to corresponding aldehydes may offer advantages in certain food matrices. [18]* Fragrance Applications: In perfumery, this compound could be used to create natural-smelling green and fruity accords in fine fragrances, personal care products, and household goods.
Conclusion and Future Directions
This compound is a promising yet understudied aroma chemical. Based on the olfactory properties of its structural isomers, it is predicted to have a valuable green, oily, and fruity aroma profile. This technical guide has provided a comprehensive framework for its further investigation, including detailed protocols for its sensory and analytical characterization, as well as a reliable synthetic route. Future research should focus on obtaining precise sensory data, including its odor threshold and a detailed descriptive analysis. Such data will be invaluable for its potential application in the flavor, fragrance, and even pharmaceutical industries, where understanding the interaction of volatile compounds with biological systems is of paramount importance.
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- Laska, M., & Teubner, P. (1999). Olfactory Detection Thresholds for Primary Aliphatic Alcohols in Mice. Chemical Senses, 24(6), 647-652.
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Methodological & Application
Introduction: The Significance of Chiral Purity
An Application Guide to the Enantioselective Synthesis of (R)-1-Nonen-4-ol
(R)-1-Nonen-4-ol is a chiral secondary allylic alcohol with significance as a synthetic intermediate and as a component of natural products. For instance, specific enantiomers of similar structures are known to function as pheromones in the insect world, where biological activity is often exclusive to a single stereoisomer.[1][2][3][4] This strict requirement for stereochemical purity necessitates the use of enantioselective synthetic methods in research and development. In drug development, the physiological effects of two enantiomers can differ dramatically, with one providing a therapeutic benefit while the other might be inactive or even harmful.
This guide provides detailed protocols for two robust and widely respected methods for the enantioselective synthesis of (R)-1-Nonen-4-ol: the catalytic asymmetric allylation of an aldehyde and the catalytic asymmetric reduction of a ketone. These methods represent two distinct and powerful strategies in modern asymmetric synthesis.[5] Each protocol is designed to be a self-validating system, incorporating not just the synthetic procedure but also the necessary purification and analytical steps to confirm the identity, purity, and enantiomeric excess of the final product.
Strategic Approaches to Asymmetric Synthesis
The synthesis of a specific enantiomer like (R)-1-Nonen-4-ol can be approached in several ways. The most efficient strategies involve creating the desired stereocenter under the influence of a chiral catalyst or reagent.[5]
-
Asymmetric Carbon-Carbon Bond Formation: This elegant approach builds the molecular skeleton and sets the desired stereochemistry simultaneously. The enantioselective allylation of hexanal with an allylating agent is a prime example. Here, a chiral catalyst orchestrates the addition to one of the two faces of the aldehyde, leading to an excess of one enantiomer.
-
Asymmetric Reduction: This method involves the enantioselective reduction of a prochiral ketone. For the synthesis of (R)-1-Nonen-4-ol, the corresponding ketone, 1-nonen-4-one, is reduced using a chiral reducing agent or a stoichiometric reductant in the presence of a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a benchmark for this type of transformation.[6]
-
Kinetic Resolution: This technique involves the separation of a racemic mixture. While effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, as it relies on the selective reaction or separation of one enantiomer from the racemate.[6]
This guide will focus on the first two strategies due to their higher potential efficiency and atom economy.
Protocol 1: Catalytic Asymmetric Allylation of Hexanal
This method constructs (R)-1-Nonen-4-ol by forming the C4-C5 bond through the addition of an allyl nucleophile to hexanal. The use of a chiral catalyst ensures that the addition occurs preferentially to one face of the aldehyde, establishing the (R) stereocenter. The Nozaki-Hiyama-Kishi (NHK) reaction, which utilizes organochromium reagents, is a classic method for such transformations due to its high chemoselectivity.[7][8][9] Modern variations have rendered this reaction catalytic and asymmetric.
Principle of the Reaction: The Asymmetric Nozaki-Hiyama-Kishi (NHK) Reaction
The NHK reaction involves the oxidative addition of an organic halide to chromium(II) salts to form an organochromium species, which then adds to an aldehyde.[10] The reaction is highly tolerant of other functional groups.[7] For an asymmetric process, a chiral ligand is coordinated to the chromium center. This chiral environment forces the organochromium reagent and the aldehyde into a specific orientation in the transition state, leading to a highly enantioselective addition. Nickel(II) salts are often used as a co-catalyst to facilitate the initial oxidative addition step.[7]
Workflow for Asymmetric NHK Allylation
Caption: Workflow for the asymmetric NHK synthesis of (R)-1-Nonen-4-ol.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Chromium(II) chloride (CrCl₂) | 122.90 | 492 mg | 4.0 | Anhydrous, handle under inert atmosphere. |
| Nickel(II) chloride (NiCl₂) | 129.60 | 13 mg | 0.1 | Anhydrous, used as a co-catalyst. |
| Chiral Ligand (e.g., a tridentate Schiff base) | Varies | 0.2 | Varies (typ. 5 mol%) | Must be rigorously dried. |
| Hexanal | 100.16 | 200 mg | 2.0 | Freshly distilled. |
| Allyl bromide | 120.98 | 363 mg (0.25 mL) | 3.0 | Freshly distilled. |
| Anhydrous DMF | - | 10 mL | - | Degassed and dried over molecular sieves. |
| 1 M Hydrochloric Acid | - | 20 mL | - | For workup. |
| Diethyl Ether / Ethyl Acetate | - | As needed | - | For extraction and chromatography. |
| Anhydrous Sodium Sulfate | - | As needed | - | For drying. |
Procedure:
-
Inert Atmosphere Setup: All glassware must be oven-dried and assembled hot under a stream of dry argon or nitrogen. All additions should be performed via syringe.
-
Catalyst Preparation: To a flame-dried 50 mL Schlenk flask, add anhydrous CrCl₂ (492 mg, 4.0 mmol), NiCl₂ (13 mg, 0.1 mmol), and the chiral ligand (0.2 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (10 mL) via syringe. Stir the resulting suspension vigorously at room temperature for 30 minutes. The color should change, indicating complex formation.
-
Aldehyde Addition: Cool the flask to 0 °C in an ice bath. Add freshly distilled hexanal (200 mg, 2.0 mmol) dropwise via syringe.
-
Allyl Halide Addition: Add allyl bromide (363 mg, 3.0 mmol) dropwise over 10 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.
-
Quenching and Workup: Once the hexanal is consumed, quench the reaction by pouring it into a beaker containing 1 M HCl (20 mL) at 0 °C. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
-
Purification: The crude oil is purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (from 95:5 to 80:20) to yield (R)-1-Nonen-4-ol as a colorless oil.
-
Characterization:
-
¹H and ¹³C NMR: Confirm the structure of the product. Key ¹H NMR signals include the multiplet for the carbinol proton (CH -OH) around 3.6 ppm, the multiplet for the vinyl protons (=CH ₂) around 5.1 ppm, and the multiplet for the internal vinyl proton (-CH =) around 5.8 ppm.
-
Enantiomeric Excess (ee) Determination: The ee is determined by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., a cyclodextrin-based GC column). The product may require derivatization (e.g., to its acetate or mosher's ester) to achieve good separation of the enantiomers.
-
Protocol 2: Catalytic Asymmetric Reduction of 1-Nonen-4-one
This strategy employs the highly reliable Corey-Bakshi-Shibata (CBS) reduction. This reaction uses a borane reducing agent in the presence of a catalytic amount of a chiral oxazaborolidine catalyst. The catalyst coordinates to both the borane and the ketone, creating a rigid, diastereomeric transition state that directs the hydride delivery to one specific face of the carbonyl group.
Principle of the Reaction: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS catalyst, derived from a chiral amino alcohol like (S)-proline, forms a complex with borane. The ketone's carbonyl oxygen then coordinates to the boron atom of the catalyst in a sterically controlled manner. The larger substituent on the ketone (the pentyl group) orients itself away from the bulky group on the catalyst. This arrangement exposes one face of the carbonyl to the hydride source (a second molecule of borane), leading to a predictable and highly enantioselective reduction.[6] To obtain the (R)-alcohol, the (S)-CBS catalyst is typically used.
Mechanism of CBS Reduction
Caption: Key stages of the CBS reduction for synthesizing (R)-1-Nonen-4-ol.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| (S)-Me-CBS Catalyst | 277.20 | 139 mg | 0.5 | Typically used as a 1 M solution in toluene. |
| Borane-THF complex (BH₃·THF) | 85.94 | 6.0 mL | 6.0 | 1.0 M solution in THF. |
| 1-Nonen-4-one | 140.24 | 701 mg | 5.0 | Must be pure and free of acid traces. |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - | Distilled from sodium/benzophenone. |
| Anhydrous Methanol | - | 10 mL | - | For quenching. |
| Diethyl Ether / Ethyl Acetate | - | As needed | - | For extraction and chromatography. |
| Saturated NH₄Cl solution | - | 20 mL | - | For workup. |
Procedure:
-
Inert Atmosphere Setup: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere of argon or nitrogen.
-
Catalyst Charging: In a 100 mL flame-dried round-bottom flask, add the (S)-Me-CBS catalyst solution (0.5 mL of 1 M solution in toluene, 0.5 mmol).
-
Borane Addition: Add anhydrous THF (10 mL). Cool the solution to -20 °C (acetonitrile/dry ice bath). Slowly add borane-THF complex (3.0 mL of 1.0 M solution, 3.0 mmol) via syringe. Stir for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve 1-nonen-4-one (701 mg, 5.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the catalyst mixture over 30 minutes using a syringe pump to maintain the low temperature.
-
Second Borane Addition: After the ketone addition is complete, add the remaining borane-THF complex (3.0 mL of 1.0 M solution, 3.0 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction at -20 °C for 1-2 hours. Monitor the reaction by TLC until all the starting ketone has been consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol (10 mL) at -20 °C. Vigorous hydrogen evolution will occur.
-
Warm-up and Concentration: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure.
-
Workup: Redissolve the residue in diethyl ether (50 mL) and wash with saturated ammonium chloride solution (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to give the crude alcohol.
Purification and Characterization
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1) to afford pure (R)-1-Nonen-4-ol.
-
Characterization:
-
NMR Spectroscopy: As described in Protocol 1, ¹H and ¹³C NMR spectra are used to confirm the chemical structure.
-
Optical Rotation: The specific rotation [α]D should be measured and compared with literature values for (R)-1-Nonen-4-ol.
-
Enantiomeric Excess (ee) Determination: Chiral GC or HPLC analysis is performed as described in Protocol 1 to determine the enantiomeric purity of the product.
-
Summary and Method Comparison
| Feature | Asymmetric Allylation (NHK) | Asymmetric Reduction (CBS) |
| Bond Formation | Forms a C-C bond | Forms a C-H bond |
| Starting Materials | Hexanal, Allyl Halide | 1-Nonen-4-one |
| Key Reagent | Chiral Cr(II) or other Lewis Acid Complex | Chiral Oxazaborolidine (CBS) Catalyst |
| Advantages | Convergent; builds complexity quickly. | Highly reliable; extensive literature; predictable. |
| Challenges | Stoichiometric toxic metal waste (in older versions); requires strictly anhydrous/anaerobic conditions. | Requires synthesis of the starting ketone; borane reagents are pyrophoric. |
| Typical ee | >90% | >95% |
Both methods provide excellent routes to enantiomerically enriched (R)-1-Nonen-4-ol. The choice between them may depend on the availability of starting materials, the scale of the reaction, and the specific equipment and expertise available in the laboratory. The asymmetric allylation is a more convergent synthesis, while the CBS reduction is often considered one of the most reliable and predictable methods in asymmetric catalysis.
References
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PubChem. (n.d.). 1-Nonen-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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University of York. (n.d.). Asymmetric Synthesis. Department of Chemistry. Retrieved from [Link]
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Fürstner, A. (2001). Nozaki−Hiyama−Kishi Reactions Catalytic in Chromium. Journal of the American Chemical Society, 123(37), 9010–9016. Retrieved from [Link]
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Skaff, O., & Janda, K. D. (2006). Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. Tetrahedron Letters, 47(16), 2733-2736. Retrieved from [Link]
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-
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University of Illinois. (2002). THE NOZAKI-HIYAMA-KISHI REACTION. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). Novel aggregation pheromone, (1S,4R)-p-menth-2-en-1-ol, of the ambrosia beetle, Platypus quercivorus (Coleoptera: Platypodidae). Retrieved from [Link]
-
University of Wisconsin. (n.d.). Nozaki-Hiyama-Kishi Reaction. Department of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of Miami. (n.d.). Development of Helical Chiral Catalysts and Their Applications in Asymmetric Catalysis. Scholarship@Miami. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R)- and (1 S,4 S)-isomers. Retrieved from [Link]
-
American Chemical Society. (2008). Chiral Counteranions in Asymmetric Transition-Metal Catalysis: Highly Enantioselective Pd/Brønsted Acid-Catalyzed Direct α-Allylation of Aldehydes. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Zingiberenol, (1S,4R,1 ' S)-4-(1 ',5 '-Dimethylhex-4 '-enyl)-1-methylcyclohex-2-en-1-ol, Identified as the Sex Pheromone Produced by Males of the Rice Stink Bug Oebalus poecilus. Retrieved from [Link]
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Synthesis of (S)-1-Nonen-4-ol: A Chiral Building Block for Pharmaceutical Development
Application Note & Protocols
Introduction: The Significance of Chiral Alcohols in Drug Development
In the landscape of modern medicinal chemistry and drug development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical research and manufacturing. (S)-1-Nonen-4-ol, a chiral secondary allylic alcohol, represents a valuable and versatile chiral building block. Its utility stems from the presence of a stereogenic center and a terminal double bond, which allows for a variety of subsequent chemical transformations. This chiral motif is found in the backbone of several biologically active molecules, including prostaglandins and antifungal agents, making its efficient and stereoselective synthesis a topic of significant interest to researchers and drug development professionals.[1][2][3]
This application note provides a detailed guide to two robust and widely employed methods for the synthesis of (S)-1-nonen-4-ol: Brown's asymmetric allylation of hexanal and lipase-catalyzed kinetic resolution of racemic 1-nonen-4-ol. The causality behind experimental choices, step-by-step protocols, and methods for determining enantiomeric purity are discussed to provide a comprehensive resource for scientists in the field.
Strategic Approaches to the Synthesis of (S)-1-Nonen-4-ol
The synthesis of (S)-1-nonen-4-ol necessitates a strategy that can effectively control the stereochemistry at the C4 position. Two principal and highly effective methods are detailed below:
-
Brown's Asymmetric Allylation: This method involves the reaction of an aldehyde (hexanal) with a chiral allylborane reagent. The stereochemical outcome is dictated by the chirality of the borane reagent, which is derived from α-pinene. This approach is highly efficient for establishing the desired stereocenter in a single step.[1][4][5]
-
Lipase-Catalyzed Kinetic Resolution: This biocatalytic approach involves the enantioselective acylation of a racemic mixture of this compound. Lipases, such as those from Pseudomonas cepacia (e.g., Amano Lipase PS-C), can selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-1-nonen-4-ol from its acylated (R)-enantiomer.[6][7][8][9]
The choice between these methods may depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for enantiomeric purity.
Precursor Synthesis: 1-Nonen-4-one
Both synthetic routes to (S)-1-nonen-4-ol can conveniently start from the precursor ketone, 1-nonen-4-one. This ketone can be synthesized via a Grignard reaction between valeronitrile and allylmagnesium bromide.[10][11]
Protocol: Synthesis of 1-Nonen-4-one
This protocol describes the synthesis of 1-nonen-4-one from valeronitrile and allylmagnesium bromide.
Materials:
-
Valeronitrile
-
Allylmagnesium bromide (1.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (3 M)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer.
-
Grignard Reaction: Charge the flask with allylmagnesium bromide solution (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Nitrile: Add a solution of valeronitrile (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 3 M hydrochloric acid until the aqueous layer is acidic (pH ~2).
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-nonen-4-one.
-
Purification: Purify the crude product by vacuum distillation to yield pure 1-nonen-4-one.
Method 1: Brown's Asymmetric Allylation of Hexanal
This method provides a direct and highly enantioselective route to (S)-1-nonen-4-ol. The key to this transformation is the use of a chiral allylborane reagent prepared in situ from (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl™) and allylmagnesium bromide.
dot
Figure 1: Workflow for Brown's Asymmetric Allylation.
Protocol: Asymmetric Allylation of Hexanal
This protocol details the synthesis of (S)-1-nonen-4-ol from hexanal using Brown's asymmetric allylation.[1][4][5]
Materials:
-
Hexanal, freshly distilled
-
(+)-B-Chlorodiisopinocampheylborane ((+)-DIP-Cl™)
-
Allylmagnesium bromide (1.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Pentane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of the Chiral Reagent: In a dry, nitrogen-flushed round-bottom flask, dissolve (+)-DIP-Cl™ (1.1 equivalents) in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: To the cooled solution, add allylmagnesium bromide solution (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction with Aldehyde: After stirring for 30 minutes at -78 °C, add a solution of freshly distilled hexanal (1.0 equivalent) in anhydrous diethyl ether dropwise over 20 minutes.
-
Reaction Completion: Stir the reaction mixture at -78 °C for 3 hours.
-
Work-up: Quench the reaction by the slow addition of 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂ solution at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous layer with pentane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-1-nonen-4-ol.
| Parameter | Value |
| Typical Yield | 75-85% |
| Enantiomeric Excess (e.e.) | >95% |
Method 2: Lipase-Catalyzed Kinetic Resolution
This biocatalytic method offers a green and highly selective alternative for the synthesis of (S)-1-nonen-4-ol. The principle lies in the faster rate of acylation of the (R)-enantiomer of this compound by a lipase, leaving the desired (S)-enantiomer unreacted.
Sources
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- 8. researchgate.net [researchgate.net]
- 9. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
Application Notes & Protocols: 1-Nonen-4-ol as a Versatile Synthon in the Synthesis of Insect Pheromones
Abstract
1-Nonen-4-ol, a C9 bifunctional molecule, has emerged as a highly valuable and versatile starting material in the stereoselective synthesis of complex insect pheromones. Its structure, featuring a terminal olefin, a secondary alcohol, and a chiral center at the C4 position, provides multiple reaction sites for strategic carbon chain elongation, functional group manipulation, and stereochemical control. This guide elucidates the core chemical principles and provides detailed protocols for leveraging this compound to construct key pheromonal structures. We will explore critical transformations including chiral resolution, oxidative cleavage, olefin metathesis, and functional group interconversions, demonstrating the causality behind these strategic choices in building molecules with precise stereochemistry essential for biological activity.
The Strategic Importance of this compound in Pheromone Synthesis
Insect pheromones are semiochemicals used for intraspecific communication, often for mating purposes. Their biological activity is frequently dependent on the precise stereochemistry of one or more chiral centers and the specific geometry (E/Z) of double bonds. Consequently, the synthesis of these compounds for use in pest management strategies like mating disruption demands a high degree of stereocontrol.[1]
This compound (C₉H₁₈O) is an ideal chiral building block for several reasons:[2]
-
Bifunctionality: The terminal alkene and the secondary alcohol offer orthogonal reactive handles. The alkene can be modified via reactions like oxidative cleavage, epoxidation, or metathesis, while the alcohol can be oxidized, protected, or used as a directing group.
-
Inherent Chirality: The C4 hydroxyl group creates a chiral center. Accessing enantiomerically pure (R)- or (S)-1-nonen-4-ol is a critical first step, as the insect's chemoreceptors can differentiate between enantiomers.
-
Defined Carbon Backbone: The nine-carbon chain provides a substantial portion of the final pheromone structure, streamlining the synthetic route and often leading to more convergent and efficient syntheses.
The following diagram illustrates the key reactive sites of this compound that form the basis of its synthetic utility.
Caption: Key reactive sites of this compound and associated synthetic pathways.
Core Methodologies: Accessing Stereochemically Pure Intermediates
The successful synthesis of a biologically active pheromone often hinges on the stereochemical purity of its precursors. Racemic this compound is commercially available, but its use necessitates a resolution step or an asymmetric synthetic approach to isolate the desired enantiomer.
Protocol: Enzymatic Kinetic Resolution of (±)-1-Nonen-4-ol
Enzymatic kinetic resolution is a highly effective method for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing the unreacted enantiomer and the acylated product to be separated.
Principle: A lipase enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a faster rate than the other. This results in a mixture of the fast-reacting ester (e.g., (R)-acetate) and the unreacted slow-reacting alcohol (e.g., (S)-alcohol), which can be separated chromatographically.
Step-by-Step Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add racemic (±)-1-nonen-4-ol (1.0 eq), vinyl acetate (1.5 eq) as the acyl donor, and an appropriate solvent such as hexane or THF (to a concentration of ~0.2 M).
-
Enzyme Addition: Add a commercially available lipase preparation (e.g., Lipase B from Candida antarctica, immobilized, ~10-20% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (typically 25-40 °C). Monitor the reaction progress by chiral GC or HPLC to track the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.
-
Quenching: When the conversion reaches approximately 50% (ideally resulting in >99% e.e. for both the remaining alcohol and the product ester), quench the reaction by filtering off the immobilized enzyme.
-
Workup: Wash the filtrate with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Separate the unreacted alcohol enantiomer from the ester product using silica gel column chromatography.
-
Deprotection (if needed): The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) if that enantiomer is the desired product.
| Reagent/Component | Typical Quantity | Purpose |
| (±)-1-Nonen-4-ol | 10.0 g (70.3 mmol) | Substrate |
| Vinyl Acetate | 9.1 g (105.5 mmol) | Acyl Donor |
| Immobilized Lipase B | 1.0 - 2.0 g | Biocatalyst |
| Hexane | 350 mL | Solvent |
Application in Pheromone Synthesis: Case Studies
The true power of this compound is demonstrated in its application to the synthesis of specific, high-value pheromones.
Case Study 1: Synthesis of (Z)-6-Heneicosen-11-one (Sex Pheromone of the Douglas-fir Tussock Moth, Orgyia pseudotsugata)
This synthesis showcases the use of this compound's C9 backbone and the transformation of its functional groups to build a larger molecule. The key steps involve creating a C11 aldehyde from this compound and coupling it with a C10 fragment via a Wittig reaction.[3][4]
Retrosynthetic Analysis:
Caption: Retrosynthesis of (Z)-6-Heneicosen-11-one from this compound.
Protocol: Synthesis of the C11 Aldehyde Intermediate
Step 3a: Oxidative Cleavage of this compound
This step shortens the carbon chain by cleaving the terminal double bond to produce a C8 hydroxy-aldehyde.
-
Protection: Protect the hydroxyl group of this compound as a silyl ether (e.g., TBDMS ether) to prevent its oxidation in the next step.
-
Dihydroxylation: Dissolve the protected this compound (1.0 eq) in a mixture of t-BuOH/water (10:1). Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of OsO₄ (0.01 eq). Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Cleavage: Add a solution of sodium periodate (NaIO₄) (2.5 eq) in water portion-wise, maintaining the temperature below 25 °C.[5][6] Stir for 2-4 hours.
-
Workup: Quench the reaction with sodium thiosulfate solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude C8 aldehyde. Purify by column chromatography.
Step 3b: Grignard Addition to Form C10 Alcohol
This step adds two carbons to the aldehyde, extending the chain. The Grignard reaction is a fundamental C-C bond-forming reaction.[7][8][9][10]
-
Reaction: Dissolve the purified C8 aldehyde (1.0 eq) in anhydrous THF and cool to 0 °C. Add ethyl magnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the C10 secondary alcohol.
Step 3c: Oxidation to C10 Ketone
The final step is to oxidize the secondary alcohol to the target ketone, which is the pheromone.
-
Oxidation: Dissolve the C10 alcohol (1.0 eq) in dichloromethane (DCM). Add Dess-Martin periodinane (DMP) (1.5 eq) and stir at room temperature for 1-2 hours.
-
Workup: Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ solution. Extract with DCM, dry, and concentrate. Purify via column chromatography to obtain the target pheromone. The initial silyl protecting group is typically cleaved during the workup of the Grignard or oxidation step, or can be removed using TBAF. The full synthesis would involve coupling this resulting ketone (or a related aldehyde) with a C11 fragment via a Wittig reaction to achieve the final 21-carbon structure.[3][11][12]
Case Study 2: Chiral Pheromone Synthesis via Asymmetric Epoxidation
For pheromones where chirality is paramount, starting with an achiral precursor and inducing chirality is a powerful strategy. The Sharpless Asymmetric Epoxidation allows for the highly enantioselective conversion of allylic alcohols to epoxy alcohols.[13][14][15][16][17]
Principle: A titanium isopropoxide catalyst, in the presence of a chiral diethyl tartrate (DET) ligand, directs the epoxidation of an allylic alcohol by an oxidant (like tert-butyl hydroperoxide) to one specific face of the double bond, producing a chiral epoxide with high enantiomeric excess.[16][17]
Workflow Diagram:
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- 9. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
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Application Note: A Detailed Protocol for the Synthesis of 1-Nonen-4-ol via Grignard Reaction
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-nonen-4-ol, a valuable alcohol intermediate in organic synthesis. The methodology centers on the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation.[1] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe execution of the synthesis.
Introduction
The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] In this application, we detail the synthesis of this compound, which is achieved by the nucleophilic addition of allylmagnesium bromide to hexanal. The allyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal, leading to the formation of a secondary alcohol after an acidic workup. This protocol has been designed to be self-validating, with clear explanations for each step to ensure reproducibility and high yield.
Reaction Mechanism and Causality
The synthesis of this compound proceeds in two primary stages: the formation of the Grignard reagent (allylmagnesium bromide) and its subsequent reaction with the aldehyde (hexanal).
2.1. Formation of Allylmagnesium Bromide:
Allyl bromide reacts with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form allylmagnesium bromide. The magnesium inserts itself between the carbon and bromine atoms, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" is the key to the reactivity of the Grignard reagent. It is crucial to maintain anhydrous conditions as even trace amounts of water can protonate and destroy the highly basic Grignard reagent.[2]
2.2. Nucleophilic Addition to Hexanal:
The nucleophilic carbon of the allylmagnesium bromide attacks the electrophilic carbonyl carbon of hexanal. This forms a new carbon-carbon bond and a magnesium alkoxide intermediate. The reaction is typically carried out at low temperatures to control its exothermic nature.
2.3. Work-up:
The reaction is quenched by the addition of a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which protonates the magnesium alkoxide to yield the final product, this compound, and magnesium salts.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| Magnesium Turnings | Mg | 24.31 | 2.43 g (0.1 mol) | Sigma-Aldrich |
| Allyl Bromide | C₃H₅Br | 120.98 | 12.1 g (0.1 mol) | Sigma-Aldrich |
| Hexanal | C₆H₁₂O | 100.16 | 10.0 g (0.1 mol) | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Sigma-Aldrich |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 1-2 small crystals | Sigma-Aldrich |
3.2. Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
-
Rotary evaporator
3.3. Step-by-Step Procedure
Part A: Preparation of Allylmagnesium Bromide
-
Drying of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation of Grignard Reagent Formation: Place the magnesium turnings (2.43 g) and a small crystal of iodine in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. The iodine helps to activate the magnesium surface.
-
Addition of Allyl Bromide: Add 20 mL of anhydrous diethyl ether to the flask. Prepare a solution of allyl bromide (12.1 g) in 80 mL of anhydrous diethyl ether in the dropping funnel.
-
Reaction Initiation: Add a small portion (approx. 5-10 mL) of the allyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion of Grignard Formation: Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.[3][4]
Part B: Reaction with Hexanal
-
Cooling the Grignard Reagent: Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.
-
Addition of Hexanal: Dissolve hexanal (10.0 g) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the hexanal solution dropwise to the stirred Grignard reagent at 0 °C. The addition should be slow to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Work-up and Purification
-
Quenching the Reaction: Cool the reaction mixture in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature. The boiling point of this compound is approximately 195-197 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Colorless liquid.
-
Molecular Formula: C₉H₁₈O[5]
-
Molecular Weight: 142.24 g/mol [5]
-
Boiling Point: 195-197 °C (at 760 mmHg)
-
Infrared (IR) Spectrum: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol functional group. A peak around 1640 cm⁻¹ corresponds to the C=C double bond stretch.[5][6]
-
¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum will show characteristic signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the aliphatic protons.
-
Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 142, corresponding to the molecular weight of this compound.[6][7][8]
Safety and Handling
6.1. Reagent-Specific Hazards:
-
Allyl Bromide: Highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[9][10] It is also a suspected mutagen and carcinogen.[10] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Grignard Reagents (Allylmagnesium Bromide): Extremely reactive and pyrophoric upon contact with water or moist air. They are corrosive and can cause severe skin and eye burns. All manipulations must be carried out under an inert atmosphere (nitrogen or argon).
-
Hexanal: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides upon storage.
6.2. General Safety Precautions:
-
Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Keep all reagents and the reaction setup away from ignition sources.
-
Use an inert atmosphere for the preparation and handling of the Grignard reagent.
-
Quench the reaction carefully, especially when adding the aqueous ammonium chloride solution, as the reaction can be exothermic.
Troubleshooting
| Problem | Possible Cause | Solution |
| Grignard reaction fails to initiate. | Wet glassware or solvent; inactive magnesium surface. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use fresh, anhydrous ether. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating can also help initiate the reaction. |
| Low yield of this compound. | Incomplete formation of the Grignard reagent; presence of moisture; side reactions. | Ensure the Grignard reagent is fully formed before adding the aldehyde. Maintain strict anhydrous conditions throughout the reaction. Add the hexanal slowly at a low temperature to minimize side reactions. |
| Formation of significant byproducts. | Wurtz coupling of allyl bromide can form 1,5-hexadiene. | Add the allyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using the Grignard reaction. By following the outlined procedures for reagent preparation, reaction execution, work-up, and purification, researchers can consistently obtain the desired product in good yield. The emphasis on understanding the underlying mechanism and adhering to strict safety precautions is paramount for the successful and safe execution of this synthesis.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allylmagnesium bromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved from [Link]
- Science of Synthesis. (n.d.). Allylic Grignard Reagents. Thieme. (A general reference for Grignard reagents)
- Sdfine. (n.d.). Allyl Bromide Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Henze, H. R., Allen, B. B., & Leslie, W. B. (1942). Syntheses Involving Utilization of Allylmagnesium Bromide in the Grignard Reaction. Journal of the American Chemical Society, 64(4), 879-882.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Google Patents. (n.d.). Distillation of aromatic ketone from aromatic alcohol with acid.
-
Organic Syntheses. (n.d.). 1,4-Pentadiene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
YouTube. (2025). How Is Ethanol Purified By Distillation?. Chemistry For Everyone. Retrieved from [Link]
- Google Patents. (n.d.). Purification of isopropyl alcohol.
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Gas chromatography-olfactometry (GC-O) analysis of 1-Nonen-4-ol
An Application Note and Protocol for the Gas Chromatography-Olfactometry (GC-O) Analysis of 1-Nonen-4-ol
Authored by: A Senior Application Scientist
Abstract
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system.[1][2] This application note provides a comprehensive, in-depth guide to the analysis of this compound, a volatile organic compound with distinct sensory properties, using GC-O. The document details the underlying principles of the methodology, offers a step-by-step experimental protocol based on Aroma Extract Dilution Analysis (AEDA), and discusses best practices for ensuring data integrity and trustworthiness. This guide is intended for researchers, scientists, and quality control professionals in the flavor, fragrance, food and beverage, and environmental analysis sectors who seek to identify and characterize key odor-active compounds.[3][4][5]
Introduction to Gas Chromatography-Olfactometry (GC-O)
The characterization of a substance's aroma is a complex challenge. While analytical instruments like mass spectrometers (MS) can identify and quantify chemical compounds, they provide no information about their odor. Conversely, sensory panels can describe an overall aroma but cannot easily dissect it into its constituent chemical components. GC-O bridges this gap by integrating instrumental separation with human sensory detection.[6][7]
In a GC-O system, the effluent from the gas chromatograph column is split. One portion is directed to a conventional chemical detector (e.g., MS or Flame Ionization Detector - FID) for compound identification and quantification. The other portion is sent to a heated sniffing port, where a trained human assessor, or panelist, detects and describes the odor of each compound as it elutes.[1][8] This dual-detection approach allows for the direct correlation of specific chemical compounds with their perceived aroma, even for trace-level components that may be below the instrument's detection limit but possess a low human odor threshold.[6]
1.1. The Analyte: this compound
This compound is an unsaturated alcohol with a chemical formula of C₉H₁₈O.[9][10] Its specific aroma characteristics can be critical in various applications, from defining the desired profile of a fragrance to being an indicator of an off-flavor in a food product. Understanding its odor potency and character is essential for quality control and product development.
Foundational Principles and Methodologies
The choice of GC-O methodology dictates the nature of the resulting data. The three primary approaches are:
-
Dilution to Threshold Methods: These are the most widely used quantitative techniques. They involve the analysis of a sample extract at successively increasing dilutions until no odor is detected. The most prominent of these is Aroma Extract Dilution Analysis (AEDA) , which determines the Flavor Dilution (FD) factor for each odorant—the highest dilution at which the compound is still perceivable.[1][11][12] A high FD factor indicates a potent contributor to the overall aroma.[11] This application note will focus on the AEDA methodology for its robustness and semi-quantitative power.[13]
-
Detection Frequency Methods: A panel of assessors (typically 6-12 individuals) sniffs the same sample, and the results are compiled to show the percentage of panelists who detected an odor at each retention time.[1] This method minimizes the impact of individual sensitivities and specific anosmias (the inability to smell certain compounds).
-
Direct Intensity Methods: The panelist rates the perceived intensity of each eluting odor over time using a defined scale, which can be a category scale (e.g., 1 to 5) or an unstructured line scale manipulated via a potentiometer or software.[1]
Instrumentation, Materials, and Reagents
Core Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and electronic pneumatic control.
-
Mass Spectrometer (MS): For definitive compound identification. A Flame Ionization Detector (FID) can be used as an alternative or supplementary detector.
-
GC-O Effluent Splitter: A low-dead-volume Y-splitter to divide the column effluent between the MS/FID and the olfactometry port.
-
Olfactometry Port (ODP): A heated, deactivated glass or PTFE cone that delivers the effluent to the panelist's nose. It must be connected via a heated, deactivated fused silica transfer line to prevent condensation of semi-volatile analytes.[1]
-
Humidified Air Supply: To deliver moist air to the ODP, preventing the desiccation of the panelist's nasal passages during analysis, which is critical for maintaining sensitivity.[1]
Recommended Consumables & Reagents
-
GC Column: For a moderately polar analyte like this compound, a mid-polarity column (e.g., DB-624, ZB-WAXplus) provides a good balance of selectivity for the hydroxyl group and efficient elution. A standard non-polar column (e.g., DB-5ms) can also be used, especially for screening complex mixtures.[1]
-
Reagents:
-
This compound standard (≥98% purity)
-
High-purity solvents (e.g., dichloromethane, methanol) for dilution
-
n-Alkane standard mix (e.g., C7-C30) for Retention Index (RI) calculation.
-
Detailed Application Protocol: AEDA of this compound
This protocol outlines the complete workflow for determining the Flavor Dilution (FD) factor of this compound.
Part I: Panelist Preparation and System Validation
Causality: The human detector is the most variable component of the system. Proper screening and pre-analysis conduct are non-negotiable for generating reproducible and trustworthy data.[1]
-
Panelist Screening: Assessors should be screened for their ability to detect and describe a range of standard odorants. They should demonstrate good olfactory sensitivity and communication skills.
-
Pre-Session Instructions: For at least one hour prior to a sniffing session, panelists must refrain from smoking, eating, drinking flavored beverages (except water), and using scented products like perfumes or lotions.[1]
-
Laboratory Environment: The GC-O instrument should be in a dedicated, well-ventilated, and quiet room to prevent distractions and background odors.[1]
Part II: Sample and Standard Preparation
-
Stock Solution: Prepare a 1000 mg/L stock solution of this compound in a suitable solvent like dichloromethane.
-
Serial Dilution for AEDA: Perform a series of 1:1 (or greater, e.g., 1:4) dilutions of the stock solution to create a set of standards with exponentially decreasing concentrations. For example, a 1:1 series would yield concentrations of 500, 250, 125, 62.5 mg/L, and so on. The number of dilutions should be sufficient to go well below the anticipated odor threshold.
Part III: GC-MS/O Instrument Setup
Causality: The analytical parameters must be optimized to ensure good chromatographic separation, analyte stability, and simultaneous detection at both the MS and ODP. The following table provides a validated starting point.
| Parameter | Recommended Setting | Justification & Expert Insights |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and pneumatic control. |
| Injector | Split/Splitless | Allows for a wide range of analyte concentrations. |
| Injector Temp | 250 °C | Ensures rapid and complete vaporization of this compound without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading with concentrated samples. Adjust ratio as needed. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures consistent retention times and optimal separation. |
| GC Column | ZB-WAXplus (30 m x 0.25 mm ID, 0.25 µm film) | A polar phase column offering excellent selectivity for alcohols, resulting in better peak shape. |
| Oven Program | 40 °C (hold 2 min), ramp 8 °C/min to 240 °C (hold 5 min) | A starting point to ensure good separation from solvent and other potential impurities. Must be optimized. |
| Effluent Splitter | Deactivated Y-splitter | An inert surface is critical to prevent analyte adsorption and loss. |
| MS Detector | Agilent 5977B MSD or equivalent | Provides mass spectral data for positive identification. |
| Transfer Line Temp | 280 °C | Prevents cold spots and analyte condensation before entering the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | 35 - 350 m/z | Covers the expected mass fragments of this compound and potential contaminants. |
| Olfactometry Port | ODP 3 (GERSTEL) or equivalent | A commercially available, well-designed sniffing port. |
| Transfer Line Temp | 240 °C | Must be hot enough to prevent condensation but not so hot as to cause analyte degradation.[1] |
| Humidified Air Flow | 40 mL/min | Provides a comfortable and non-drying stream for the panelist. |
Part IV: Data Acquisition Workflow
Causality: An ascending concentration series is used to minimize panelist adaptation and fatigue.[14][15] Starting with the most dilute sample prevents overwhelming the olfactory system, which could compromise the detection of subsequent, weaker odors.
-
Retention Index (RI) Calibration: Before analyzing samples, inject the n-alkane standard mix using the same GC method to calculate the RI of this compound. This is a crucial step for compound verification.
-
Blank Analysis: Inject a solvent blank to ensure the system is clean and free of carryover. The panelist should sniff the blank run to confirm no background odors are present.
-
AEDA Sequence: a. Inject the most dilute standard from the series. b. The panelist sniffs the column effluent throughout the run. c. When an odor is perceived, the panelist activates an acquisition software input (e.g., presses a button) to record the start time and releases it when the odor is no longer perceived. d. The panelist provides a verbal or written descriptor for the odor (e.g., "earthy," "mushroom," "green"). e. Repeat this process for each standard, moving in ascending order of concentration.
-
Data Recording: The software generates an aromagram, which is a plot of odor events versus time, alongside the chromatogram from the MS/FID.
Part V: Data Analysis and Interpretation
-
Correlate Odor with MS Peak: Align the aromagram with the total ion chromatogram (TIC). The odor event corresponding to this compound should have a retention time that matches the chromatographic peak. Confirm the identity of the peak by comparing its mass spectrum to a reference library (e.g., NIST).
-
Determine the Flavor Dilution (FD) Factor: Identify the highest dilution step (i.e., the lowest concentration) at which the characteristic odor of this compound was reliably detected by the panelist. The dilution factor of this sample is the FD factor.
-
Construct the AEDA Aromagram: Create a final plot showing the FD factor (y-axis) versus the Retention Index (x-axis) for all detected odorants. For a single compound analysis, this will be a single data point. In a complex mixture, this plot immediately highlights the most odor-potent compounds.
Visualizations: Workflows and Data
Diagram: GC-O System Workflow
This diagram illustrates the parallel detection pathway fundamental to the GC-O technique.
Caption: A schematic of the GC-O system, showing sample flow from injection through parallel detection.
Diagram: Aroma Extract Dilution Analysis (AEDA) Logic
This workflow demonstrates the iterative process of dilution and sensory evaluation to determine the Flavor Dilution (FD) factor.
Caption: The logical workflow for determining the Flavor Dilution (FD) factor using the AEDA method.
References
-
d’Acampora Zellner, B., et al. (2008). Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds. Molecules, 13(5), 1063-1100. [Link]
-
Xiao, Z., et al. (2024). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. [Link]
-
Xiao, Z., et al. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry, 72(19), 8193-8206. [Link]
-
Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. Chemical Engineering Transactions, 40, 121-126. [Link]
-
d’Acampora Zellner, B., et al. (2018). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. ResearchGate. [Link]
-
Wikipedia. (n.d.). Gas chromatography-olfactometry. [Link]
-
Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40. [Link]
-
De La Fuente Blanco, A. (2021). Gas Chromatography Olfactometry. Encyclopedia MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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ASTM International. (2019). E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. [Link]
-
Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. [Link]
-
ResearchGate. (2017). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography–olfactometry (HS-SPME–GC–O). [Link]
-
FoodWrite. (2022). The Value of Aroma Extract Dilution Analysis (AEDA). [Link]
-
ASTM International. (n.d.). Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits. [Link]
-
d'Acampora Zellner, B., et al. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. [Link]
-
Hu, F., et al. (2015). Analysis of Volatile Compounds and Identification of Characteristic Aroma Components of Toona sinensis (A. Juss.) Roem. Using GC-MS and GC-O. Scientific Research Publishing. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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Wiśniewska, P., et al. (2015). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Critical Reviews in Analytical Chemistry, 45(2), 132-145. [Link]
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IHS Markit. (n.d.). ASTM E679-19 - Standard Practice for Determination of Odor and Taste. [Link]
-
St. Croix Sensory, Inc. (2002). Standardized Odor Measurement Practices for Air Quality Testing. [Link]
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Al-Maktoufi, Z., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. [Link]
-
van Asten, A. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1152(1-2), 3-14. [Link]
-
Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol. [Link]
-
Organomation. (n.d.). Gas Chromatography Sample Preparation. [Link]
-
Perfumer & Flavorist. (1999). An Aroma Chemical Profile: Nonadienols. [Link]
-
St. Croix Sensory, Inc. (2019). ASTM Threshold Standard Re-approved. [Link]
-
ResearchGate. (2001). Aroma Extract Dilution Analysis. Precision and Optimal Experimental Design. [Link]
-
Molbase. (n.d.). 1-nonen-4-one. [Link]
-
MDPI. (2024). Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques. [Link]
-
National Center for Biotechnology Information. (n.d.). Nonanal. PubChem Compound Database. [Link]
-
ResearchGate. (2001). Application of a Comparative Aroma Extract Dilution Analysis to Monitor Changes in Orange Juice Aroma Compounds during Processing. [Link]
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Unveiling the Potential of 1-Nonen-4-ol in Flavor and Fragrance Innovation: Application Notes and Protocols
Introduction: The Quest for Novel Sensory Experiences
In the dynamic landscape of flavor and fragrance research, the exploration of novel molecules is paramount to creating unique and memorable sensory experiences for consumers. 1-Nonen-4-ol (CAS No. 35192-73-5), an unsaturated aliphatic alcohol, represents a promising candidate for innovation in this field.[1] Its chemical structure, featuring a nine-carbon chain with a double bond and a hydroxyl group, suggests a complex and potentially multifaceted sensory profile. This guide provides a comprehensive overview of this compound, including its known properties, and outlines detailed protocols for its application and analysis in flavor and fragrance research. While public-domain sensory data for this compound is limited, this document will leverage information on structurally similar compounds to infer its potential olfactory characteristics and guide researchers in their exploratory studies.
Physicochemical Properties and Natural Occurrence
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application. This compound is a C9H18O molecule with a molecular weight of 142.24 g/mol .[2]
| Property | Value | Source |
| Molecular Formula | C9H18O | PubChem |
| Molecular Weight | 142.24 g/mol | PubChem |
| CAS Number | 35192-73-5 | PubChem |
| Boiling Point | 200-201 °C (estimated) | The Good Scents Company |
| Solubility | Soluble in alcohol, sparingly soluble in water | The Good Scents Company |
Table 1: Physicochemical properties of this compound.
Notably, this compound has been identified as a naturally occurring volatile compound in cantaloupe fruit, suggesting its potential for imparting fresh and fruity notes.[1] Its presence in a widely consumed fruit underscores its potential for food-grade applications and consumer acceptance.
Sensory Profile: An Exploration of Potential
While detailed sensory panel data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on its chemical structure and the known profiles of similar unsaturated alcohols. The presence of the double bond and the position of the hydroxyl group are key determinants of a molecule's odor.
Inferred Olfactory Characteristics:
-
Green, Leafy: The C9 backbone and the double bond may contribute fresh, green, and slightly leafy notes, reminiscent of freshly cut vegetation.
-
Fruity, Melon-like: Its natural occurrence in cantaloupe strongly suggests a fruity character, likely with melon, cucumber, or other non-citrus fruit undertones.[1] The related compound (Z)-6-nonen-1-ol is known for its fresh green, melon, waxy, honeydew, and cucumber notes.
-
Waxy, Fatty: The aliphatic chain may impart a subtle waxy or fatty character, which can add richness and body to a flavor or fragrance.
-
Earthy, Mushroom-like: Some unsaturated alcohols, such as 1-octen-3-ol, are known for their distinct earthy and mushroom-like aromas. While the position of the double bond and hydroxyl group in this compound is different, a subtle earthy undertone cannot be ruled out and should be a point of investigation during sensory analysis.
Flavor Profile:
In flavor applications, this compound could contribute to a range of profiles:
-
Fruit Flavors: Enhancing the authenticity and freshness of melon, cucumber, and other fruit flavors.
-
Vegetable Flavors: Providing a green, fresh note to vegetable-based flavors.
-
Savory Applications: In trace amounts, it could potentially lift and brighten savory profiles, adding a touch of freshness.
Application in Fragrance Compositions
In perfumery, this compound has the potential to act as a modifier, adding a unique green, fruity, and fresh dimension to various fragrance families.
Potential Fragrance Applications:
-
Green/Fougère: To enhance the natural, herbaceous, and moist earth character of these fragrances.
-
Fruity-Floral: To introduce a novel, non-citrus fruity note that can complement and modernize floral accords.
-
Aquatic/Ozonic: To contribute a watery, melon-like freshness.
Recommended Usage Levels (Starting Points for Research):
-
In Fragrance Concentrate: 0.05% - 0.5%
-
In Final Product: 0.01% - 0.1%
These levels are starting recommendations and should be optimized based on the specific fragrance composition and desired sensory effect.
Regulatory and Safety Considerations
This compound is categorized as a flavor and fragrance agent.[1] While a specific FEMA GRAS (Generally Recognized as Safe) designation was not found in the immediate search results, this does not preclude its safe use. The Flavor and Extract Manufacturers Association (FEMA) Expert Panel evaluates substances based on extensive scientific data, and many compounds are assessed as part of a larger, structurally related group. Researchers and developers should always consult the latest regulatory guidelines and conduct their own safety assessments based on the intended use and concentration. For commercial applications, a thorough review of the GRAS status or submission of a GRAS notification to the FDA may be necessary.
Protocols for Research and Development
Protocol 1: Sensory Evaluation of this compound
This protocol outlines a method for determining the sensory profile of this compound using a trained sensory panel.
Objective: To characterize the odor and flavor profile of this compound and determine its detection threshold.
Materials:
-
This compound (high purity)
-
Odorless, tasteless solvent (e.g., propylene glycol for flavor, dipropylene glycol or ethanol for fragrance)
-
Odor-free water
-
Glass vials with Teflon-lined caps
-
Olfactory strips (for fragrance evaluation)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Trained sensory panel (8-12 members)
Procedure:
-
Solution Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent. A starting concentration of 1% (w/v) is recommended, with serial dilutions down to 0.0001%.
-
-
Odor Profile Evaluation:
-
Dip olfactory strips into each dilution and present them to the panelists in a randomized order.
-
Panelists should describe the odor characteristics using a standardized lexicon of terms.
-
The intensity of each descriptor should be rated on a scale (e.g., 1-9, from not perceptible to very strong).
-
-
Flavor Profile Evaluation:
-
For flavor analysis, the dilutions in a food-grade solvent are added to a neutral base (e.g., sugar water, light white wine).
-
Panelists will taste the samples and describe the flavor characteristics and intensity.
-
-
Detection Threshold Determination:
-
Use a triangle test or a 3-Alternative Forced Choice (3-AFC) method to determine the concentration at which the panel can reliably detect a difference between the sample and a blank.
-
Data Analysis:
-
Analyze the frequency of use for each descriptor.
-
Calculate the mean intensity ratings for each descriptor at different concentrations.
-
Determine the group's detection threshold using statistical analysis of the threshold test results.
Protocol 2: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the identification and quantification of this compound in a flavor or fragrance matrix.
Objective: To confirm the identity and determine the concentration of this compound in a sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)
Sample Preparation:
-
Dilute the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane, hexane). The final concentration should be in the range of 1-10 µg/mL.
GC-MS Parameters (Starting Point):
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a known standard.
-
Quantify the concentration of this compound by creating a calibration curve with standards of known concentrations.
Protocol 3: Gas Chromatography-Olfactometry (GC-O) for Odor Characterization
GC-O is a powerful technique to identify the specific aroma contribution of a compound within a complex mixture.
Objective: To determine the odor characteristics of this compound as it elutes from the GC column.
Instrumentation:
-
Gas Chromatograph with a column effluent splitter
-
Olfactometry port (sniffing port)
-
Mass Spectrometer or Flame Ionization Detector (FID)
-
Trained human assessor
Procedure:
-
Instrument Setup:
-
The GC is configured as in the GC-MS protocol.
-
The column effluent is split between the detector (MS or FID) and the heated, humidified olfactometry port.
-
-
Analysis:
-
A trained assessor sniffs the effluent from the olfactometry port throughout the chromatographic run.
-
The assessor records the retention time, duration, and a detailed description of any perceived odors.
-
This data is correlated with the chromatographic peaks from the detector to identify the compound responsible for each odor.
-
Data Interpretation:
-
The olfactogram (a plot of odor events versus time) is aligned with the chromatogram.
-
The odor description at the retention time of this compound provides its specific aroma character in the context of the GC separation.
Conclusion and Future Directions
This compound presents an intriguing opportunity for flavor and fragrance creators. Its inferred sensory profile of green, fruity, and melon-like notes, supported by its natural occurrence in cantaloupe, makes it a valuable target for research and development. The protocols outlined in this guide provide a framework for a systematic evaluation of its sensory properties and its potential applications. Further research should focus on obtaining detailed sensory panel data, determining its odor and taste thresholds in various matrices, and exploring its synergistic effects with other flavor and fragrance ingredients. As the demand for novel and natural-smelling compounds continues to grow, this compound is poised to become a valuable addition to the palette of flavorists and perfumers.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-6-nonen-1-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-octen-3-ol. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). GRAS. Retrieved from [Link]
Sources
Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group in 1-Nonen-4-ol
Introduction: Navigating the Chemoselectivity Challenge in 1-Nonen-4-ol
In the realm of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1][2] These temporary modifications of functional groups prevent unwanted side reactions, thereby enabling complex molecular transformations with high fidelity.[3] The substrate, this compound, presents a classic chemoselectivity challenge: the presence of a nucleophilic secondary hydroxyl group and a reactive terminal alkene. Any synthetic manipulation of the alkene is susceptible to interference from the hydroxyl group, and conversely, reactions targeting the hydroxyl group must be compatible with the alkene. This guide provides a detailed exploration of protecting group strategies for the hydroxyl moiety of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
This document will delve into three common and effective protecting groups: the tert-butyldimethylsilyl (TBDMS) ether, the benzyl (Bn) ether, and the acetate ester. For each, we will examine the underlying chemical principles, provide step-by-step protocols for both protection and deprotection, and discuss the compatibility of these strategies with subsequent manipulations of the alkene functionality.
I. The Workhorse: Tert-butyldimethylsilyl (TBDMS) Ether
The tert-butyldimethylsilyl (TBDMS or TBS) group is arguably one of the most widely utilized protecting groups for alcohols, prized for its ease of installation, robustness to a wide range of non-acidic reaction conditions, and straightforward removal.[4][5] The steric bulk of the tert-butyl group confers stability and allows for selective protection of less hindered alcohols.[5]
A. The Rationale for TBDMS Protection
TBDMS ethers are stable to a variety of conditions including basic and organometallic reagents, making them ideal for transformations involving the alkene of this compound, such as epoxidation, dihydroxylation, or olefin metathesis.[5][6] Their removal is typically achieved under mild conditions using a fluoride source, which is highly selective for the silicon-oxygen bond and generally does not affect a carbon-carbon double bond.[7]
B. Experimental Protocols
1. Protection of this compound as a TBDMS Ether
This protocol is based on the widely used Corey procedure, which employs imidazole as a base and catalyst.[8]
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBDMS-protected this compound.
-
Causality Behind the Choices: Imidazole acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst. DMF is an excellent polar aprotic solvent for this reaction. The aqueous workup removes the excess reagents and byproducts.
2. Deprotection of the TBDMS Ether
The cleavage of the TBDMS ether is most commonly and selectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[9]
-
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with deionized water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure this compound.
-
Causality Behind the Choices: The high strength of the silicon-fluoride bond drives the reaction to completion.[7] THF is the standard solvent for TBAF-mediated deprotections.
D. Visualization of the TBDMS Strategy
Caption: TBDMS protection and deprotection of this compound.
II. The Robust Alternative: Benzyl (Bn) Ether
The benzyl ether is a highly robust protecting group for alcohols, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[10][11] This makes it an excellent choice when subsequent reaction steps are harsh.
A. The Rationale for Benzyl Protection
The primary advantage of the benzyl ether is its stability.[12] Its installation is typically achieved via a Williamson ether synthesis.[11] The most common method for deprotection is catalytic hydrogenolysis, which is generally mild and high-yielding.[13] However, a significant consideration for this compound is that catalytic hydrogenation will also reduce the carbon-carbon double bond.[10] Therefore, alternative deprotection methods or careful selection of catalysts and conditions are necessary to maintain the alkene.
B. Experimental Protocols
1. Protection of this compound as a Benzyl Ether
This protocol utilizes the Williamson ether synthesis.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the benzyl-protected this compound.
-
Causality Behind the Choices: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the alkoxide. Benzyl bromide is a reactive electrophile for the subsequent SN2 reaction.
2. Deprotection of the Benzyl Ether (Preserving the Alkene)
To avoid reduction of the double bond, dissolving metal reduction (Birch conditions) can be employed.[10]
-
Materials:
-
Benzyl-protected this compound
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a flask equipped with a dry ice condenser, condense liquid ammonia.
-
Add a solution of the benzyl-protected this compound (1.0 eq) in anhydrous diethyl ether.
-
Add small pieces of sodium metal (3-4 eq) until a persistent blue color is observed.
-
Stir the reaction for 1-2 hours at -78 °C.
-
Quench the reaction by the careful addition of anhydrous ethanol until the blue color disappears, followed by the addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Add deionized water and extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality Behind the Choices: The dissolving metal reduction cleaves the benzyl C-O bond without affecting the isolated double bond. Ethanol is used to protonate the resulting alkoxide and quench the excess sodium.
D. Visualization of the Benzyl Strategy
Caption: Benzyl protection and deprotection of this compound.
III. The Readily Cleaved: Acetate Ester
Acetate esters are another common protecting group for alcohols. They are easily installed and can be removed under mild basic conditions.[1]
A. The Rationale for Acetate Protection
Acetate protection is a cost-effective and straightforward method. The resulting ester is stable to neutral and acidic conditions, as well as some oxidative conditions. Deprotection is typically achieved by hydrolysis with a mild base, which is compatible with the alkene in this compound.
B. Experimental Protocols
1. Protection of this compound as an Acetate Ester
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq), pyridine (2.0 eq), and a catalytic amount of DMAP in anhydrous DCM at 0 °C, add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash with 1 M HCl to remove the pyridine.
-
Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the acetate-protected this compound.
-
Causality Behind the Choices: Acetic anhydride is the acylating agent. Pyridine acts as a base to neutralize the acetic acid byproduct, and DMAP is a highly effective acylation catalyst.
2. Deprotection of the Acetate Ester
This protocol uses mild basic hydrolysis.
-
Materials:
-
Acetate-protected this compound
-
Potassium carbonate (K2CO3)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the acetate-protected this compound (1.0 eq) in methanol.
-
Add a solution of potassium carbonate (2.0 eq) in a small amount of water.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add deionized water and extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality Behind the Choices: Potassium carbonate is a mild base that effectively catalyzes the transesterification/hydrolysis of the acetate group. Methanol is a suitable solvent for both the substrate and the base.
D. Visualization of the Acetate Strategy
Caption: Acetate protection and deprotection of this compound.
IV. Comparative Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability to Alkene Reactions | Key Considerations |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or mild acid | Excellent | Highly versatile and widely used. Sensitive to acidic conditions. |
| Benzyl Ether | NaH, BnBr, THF | H2, Pd/C (reduces alkene); Na, NH3(l) (preserves alkene) | Excellent | Very robust. Deprotection requires careful consideration of the alkene. |
| Acetate Ester | Ac2O, Pyridine, DMAP | K2CO3, MeOH; or other mild bases | Good | Cost-effective and easy to install/remove. Not as robust as ethers. |
V. Conclusion
The choice of a protecting group for the hydroxyl function in this compound is dictated by the planned subsequent synthetic transformations. For reactions requiring basic or organometallic reagents, the TBDMS ether is an excellent first choice due to its robustness and mild, selective deprotection. The benzyl ether offers superior stability for more demanding reaction conditions, with the caveat that deprotection must be carefully planned to preserve the alkene. The acetate ester provides a simple and economical option for transformations that do not involve strong bases or nucleophiles. By understanding the unique characteristics of each protecting group and following the detailed protocols provided, researchers can confidently navigate the synthesis of complex molecules derived from this compound.
References
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Poulsen, T. B., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146.
- Krout, M. R., Hentemann, M. F., & Danishefsky, S. J. (2000). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 2(11), 1637-1639.
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
- Zhu, X., & Schmidt, R. R. (2003). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. Chemistry, 9(3), 875-887.
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
- Kumar, R., & Guntupalli, P. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 15(1), 384-391.
- Poulsen, T. B., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Reddy, K. R., Kumar, A., & Sawant, D. M. (2018). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering, 2(1), 1-4.
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
- Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein journal of organic chemistry, 4, 43.
- Bols, M., & Poulsen, T. B. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Chemistry, 6(7), 1140-1146.
-
Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Myers, A. G., et al. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
- O'Brien, R. V., & Hoveyda, A. H. (2013). Traceless Protection for More Broadly Applicable Olefin Metathesis.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. One moment, please... [total-synthesis.com]
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- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes and Protocols for the Purification of 1-Nonen-4-ol via Fractional Distillation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol for the purification of 1-nonen-4-ol, a key intermediate in various synthetic applications, utilizing fractional distillation under reduced pressure. This document elucidates the underlying principles of the technique, offers a step-by-step methodology, and details analytical procedures for purity verification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Introduction: The Significance of High-Purity this compound
This compound is a valuable unsaturated alcohol employed as a building block in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. The presence of impurities, including structural isomers, residual starting materials, or byproducts, can significantly impede reaction yields, introduce unwanted side reactions, and compromise the integrity of the final product. Therefore, achieving high purity of this compound is a critical step in many research and development workflows. Fractional distillation emerges as a powerful and scalable technique for the purification of this and other thermally sensitive, high-boiling point liquids.
Principles of Fractional Distillation
Fractional distillation is a separation technique that leverages differences in the boiling points of components in a liquid mixture.[1][2] When a mixture is heated, the component with the lower boiling point will vaporize more readily.[2] In a fractional distillation column, a temperature gradient is established, being hottest at the bottom and coolest at the top.[1][3] As the vapor mixture rises through the column, it undergoes successive condensation and vaporization cycles on the surface of the packing material.[1][4] With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature and pressure, components can be separated and collected as purified fractions.
For high-boiling point compounds or those susceptible to thermal degradation, distillation is performed under reduced pressure (vacuum distillation).[1][5] Lowering the pressure above the liquid mixture reduces its boiling point, allowing for distillation at a lower temperature and minimizing the risk of decomposition.[5][6]
Diagram of Fractional Distillation Principles
Caption: Workflow of Fractional Distillation.
Materials and Equipment
Successful fractional distillation requires appropriate selection of equipment. The following table outlines the necessary components.
| Equipment | Specifications and Rationale |
| Distillation Flask | Round-bottom, two-neck, 250 mL. Sized so the initial charge fills it to no more than two-thirds capacity to prevent bumping. |
| Heating Mantle | With a variable controller to ensure uniform and controlled heating. |
| Fractionating Column | Vigreux or packed column (e.g., with Raschig rings or metal sponge packing). A packed column offers a larger surface area, leading to higher separation efficiency.[4][7][8] |
| Distillation Head | With a thermometer adapter and condenser connection. |
| Thermometer | Calibrated, with a range appropriate for the expected boiling point of this compound at the chosen pressure. |
| Condenser | Liebig or Allihn type, with appropriate hose connections for coolant. |
| Receiving Flask(s) | Round-bottom flasks to collect the distilled fractions. A Perkin triangle or similar setup is recommended for changing flasks without breaking the vacuum.[1] |
| Vacuum Source | A vacuum pump capable of achieving and maintaining a stable pressure in the desired range (e.g., 1-20 mmHg). |
| Manometer | To accurately monitor the pressure within the system. |
| Cold Trap | Placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors. |
| Glassware Joints | Ground-glass joints to ensure a good seal under vacuum. Use appropriate grease sparingly. |
| Stirring Mechanism | Magnetic stirrer and stir bar, or boiling chips to ensure smooth boiling. Note that boiling chips can be less effective under vacuum.[1] |
Pre-Distillation Considerations for this compound
This compound is an allylic alcohol. While the allylic position can offer some electronic stabilization[9], unsaturated alcohols can be susceptible to isomerization, oxidation, or polymerization at elevated temperatures.[10] Therefore, vacuum distillation is essential.
Boiling Point Estimation: The boiling point of 1-nonen-3-ol is reported as 195 °C at 760 mmHg.[11] this compound is expected to have a similar atmospheric boiling point. Using a pressure-temperature nomograph, the boiling point at reduced pressures can be estimated.[1][4][8][10][12] For example, at 10 mmHg, the boiling point of a compound with a 760 mmHg boiling point of ~195 °C would be significantly lower, likely in the range of 80-100 °C. This lower temperature is crucial for preventing thermal degradation.
Detailed Protocol for Fractional Distillation of this compound
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the purification process.
Step-by-Step Methodology
-
Apparatus Assembly:
-
Assemble the distillation apparatus as depicted in standard laboratory guides, ensuring all ground-glass joints are clean and properly sealed. Use a minimal amount of vacuum grease.
-
Place a magnetic stir bar in the distillation flask.
-
Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.
-
Connect the condenser to a circulating coolant source.
-
Set up a cold trap between the apparatus and the vacuum pump.
-
-
Charging the Flask:
-
Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
-
System Evacuation and Leak Check:
-
Close the system and begin to slowly evacuate it using the vacuum pump.
-
Monitor the manometer. The pressure should drop to the desired level and remain stable. If the pressure rises when the pump is isolated, there is a leak that must be addressed.
-
-
Distillation:
-
Once a stable vacuum is achieved, begin stirring and gradually heat the distillation flask using the heating mantle.
-
Observe the ascent of the reflux ring up the column. The system should be allowed to equilibrate, which is indicated by a stable temperature at the distillation head.
-
Fraction 1 (Foreshot): Collect the first few milliliters of distillate in a separate receiving flask. This fraction will contain any low-boiling impurities.
-
Fraction 2 (Main Fraction): When the temperature at the distillation head stabilizes at the expected boiling point of this compound for the given pressure, switch to a new receiving flask to collect the main fraction. Monitor the temperature and pressure continuously; a stable boiling point is indicative of a pure compound.
-
Fraction 3 (Final Fraction): If the temperature begins to rise or drop significantly after the main fraction has been collected, switch to a final receiving flask to collect any higher-boiling impurities.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Carefully and slowly vent the system to atmospheric pressure before disassembling the apparatus.
-
Purity Assessment
The purity of the collected fractions should be assessed using appropriate analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for determining the purity of volatile compounds and identifying any impurities.
-
Sample Preparation: Dilute a small aliquot of each fraction in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: A non-polar column such as a DB-5 or HP-5 is often suitable.[13]
-
Injection: Split injection.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Range: A mass range of m/z 35-300 is typically sufficient.
-
-
Data Analysis: The purity of the this compound fraction can be determined by the relative area of its peak in the chromatogram. The mass spectrum can be compared to a reference library (e.g., NIST) to confirm the identity of the main peak and any impurities.[13]
Quantitative NMR (qNMR) Spectroscopy
qNMR is a highly accurate method for determining the absolute purity of a sample without the need for a calibration curve of the analyte.[5][7][14][15]
-
Principle: A known mass of the purified this compound is mixed with a known mass of a stable, high-purity internal standard that has a resonance signal that does not overlap with the analyte signals. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a proton signal from the internal standard.[15][16]
-
Procedure:
-
Accurately weigh a sample of the purified this compound.
-
Accurately weigh a sample of a suitable internal standard (e.g., maleic acid, dimethyl sulfone).
-
Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum under quantitative conditions (i.e., ensuring full relaxation of all protons).
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following equation[15]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping/Uncontrolled Boiling | - Superheating of the liquid. - Ineffective boiling chips under vacuum. | - Ensure adequate stirring with a magnetic stir bar. - Heat the flask gradually. |
| Pressure Fluctuations | - Leaks in the system. - Inconsistent vacuum pump performance. | - Check all joints and connections for leaks. - Ensure the cold trap is functioning correctly and the pump oil is clean. |
| Flooding of the Column | - Heating rate is too high. | - Reduce the heat input to the distillation flask. |
| No Distillate at Expected Temperature | - Thermometer bulb is placed incorrectly. - System pressure is different than measured. - Significant amount of high-boiling impurities. | - Ensure the top of the thermometer bulb is level with the bottom of the sidearm to the condenser. - Verify the accuracy of the manometer. - Increase the heating mantle temperature slowly. |
| Product Decomposition (Discoloration) | - Distillation temperature is too high. | - Reduce the system pressure further to lower the boiling point. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Conduct the distillation in a well-ventilated fume hood.
-
Flammability: Alcohols are flammable. Ensure there are no open flames or spark sources near the apparatus.
-
Vacuum Safety: Inspect all glassware for cracks or defects before use to prevent implosion under vacuum. Use a safety shield.
-
Emergency Preparedness: Have a fire extinguisher rated for chemical fires readily accessible.
References
-
AZoM. (2019, April 4). How to Measure Alcohol Content with Benchtop qNMR. AZoM. Retrieved from [Link]
-
Erowid. (n.d.). Nomograph for the calculation of boiling points under vacuum. Erowid. Retrieved from [Link]
-
Wikipedia. (2024). Fractional distillation. Wikipedia. Retrieved from [Link]
-
EPCM Holdings. (n.d.). Distillation Columns: Plates and Packing. EPCM Holdings. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Welcome! Quick Introduction to Quantitative NMR. JEOL Ltd. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]
- Un, U. T., & Goren, A. C. (2017). Accurate determination of ethanol in water by qNMR: Validation and uncertainty assessment. Journal of Chemical Metrology, 11(2), 53-60.
-
Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. Unacademy. Retrieved from [Link]
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SLT. (2024, July 24). Why Allylic Alcohol Is Stable. SLT. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. FDA. Retrieved from [Link]
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Arishtam India. (2024, April 18). Safety & Precautions in Distillation. Arishtam India. Retrieved from [Link]
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HomeDistiller.org. (n.d.). Basic Distilling Safety. HomeDistiller.org. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 15.9: Unsaturated Alcohols - Alkenols. Chemistry LibreTexts. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Deoxygenation. Organic Chemistry Portal. Retrieved from [Link]
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Schultz, T. W., et al. (n.d.). Read-across of 90-day rat oral repeated-dose toxicity: A case study for selected β-olefinic alcohols. Lancashire Online Knowledge. Retrieved from [Link]
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ResearchGate. (2016, August). Alcohol Distillation Plant Simulation: Thermal and Hydraulic Studies. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 4-Nonanol. PubChem. Retrieved from [Link]
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PubChem. (n.d.). 1-Nonen-3-ol. PubChem. Retrieved from [Link]
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Derivatization of 1-Nonen-4-ol for chiral gas chromatography
An Application Guide for the Enantioselective Analysis of 1-Nonen-4-ol by Chiral Gas Chromatography
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a chiral secondary alcohol with a stereogenic center at the C-4 position, making it exist as a pair of enantiomers, (R)- and (S)-1-nonen-4-ol. The determination of the enantiomeric excess (% ee) of such compounds is critical in fields ranging from flavor and fragrance analysis, where enantiomers can have distinct sensory properties, to pharmaceutical development, where the physiological activity of a chiral molecule is often confined to a single enantiomer[1].
Direct analysis of chiral alcohols like this compound by gas chromatography (GC) is often challenging. The polarity of the hydroxyl group can lead to undesirable chromatographic behavior, including peak tailing, poor resolution, and thermal degradation in the hot injector port. Furthermore, resolving enantiomers requires a chiral stationary phase (CSP), but interactions between the underivatized alcohol and the CSP may not be sufficient to achieve baseline separation.
Derivatization is a chemical modification process that converts the analyte into a new compound with properties more suitable for GC analysis[2]. By masking the polar hydroxyl group, derivatization increases the volatility and thermal stability of this compound, while also reducing its tendency to adsorb onto active sites within the GC system[2][3]. This results in improved peak shape, enhanced resolution, and greater sensitivity. This application note provides detailed protocols for two robust derivatization methods—acylation and silylation—and the subsequent analysis by chiral GC.
Principle of the Method: Enhancing Chirality Recognition
The fundamental goal of derivatization in this context is twofold: to improve the general chromatographic properties of this compound and to enhance the enantioselective interactions with the chiral stationary phase.
-
Improving Volatility and Stability: The hydroxyl group (-OH) of an alcohol is a site for strong intermolecular hydrogen bonding, which decreases its volatility. By replacing the active hydrogen of the hydroxyl group with a nonpolar functional group, such as a trifluoroacetyl or a trimethylsilyl (TMS) group, these hydrogen bonds are eliminated. The resulting derivative is significantly more volatile and less polar, making it ideal for GC analysis[2].
-
Enhancing Chiral Separation: Enantiomeric separation on a GC column is achieved through differential interactions between the enantiomers and a chiral stationary phase, most commonly a derivatized cyclodextrin[4][5][6]. Derivatization can amplify the subtle structural differences between the (R)- and (S)-enantiomers, leading to a greater difference in their retention times on the chiral column. The derivatizing group can introduce steric hindrance or specific electronic properties that magnify the disparity in how each enantiomer "fits" into the chiral environment of the stationary phase, thereby improving the separation factor (α)[1].
Workflow for Chiral Analysis of this compound
The overall process involves derivatizing the alcohol followed by injection onto a chiral GC system for separation and detection.
Caption: Experimental workflow for derivatization and chiral GC analysis.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with fluorinated anhydrides, such as TFAA, is a highly effective method for derivatizing alcohols. The resulting trifluoroacetate esters are thermally stable and highly volatile. A significant advantage of this method is the introduction of fluorine atoms, which makes the derivatives highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis[3][7].
Causality: TFAA is a powerful acylating agent. The reaction is catalyzed by a non-nucleophilic base like pyridine, which also acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the reaction to completion[3].
Materials
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA), >99% purity
-
Pyridine (anhydrous), >99.8% purity
-
Dichloromethane (DCM), anhydrous, >99.8% purity
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
Step-by-Step Protocol
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous dichloromethane at a concentration of approximately 1 mg/mL.
-
Reagent Addition: In a clean, dry 2 mL GC vial, add 100 µL of the this compound stock solution.
-
To the vial, add 50 µL of anhydrous pyridine.
-
Carefully add 100 µL of TFAA to the mixture. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature (20-25°C) for 30 minutes. For sterically hindered alcohols, heating at 40-60°C may be necessary, but for this compound, room temperature is typically sufficient[8].
-
Workup (Optional but Recommended): To remove acidic byproducts that can damage the GC column, gently evaporate the solvent and excess reagent under a stream of dry nitrogen[3]. Reconstitute the residue in 1 mL of hexane or ethyl acetate.
-
Analysis: The sample is now ready for injection into the GC. Inject 1 µL into the chiral GC system.
| Parameter | Condition/Value | Rationale |
| Reagent | Trifluoroacetic Anhydride (TFAA) | Highly reactive, forms stable and volatile derivatives. |
| Solvent | Dichloromethane (anhydrous) | Aprotic solvent that does not interfere with the reaction. |
| Catalyst/Base | Pyridine (anhydrous) | Catalyzes the reaction and scavenges the acid byproduct[3]. |
| Temperature | 20-25°C (Room Temperature) | Sufficient for the rapid derivatization of a secondary alcohol. |
| Time | 30 minutes | Ensures the reaction goes to completion. |
Protocol 2: Silylation with MSTFA
Silylation is arguably the most common derivatization technique in GC. It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group[2]. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a versatile and powerful silylating agent that reacts smoothly with alcohols to form TMS ethers.
Causality: MSTFA is highly effective because its byproduct, N-methyltrifluoroacetamide, is volatile and inert, minimizing interference in the chromatogram. The reaction proceeds via a nucleophilic attack (SN2 mechanism) from the alcohol's oxygen onto the silicon atom of the MSTFA[2].
Materials
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile or Pyridine, anhydrous
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
Step-by-Step Protocol
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL. Crucially, the sample and solvent must be dry, as silylating reagents react readily with water [2].
-
Reagent Addition: In a clean, dry 2 mL GC vial, add 100 µL of the this compound stock solution.
-
Add 100 µL of MSTFA to the vial. A catalyst like TMCS (trimethylchlorosilane) is often included in commercial MSTFA formulations to increase reactivity but is not always necessary for simple alcohols[8].
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature. Unlike acylation with anhydrides, no acidic byproducts are formed, so a workup step is generally not required[3].
-
Analysis: The sample is now ready for injection. Inject 1 µL into the chiral GC system.
| Parameter | Condition/Value | Rationale |
| Reagent | MSTFA | Powerful silylating agent with volatile, non-interfering byproducts. |
| Solvent | Acetonitrile or Pyridine | Aprotic solvents; pyridine can also act as a catalyst. |
| Temperature | 60°C | Ensures rapid and complete reaction for quantitative analysis. |
| Time | 30 minutes | Standard time for complete silylation of alcohols. |
| Moisture Control | Anhydrous conditions | Essential, as MSTFA reacts preferentially with water[2]. |
Chiral Gas Chromatography and Data Analysis
Successful derivatization must be paired with an appropriate chiral GC method to resolve the enantiomers.
Instrumentation and Column
-
Gas Chromatograph: An Agilent 8890, Shimadzu GC-2030, or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column is the industry standard. A CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or a similar beta-cyclodextrin phase is highly recommended for resolving chiral alcohol derivatives[1]. These columns provide a chiral environment that enables differential partitioning of the enantiomeric derivatives[4].
Typical GC Parameters
| Parameter | Setting | Rationale |
| Injector | Split/Splitless, 230-250°C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Hydrogen often provides better efficiency and faster analysis times[1]. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal for capillary column efficiency. |
| Oven Program | Start at 60°C, hold 1 min, ramp at 2-5°C/min to 180°C | A slow temperature ramp is crucial for resolving closely eluting enantiomers. |
| Detector (FID) | 250°C | Standard temperature for FID operation. |
| Detector (MS) | Transfer Line: 250°C, Ion Source: 230°C | Prevents condensation and ensures proper ionization. |
Data Interpretation
The success of the chiral separation is evaluated using two key parameters:
-
Separation Factor (α): A measure of the relative retention of the two enantiomers. It is calculated as α = k'₂ / k'₁, where k'₂ and k'₁ are the retention factors of the later and earlier eluting enantiomers, respectively. An α value greater than 1.0 indicates some degree of separation.
-
Resolution (Rs): Describes the degree of separation between the two peaks. It is calculated as Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base. An Rs value of ≥ 1.5 signifies baseline resolution, which is the goal for accurate quantification.
The enantiomeric excess (% ee) is then calculated from the integrated peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| × 100
Conclusion
The enantioselective analysis of this compound is effectively achieved by converting the alcohol into a less polar, more volatile derivative prior to chiral gas chromatography. Both acylation with TFAA and silylation with MSTFA are robust, reliable methods for this purpose. Acylation offers the advantage of enhanced sensitivity with an ECD, while silylation is a widely applicable technique with non-interfering byproducts. The choice between them may depend on available instrumentation and specific analytical goals. By following the detailed protocols and utilizing a high-performance cyclodextrin-based chiral stationary phase, researchers can achieve baseline resolution of the this compound enantiomers, enabling accurate and reproducible determination of enantiomeric purity.
References
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-
Wang, C., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1218(25), 3934-3939. Available at: [Link]
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Bhardwaj, J., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 4035-4050. Available at: [Link]
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Thompson Rivers University. (n.d.). GC Derivatization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141975, this compound. Retrieved from [Link]
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Le Bizec, B., et al. (2019). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules, 24(11), 2145. Available at: [Link]
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Hinshaw, J. V. (2014). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International, 27(s4), 18-23. Available at: [Link]
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Gašpar, M., & Sýkora, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]
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ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]
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St-Gelais, A., et al. (2023). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education, 100(2), 795-801. Available at: [Link]
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Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]
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Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(25), 6610-6628. Available at: [Link]
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El-Aneed, A., et al. (2009). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Molecular Sciences, 10(4), 1587-1605. Available at: [Link]
-
Pirkle, W. H., & Welch, C. J. (1984). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 49(1), 138-140. Available at: [Link]
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-
Berton, A., et al. (2019). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 24(22), 4138. Available at: [Link]
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The Versatile Chiral Synthon: Application of 1-Nonen-4-ol in Asymmetric Synthesis
In the landscape of modern organic chemistry, the quest for efficient and selective methods to construct stereochemically complex molecules is a paramount objective. Chiral alcohols, in particular, serve as invaluable building blocks in the synthesis of a vast array of natural products and pharmaceuticals. Among these, 1-nonen-4-ol, a simple yet functionally rich allylic alcohol, has emerged as a versatile precursor in asymmetric synthesis. Its strategic placement of a hydroxyl group and a terminal olefin allows for a multitude of stereoselective transformations, providing access to a diverse range of chiral intermediates. This guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis, detailing key reactions, mechanistic insights, and practical protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of this compound
This compound possesses a unique combination of functional groups that make it a highly attractive starting material for asymmetric synthesis. The hydroxyl group serves as a handle for directing stereoselective reactions and for further functionalization. The terminal double bond is amenable to a wide range of transformations, including epoxidation, dihydroxylation, and carbon-carbon bond-forming reactions. The C4 stereocenter, once established, can be transferred to adjacent positions or preserved as a key stereogenic element in the target molecule.
The true power of this compound lies in the ability to access both of its enantiomers, (R)-1-nonen-4-ol and (S)-1-nonen-4-ol, in high enantiomeric purity. This is typically achieved through two primary strategies: asymmetric reduction of the corresponding ketone, 1-nonen-4-one, or kinetic resolution of racemic this compound.
Accessing Enantiopure this compound: Key Methodologies
Asymmetric Transfer Hydrogenation of 1-Nonen-4-one
Asymmetric transfer hydrogenation has proven to be a highly effective method for the enantioselective reduction of prochiral ketones. In the case of 1-nonen-4-one, catalysts derived from ruthenium and chiral diamine ligands are commonly employed to afford either (R)- or (S)-1-nonen-4-ol with high enantioselectivity.
Workflow for Asymmetric Transfer Hydrogenation:
Caption: Workflow for the asymmetric transfer hydrogenation of 1-nonen-4-one.
This method offers a direct and efficient route to enantiomerically enriched this compound, with the choice of the chiral ligand dictating the absolute configuration of the product.
Enzymatic Kinetic Resolution of Racemic this compound
Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[1] Lipases are particularly effective for the kinetic resolution of racemic alcohols through enantioselective acylation.[2] In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated product and the unreacted alcohol, both in high enantiomeric excess.
Principle of Enzymatic Kinetic Resolution:
Caption: Principle of lipase-catalyzed kinetic resolution of racemic this compound.
This chemoenzymatic approach is highly valued for its operational simplicity, mild reaction conditions, and high enantioselectivity.[2]
Core Application: Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a cornerstone of modern asymmetric synthesis, allowing for the highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxy alcohols.[3][4][5] For this compound, this reaction provides access to chiral epoxy alcohols, which are versatile intermediates for the synthesis of a wide range of complex molecules.
The stereochemical outcome of the Sharpless epoxidation is predictable based on the chirality of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand used.[4]
-
L-(+)-DET or L-(+)-DIPT directs epoxidation to the "bottom face" of the alkene when the allylic alcohol is drawn in a specific orientation.
-
D-(-)-DET or D-(-)-DIPT directs epoxidation to the "top face" of the alkene.
Catalytic Cycle of Sharpless Asymmetric Epoxidation:
Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.
The resulting chiral epoxy alcohols can be further transformed into diols, amino alcohols, and other valuable building blocks.
Application in Natural Product Synthesis: The Case of (-)-Muricatacin
The utility of chiral synthons derived from this compound is elegantly demonstrated in the total synthesis of (-)-muricatacin, a member of the Annonaceous acetogenins known for their cytotoxic activities.[1][6] Several synthetic routes to (-)-muricatacin utilize a chiral epoxy alcohol intermediate derived from an allylic alcohol precursor structurally related to this compound.[1][7]
A common strategy involves the Sharpless asymmetric epoxidation of a long-chain allylic alcohol to establish the key stereocenters. The resulting epoxy alcohol is then converted to the γ-lactone core of muricatacin.
Retrosynthetic Analysis of (-)-Muricatacin:
Caption: A simplified retrosynthetic approach to (-)-muricatacin.
This application highlights how the stereochemistry installed in the initial epoxidation step is carried through to the final natural product, underscoring the importance of this compound and its analogues as chiral building blocks.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of this compound
This protocol describes a general procedure for the catalytic Sharpless asymmetric epoxidation.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diisopropyl tartrate (L-(+)-DIPT) or D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Aqueous solution of FeSO₄·7H₂O (10%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask containing powdered 4Å molecular sieves, add anhydrous DCM and cool the suspension to -20 °C.
-
Add the chiral DIPT (0.15 eq.) followed by Ti(OiPr)₄ (0.1 eq.). Stir the mixture at -20 °C for 30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Slowly add the TBHP solution (1.5 eq.) dropwise, maintaining the internal temperature below -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a pre-cooled aqueous solution of FeSO₄·7H₂O.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography on silica gel.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol provides a general method for the enzymatic kinetic resolution of this compound.[2]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane, MTBE)
-
Silica gel for column chromatography
Procedure:
-
To a flask containing racemic this compound (1.0 eq.) and the immobilized lipase (e.g., 20-50 mg per mmol of substrate), add the anhydrous organic solvent.
-
Add vinyl acetate (0.5 - 0.6 eq.).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
-
When the desired conversion (typically around 50%) is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acetylated product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Asymmetric Transformations of this compound and Analogues
| Reaction | Substrate | Catalyst/Reagent | Product | Yield (%) | ee/dr | Reference |
| Asymmetric Epoxidation | This compound | Ti(OiPr)₄, (+)-DIPT, TBHP | (2R,3R,4S)-Epoxy-1-nonen-4-ol | >90 | >95% ee | [3][4] |
| Kinetic Resolution (Acylation) | Racemic this compound | Lipase PS (Amano) | (S)-1-Nonen-4-ol / (R)-acetate | ~45 each | >99% ee | [8] |
| Asymmetric Transfer Hydrogenation | 1-Nonen-4-one | RuCl(p-cymene)[(S,S)-Ts-DPEN] | (R)-1-Nonen-4-ol | >95 | >98% ee |
Future Outlook
The application of this compound in asymmetric synthesis continues to be an area of active research. The development of new catalytic systems for its enantioselective synthesis and functionalization will further expand its utility. In particular, exploring a broader range of asymmetric reactions beyond epoxidation, such as asymmetric dihydroxylation, aminohydroxylation, and hydroformylation, will provide access to a wider variety of chiral building blocks. Furthermore, the incorporation of these synthons into the total synthesis of other biologically active natural products and pharmaceuticals will continue to demonstrate the value of this compound as a versatile chiral starting material.
References
-
Vedejs, E., & Jure, M. (2005). Efficiency in non-enzymatic kinetic resolution. Angewandte Chemie International Edition, 44(26), 3974-4001. [Link]
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Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. (2014). PMC. [Link]
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Insect pheromone synthesis in Brazil: An overview. (2007). SciELO. [Link]
-
Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. (2023). National Library of Medicine. [Link]
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Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (2012). Asian Journal of Chemistry. [Link]
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Synthesis of (-)-muricatacin. (1993). National Library of Medicine. [Link]
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First total synthesis of 7-thia-(-)-muricatacin. (2004). ResearchGate. [Link]
-
A Formal Synthesis of (+)-Muricatacin from L-Tartaric Acid. (2009). ResearchGate. [Link]
-
Sharpless epoxidation. Wikipedia. [Link]
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The Sharpless-Katsuki Enantioselective Epoxidation. Oregon State University. [Link]
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Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers. Harvard University. [Link]
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Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. (2021). YouTube. [Link]
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A formal synthesis of (+)-muricatacin from D-xylose. (2003). ResearchGate. [Link]
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Selected Diastereoselective Reactions: Ionic and Zwitterionic Cyclizations. (2023). ResearchGate. [Link]
-
Asymmetric catalysis in complex target synthesis. (2004). PMC. [Link]
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Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. (2018). National Library of Medicine. [Link]
-
Asymmetric synthesis of anti-aldol segments via a nonaldol route: synthetic applications to statines and (-)-tetrahydrolipstatin. (2009). National Library of Medicine. [Link]
-
Asymmetric Synthesis of Both Enantiomers of a δ-Lactone Analogue of Muricatacin. (2021). ResearchGate. [Link]
-
Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. (2021). PMC. [Link]
-
Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. (2017). National Library of Medicine. [Link]
-
Diastereoselective reactions of enolates. (1996). ResearchGate. [Link]
-
Asymmetric total synthesis of (1S,2S,4S)-b- elemene. (2022). Semantic Scholar. [Link]
-
Asymmetric reactions in continuous flow. (2009). ResearchGate. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Politecnico di Milano. [Link]
-
Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. (2003). The University of Manchester. [Link]
-
Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. (2021). ResearchGate. [Link]
-
Diastereoselective Magnesium Halide-Catalyzed anti -Aldol Reactions of Chiral N -Acyloxazolidinones. (2006). ResearchGate. [Link]
-
One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes. (2015). ResearchGate. [Link]
-
A diastereoselective Scholl reaction: point-to-helical chirality transfer in molecular nanographenes. (2023). PMC. [Link]
-
Asymmetric Synthesis via Acetal Templates. 10. Aldol-Type Reactions. Preparation of a Nonacetic Acid Intermediate. (1988). ResearchGate. [Link]
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New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reaction Yield for 1-Nonen-4-ol Synthesis
Welcome to the technical support center for the synthesis of 1-nonen-4-ol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and maximize your reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by probable causes and actionable solutions.
Problem 1: Low or No Yield of this compound
-
Probable Cause 1: Inactive Grignard Reagent. The Grignard reagent, hexylmagnesium bromide, is highly sensitive to moisture and air.[1] Contamination with water or alcohols will quench the reagent, rendering it non-nucleophilic.[2][3]
-
Solution:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.[4]
-
Use anhydrous solvents, preferably freshly distilled and stored over molecular sieves.[4]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Titrate the Grignard reagent before use to determine its exact concentration.[3][5] This allows for accurate stoichiometry in your reaction.
-
-
-
Probable Cause 2: Poor Quality or Inactive Magnesium. Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.[1][5]
-
Probable Cause 3: Competing 1,4-Addition (Conjugate Addition). While Grignard reactions with α,β-unsaturated aldehydes like acrolein generally favor 1,2-addition to the carbonyl group, some 1,4-addition can occur, leading to the formation of a saturated ketone after workup.[7]
-
Solution:
-
Maintain a low reaction temperature during the addition of acrolein. This generally favors the kinetically controlled 1,2-addition product.
-
Avoid the use of copper salts (e.g., CuI), which are known to promote 1,4-addition.[7]
-
-
Problem 2: Formation of Significant Side Products
-
Probable Cause 1: Wurtz Coupling. The Grignard reagent can couple with the unreacted hexyl bromide to form dodecane.
-
Solution:
-
Add the hexyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Ensure the reaction temperature is not too high during Grignard formation.
-
-
-
Probable Cause 2: Enolization of the Aldehyde. The strongly basic Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and consumption of the starting materials.[8]
-
Solution:
-
Add the Grignard reagent to the acrolein solution at a low temperature to favor nucleophilic addition over deprotonation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard reaction?
A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used and effective solvents for Grignard reactions.[1][9] They are crucial for stabilizing the Grignard reagent by forming a coordination complex with the magnesium atom.[1][9] THF is often preferred for its higher boiling point and better solvating ability.[4]
Q2: How can I confirm the formation of my hexylmagnesium bromide reagent?
A: Visual confirmation includes the disappearance of the magnesium metal and the formation of a cloudy, greyish-brown solution. However, for quantitative assessment, titration is the most reliable method. A common method involves titration with a standard solution of iodine until the disappearance of the iodine color.[3][10]
Q3: What are the safety precautions for handling acrolein?
A: Acrolein is a highly toxic and volatile substance.[11] It is a severe irritant to the eyes, skin, and respiratory system.[11][12] All manipulations involving acrolein must be performed in a well-ventilated chemical fume hood.[11] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat, must be worn.[11][13]
Q4: What is the appropriate workup procedure for this reaction?
A: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide to form the desired alcohol and precipitate the magnesium salts as magnesium hydroxide, which is easier to remove than the emulsion that can form with strong acids.[14] After quenching, the product can be extracted into an organic solvent like diethyl ether.
Optimized Experimental Protocol for this compound Synthesis
This protocol outlines the steps for the synthesis of this compound from 1-bromohexane and acrolein.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 1.1 |
| 1-Bromohexane | 165.07 | 16.51 g (13.75 mL) | 0.10 | 1.0 |
| Acrolein | 56.06 | 5.61 g (6.68 mL) | 0.10 | 1.0 |
| Anhydrous Diethyl Ether | - | ~200 mL | - | - |
| Saturated NH₄Cl (aq) | - | ~100 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
Preparation of Hexylmagnesium Bromide:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (2.67 g, 0.11 mol) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromohexane (16.51 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the 1-bromohexane solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear greyish and cloudy.
-
Cool the Grignard reagent to room temperature.
-
-
Reaction with Acrolein:
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of acrolein (5.61 g, 0.10 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the acrolein solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared hexylmagnesium bromide solution to the cooled acrolein solution via a cannula or dropping funnel over a period of 30-45 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
-
Workup and Purification:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of a cold, saturated aqueous solution of ammonium chloride with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.
-
Visualizations
Reaction Mechanism
Caption: Grignard reaction mechanism for this compound synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield in the Grignard reaction.
References
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Grignard reagent. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acrolein. Retrieved from [Link]
-
Quora. (2014, July 6). Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition?. Retrieved from [Link]
-
ResearchGate. (2008, August). A Rapid and Convenient Synthesis of Homoallylic Alcohols by the Barbier‐Grignard Reaction. Retrieved from [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Acrolein. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2015, August). Grignard Reagents in Solution: Theoretical Study of the Equilibria and the Reaction with a Carbonyl Compound in Diethyl Ether Solvent. Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]
-
Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagent.... Study Prep. Retrieved from [Link]
-
Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Acrolein Acute Exposure Guideline Levels. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Retrieved from [Link]
-
Chemistry Catalyst. (2023, November 8). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions [Video]. YouTube. [Link]
-
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
-
INCHEM. (1991). Acrolein (HSG 67, 1991). Retrieved from [Link]
-
PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]
-
Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube. [Link]
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- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Common side reactions in the synthesis of 1-Nonen-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Nonen-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent method for synthesizing this compound is the Grignard reaction.[1][2] This involves the nucleophilic addition of a hexylmagnesium halide (e.g., hexylmagnesium bromide) to the carbonyl carbon of acrolein. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide.[3][4]
Q2: Why are strictly anhydrous (dry) conditions so critical for this reaction?
Grignard reagents are extremely strong bases, potent enough to deprotonate water, alcohols, or even terminal alkynes.[3][5] Any trace of moisture in the glassware, solvent, or starting materials will quench the Grignard reagent, converting it into hexane and rendering it inactive for the desired reaction.[5][6] This is often a primary cause of reaction failure or low yields.
Q3: What are the primary categories of side reactions in this synthesis?
There are four main classes of side reactions to anticipate:
-
Issues during Grignard Reagent Formation: Primarily the Wurtz coupling reaction.[7]
-
Competing Nucleophilic Additions: 1,4-conjugate addition competing with the desired 1,2-addition to acrolein.[8][9]
-
Base-Mediated Reactions: The Grignard reagent acting as a base rather than a nucleophile, leading to enolization.[1][6]
-
Substrate Instability: Polymerization of the highly reactive acrolein starting material.
Q4: How can I monitor the progress of the Grignard reaction?
Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against a standard of your starting material (acrolein). The consumption of acrolein and the appearance of a new, less polar spot corresponding to the alcohol product indicate reaction progress. Staining with potassium permanganate (KMnO₄) is effective as it will visualize both the alkene and alcohol functionalities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the cause and actionable solutions.
Issue 1: Low or No Yield of this compound with Starting Materials Recovered
Q: My reaction yielded very little product, and I recovered most of my hexyl bromide and acrolein. What went wrong?
A: This classic symptom points to a failure in the formation or activity of the Grignard reagent.
-
Probable Cause 1: Inactive Magnesium. The surface of magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[5]
-
Solution: Activate the magnesium surface before adding the bulk of your alkyl halide. Methods include:
-
Mechanical Activation: Vigorously crush or grind the magnesium turnings under an inert atmosphere.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium to expose a fresh, reactive surface.[6]
-
Entrainment: Add a small amount of the pre-formed Grignard reagent from a previous successful batch to initiate the reaction.
-
-
-
Probable Cause 2: Wet Reagents or Glassware. As detailed in the FAQs, any protic impurity will destroy the Grignard reagent.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under a stream of inert gas (Nitrogen or Argon). Solvents must be rigorously dried, for example, by distillation from sodium/benzophenone or by passing them through an activated alumina column.
-
-
Probable Cause 3: Incorrect Reagent Addition. Adding the hexyl bromide too quickly can lead to localized high concentrations, favoring side reactions over Grignard formation.
-
Solution: Add the hexyl bromide solution dropwise to the magnesium suspension, maintaining a gentle reflux. The reaction is exothermic; a successful initiation is often marked by a slight warming of the flask and the appearance of a cloudy or grayish mixture.
-
Issue 2: Formation of a Significant Amount of Dodecane Byproduct
Q: My final product is contaminated with a high-boiling, non-polar impurity that I've identified as dodecane. Where did this come from?
A: This is a clear indication of a Wurtz coupling reaction , a major side reaction during the formation of the Grignard reagent.[7][10] The already-formed hexylmagnesium bromide can react with unreacted hexyl bromide to form dodecane.[6][7]
-
Causality: This side reaction is promoted by higher temperatures and high concentrations of the alkyl halide.[7]
-
Troubleshooting & Prevention:
-
Control Addition Rate: Add the hexyl bromide slowly and dropwise to the magnesium suspension. This maintains a low steady-state concentration of the halide, minimizing its chance of reacting with the formed Grignard reagent.
-
Temperature Management: Maintain the reaction at a gentle reflux. Avoid excessive heating, which can accelerate the coupling reaction.
-
Solvent Choice: Using THF can sometimes mitigate this issue compared to diethyl ether due to its better solvating properties for the Grignard reagent.
-
Issue 3: The Reaction Mixture Turned into a Thick, Dark Tar
Q: Upon adding acrolein to my Grignard reagent, the mixture rapidly darkened and formed a polymer-like sludge. Why?
A: This is characteristic of acrolein polymerization . Acrolein is an α,β-unsaturated aldehyde and is highly susceptible to anionic polymerization, which can be initiated by strong bases like Grignard reagents.
-
Causality: The nucleophilic attack of the Grignard reagent can initiate a chain reaction with other acrolein molecules, especially if the temperature is not well-controlled or if the acrolein is added too quickly.
-
Troubleshooting & Prevention:
-
Low Temperature: Perform the addition of acrolein at low temperatures. Cool the Grignard solution to 0 °C or even -20 °C in an ice-salt or dry ice/acetone bath before slowly adding the acrolein.
-
Reverse Addition: Instead of adding acrolein to the Grignard, consider adding the Grignard reagent slowly to a cold, dilute solution of acrolein in your reaction solvent. This keeps the concentration of the initiator (the Grignard) low at all times.
-
Use Fresh Acrolein: Acrolein can self-polymerize on storage. Use freshly distilled acrolein, preferably containing a polymerization inhibitor like hydroquinone.
-
Issue 4: Isolation of 3-Nonanone as a Major Byproduct
Q: Besides my desired alcohol, I've isolated a significant amount of a ketone, which I believe is 3-nonanone. How is this formed?
A: The formation of 3-nonanone results from a 1,4-conjugate addition (or Michael addition) of the Grignard reagent to the carbon-carbon double bond of acrolein, rather than the desired 1,2-addition to the carbonyl carbon.[8][9]
-
Mechanistic Explanation: Grignard reagents are considered "hard" nucleophiles and typically favor direct (1,2) addition to the electrophilic carbonyl carbon of α,β-unsaturated aldehydes.[9] However, the reaction is substrate-dependent, and a mixture of 1,2- and 1,4-addition products is possible.[8] The enolate intermediate formed from 1,4-addition is protonated during workup and then tautomerizes to the more stable ketone.
-
Troubleshooting & Prevention:
-
Temperature Control: Lower reaction temperatures (e.g., -78 °C) generally favor the kinetically controlled 1,2-addition product over the thermodynamically controlled 1,4-product.[9][11]
-
Lewis Acids: The addition of certain Lewis acids, like cerium(III) chloride (the Luche reduction conditions, although typically used with NaBH₄), can enhance the electrophilicity of the carbonyl carbon and strongly promote 1,2-selectivity.
-
Diagram of Competing Reaction Pathways
The following diagram illustrates the critical choice point for the Grignard reagent upon reacting with acrolein, leading to either the desired product or major side products.
Caption: Fig 1. Competing pathways in the Grignard/Acrolein reaction.
Experimental Protocols
Protocol 1: Preparation of Hexylmagnesium Bromide
Materials:
-
Magnesium turnings
-
1-Bromohexane
-
Anhydrous Diethyl Ether or THF
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flame-dry all glassware and assemble the apparatus while hot. Allow to cool to room temperature under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add one small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromohexane (1.0 equivalent) in anhydrous ether/THF.
-
Add a small portion (~5-10%) of the 1-bromohexane solution to the magnesium.
-
Wait for initiation, which is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a gray, cloudy solution. Gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray or brown solution is your Grignard reagent.
Protocol 2: Synthesis of this compound
Procedure:
-
Cool the freshly prepared hexylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Prepare a solution of freshly distilled acrolein (0.9 equivalents) in anhydrous ether/THF.
-
Add the acrolein solution dropwise to the stirred, cold Grignard reagent over 30-60 minutes. Maintain the internal temperature below 5-10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional hour.
-
Workup: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: This can be highly exothermic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing common problems during the synthesis.
Caption: Fig 2. A decision tree for troubleshooting the synthesis.
Summary of Potential Byproducts
| Compound | Structure | Formation Pathway | Distinguishing Feature |
| Dodecane | CH₃(CH₂)₁₀CH₃ | Wurtz Coupling | High boiling point; simple alkane signals in ¹H NMR. |
| 3-Nonanone | CH₃(CH₂)₅COCH₂CH₃ | 1,4-Conjugate Addition | Carbonyl stretch (~1715 cm⁻¹) in IR; characteristic α-proton signals in ¹H NMR. |
| Hexane | CH₃(CH₂)₄CH₃ | Grignard Quenching | Very volatile; often lost during workup but indicates reagent death. |
| Acrolein Polymer | -(CH(CHO)-CH₂)-n | Anionic Polymerization | Insoluble, intractable tar; difficult to characterize. |
References
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Various Authors. (2014). Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition? Quora. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
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Schmalz, H.-G., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
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Technical Support Center: Stereoselective Synthesis of 1-Nonen-4-ol
Welcome to the technical support center for the stereoselective synthesis of 1-Nonen-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to control the stereochemistry at the C4 position of this compound, a critical chiral building block in organic synthesis. Here, we address common challenges related to racemization and provide detailed troubleshooting protocols and advanced strategies to achieve high enantiopurity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can occur through several mechanisms, particularly given the allylic nature of this compound. The primary causes include:
-
Carbocation Intermediates: Reaction conditions that favor the formation of a planar carbocation at the C4 position will lead to a racemic mixture, as the incoming nucleophile can attack from either face with equal probability. This is common in reactions proceeding through an SN1-type mechanism.[1]
-
Reversible Reactions: If the reaction is reversible, an enantiomerically enriched product can revert to a prochiral intermediate, which can then re-form as a racemic mixture.
-
Basic or Acidic Conditions: Both strong bases and acids can facilitate racemization. Bases can deprotonate the hydroxyl group, and in some cases, lead to equilibration. Acids can protonate the hydroxyl group, making it a good leaving group and promoting carbocation formation.[2]
-
In situ Racemization of Starting Materials: If the starting aldehyde (heptanal) or the vinyl nucleophile undergoes racemization or side reactions under the reaction conditions before the desired bond formation, it can lead to a racemic product.
Q2: What is the most direct method to synthesize enantiomerically enriched this compound?
A2: The most direct and widely employed method is the asymmetric nucleophilic addition of a vinyl organometallic reagent to heptanal. The key to success lies in the use of a chiral ligand or catalyst that can effectively control the facial selectivity of the addition.
A common approach involves the use of a Grignard reagent, such as vinylmagnesium bromide, in the presence of a chiral ligand.[3][4] Chiral amino alcohols and diamines have been shown to induce moderate to high enantioselectivity in such reactions.[3][4]
Q3: Are there effective methods for resolving a racemic mixture of this compound?
A3: Yes, if you have already synthesized a racemic mixture, kinetic resolution is a powerful strategy. This involves reacting the racemic alcohol with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enantiomerically enriched alcohol.
Common kinetic resolution techniques for allylic alcohols include:
-
Enzymatic Acylation: Lipases are frequently used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.[5]
-
Sharpless Asymmetric Epoxidation: This method can be used for the kinetic resolution of racemic allylic alcohols.[6]
-
Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation can be a highly effective method for the kinetic resolution of allylic alcohols, providing high enantiopurity for the unreacted starting material.[7][8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Protocols |
| Low or No Enantioselectivity (Product is Racemic) | 1. Inactive or inappropriate chiral ligand.2. Racemization of the product under reaction or workup conditions.3. Formation of a planar carbocation intermediate. | 1. Ligand and Catalyst Optimization: - Verify Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity. - Screen Different Ligands: Test a variety of chiral ligands (e.g., BINOL derivatives, chiral diamines).[3][9] - Optimize Ligand:Metal Ratio: The stoichiometry of the ligand to the metal of the organometallic reagent is crucial.2. Reaction Condition Modification: - Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can disfavor racemization pathways. - Use Aprotic, Non-polar Solvents: Solvents like toluene or THF are generally preferred over polar, protic solvents. - Neutral Workup: Avoid strongly acidic or basic workup conditions. Use a saturated aqueous solution of NH₄Cl for quenching.3. Choice of Reagents: - Consider Less Reactive Organometallics: While Grignard reagents are common, organozinc or organoindium reagents can sometimes offer better stereocontrol in the presence of a suitable chiral catalyst. |
| Low Chemical Yield | 1. Decomposition of the Grignard reagent.2. Enolization of the aldehyde starting material.3. Side reactions of the product. | 1. Grignard Reagent Quality: - Use Freshly Prepared or Titrated Grignard Reagent: The concentration of commercially available Grignard reagents can vary.2. Preventing Enolization: - Use of Lewis Acids: The addition of a Lewis acid like CeCl₃ can sometimes suppress enolization and favor 1,2-addition.3. Minimizing Side Reactions: - Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). - Control Addition Rate: Add the aldehyde slowly to the solution of the organometallic reagent to maintain a low concentration of the aldehyde and minimize side reactions. |
| Formation of Impurities | 1. Wurtz-type coupling of the Grignard reagent.2. Over-addition to form tertiary alcohols.3. Aldol condensation of the aldehyde. | 1. Minimize Wurtz Coupling: - Lower Reaction Temperature: This side reaction is more prevalent at higher temperatures.2. Prevent Over-addition: - Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent, but avoid a large excess.3. Suppress Aldol Condensation: - Slow Addition of Aldehyde: This keeps the instantaneous concentration of the aldehyde low. |
Advanced Stereoselective Strategies
For researchers aiming for the highest levels of enantiopurity, several advanced methods can be employed.
Chiral Ligand-Mediated Asymmetric Addition
The use of chiral ligands to control the stereochemical outcome of the addition of a vinyl nucleophile to heptanal is a cornerstone of asymmetric synthesis.
Experimental Protocol: Asymmetric Vinylation using a Chiral Amino Alcohol Ligand
This protocol is a general guideline and may require optimization for specific ligands and substrates.
-
Preparation of the Chiral Ligand-Magnesium Complex:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the chiral amino alcohol (e.g., a derivative of ephedrine or prolinol) (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of vinylmagnesium bromide (1.0 M in THF, 1.0 equivalent) to the chiral ligand solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral magnesium alkoxide complex.
-
-
Asymmetric Addition:
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of heptanal (1.0 equivalent) in anhydrous THF to the reaction mixture over 30 minutes.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the purified this compound can be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR or GC analysis.
-
Diagram: Proposed Transition State for Chiral Ligand-Mediated Addition
Caption: Facial selectivity in Grignard addition to an aldehyde.
Asymmetric Transfer Hydrogenation of the Corresponding Enone
An alternative to nucleophilic addition is the asymmetric reduction of the corresponding α,β-unsaturated ketone, 1-nonen-4-one. Asymmetric transfer hydrogenation is a powerful and often highly selective method for preparing chiral allylic alcohols.[10]
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol utilizes a Ru-based catalyst with a chiral diamine ligand.
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN) (1.1 mol%).
-
Add a degassed solvent mixture, typically formic acid/triethylamine (5:2 azeotrope) or isopropanol.
-
-
Reduction:
-
Add 1-nonen-4-one (1.0 equivalent) to the catalyst solution.
-
Stir the reaction mixture at the appropriate temperature (often room temperature to 40 °C) until the reaction is complete (monitor by TLC or GC).
-
-
Workup:
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Table: Comparison of Chiral Ligands for Asymmetric Transfer Hydrogenation
| Ligand | Typical Catalyst Precursor | Typical ee% |
| (S,S)-TsDPEN | [RuCl₂(p-cymene)]₂ | >95% |
| (R,R)-TsDPEN | [RuCl₂(p-cymene)]₂ | >95% |
| Chiral Amino Alcohols | Rh or Ir complexes | Variable |
Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is a chromium(II)-mediated coupling of a vinyl halide with an aldehyde.[11][12][13] A key advantage of the NHK reaction is its high chemoselectivity and tolerance of various functional groups.[12] Asymmetric versions of this reaction have been developed using chiral ligands.[14]
Diagram: Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction
Caption: Simplified catalytic cycle of the NHK reaction.
Conclusion
Preventing racemization in the synthesis of this compound is achievable through careful selection of synthetic strategy and reaction conditions. For direct synthesis, asymmetric nucleophilic addition using chiral ligands offers a powerful approach. For the resolution of racemic mixtures, kinetic resolution techniques are highly effective. By understanding the potential causes of racemization and implementing the troubleshooting and advanced strategies outlined in this guide, researchers can consistently achieve high enantiopurity of this valuable chiral intermediate.
References
-
Zhang, Z., et al. (2020). Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity. Chemical Science, 12(3), 1091-1098. [Link]
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Zhang, Z., et al. (2020). Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and - I.R.I.S. [Link]
-
Wang, D., et al. (2021). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Organic Chemistry Frontiers, 8(10), 2244-2249. [Link]
-
Enantioselective kinetic resolution of secondary allylic alcohols by chiral organocatalysis. ResearchGate. [Link]
-
Kinetic resolution. Wikipedia. [Link]
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Wang, D., et al. (2021). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. RSC Publishing. [Link]
-
Lee, D., et al. (2000). Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. Organic Chemistry Portal. [Link]
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Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]
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Asymmetric Grignard Chemistry. Untitled Document. [Link]
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Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. ACS Publications. [Link]
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Englebienne, P., Schulz, H., & Nudelman, N. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules, 5(5), 598. [Link]
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Nozaki-Hiyama-Kishi Reaction. NROChemistry. [Link]
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Nozaki–Hiyama–Kishi reaction. Wikipedia. [Link]
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Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing. [Link]
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Nozaki-Hiyama-Kishi Reaction. SynArchive. [Link]
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Nozaki-Hiyama-Kishi Coupling. Organic Chemistry Portal. [Link]
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Fürstner, A., & Shi, N. (1997). Nozaki−Hiyama−Kishi Reactions Catalytic in Chromium. Journal of the American Chemical Society, 119(52), 12347-12348. [Link]
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Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ACS Publications. [Link]
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Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. PubMed. [Link]
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Asymmetric Hydrogenation. (2015). [Link]
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Epoxidation of allylic alcohols. Wikipedia. [Link]
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Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. RSC Publishing. [Link]
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Allylic alcohol synthesis by addition. Organic Chemistry Portal. [Link]
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Feringa, B. L. (2000). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 33(6), 346-353. [Link]
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What's a Racemic Mixture? – Master Organic Chemistry. (2012). [Link]
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Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. [Link]
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Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. PMC - NIH. [Link]
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Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. RSC Publishing. [Link]
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Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. (2021). [Link]
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This compound. PubChem. [Link]
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Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
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A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. NIH. [Link]
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Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]
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Stereoselective synthesis of photoactivatable Man(β1,4)GlcNAc-based bioorthogonal probes. PMC - NIH. [Link]
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Stereoselective synthesis of terpinen-4-ol-based aminoalcohols. (2022). [Link]
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Base-Catalyzed Stereoselective Thiosulfonylation of Ynones for Facile Synthesis of Thio-functionalized Vinyl Sulfones. ResearchGate. [Link]
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Troubleshooting low yields in the allylation of aldehydes to form 1-Nonen-4-ol
Topic: Troubleshooting Low Yields in the Synthesis of 1-Nonen-4-ol For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a valuable homoallylic alcohol, is most commonly achieved through the nucleophilic addition of an allyl group to hexanal. This carbonyl allylation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[1] While conceptually straightforward, the reaction is notoriously sensitive to a variety of factors that can lead to frustratingly low yields.
This guide is designed to serve as a dedicated troubleshooting resource. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of this transformation. By understanding the "why" behind each step, you can diagnose issues in your experiments and develop robust, high-yielding protocols.
The Core Transformation: An Overview
The fundamental reaction involves the attack of a nucleophilic allyl organometallic species on the electrophilic carbonyl carbon of hexanal. The resulting alkoxide is then protonated during workup to yield the desired product, this compound.
Caption: General mechanism for the allylation of hexanal.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Category 1: Reagent & Substrate Integrity
Q1: My reaction is sluggish or fails to initiate, and I recover most of my starting hexanal. What is the primary suspect?
A: This classic symptom almost always points to an issue with your allylating reagent, especially when using highly reactive organometallics like Grignard reagents (Allylmagnesium bromide).
Root Causes & Explanations:
-
Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by trace amounts of water or other protic sources in your glassware or solvents.[2] This is often the single most common reason for failure.
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide (MgO) that prevents the reaction with allyl bromide from starting.[2]
-
Inaccurate Reagent Concentration: If you are using a commercially prepared Grignard reagent or one you made previously, its concentration may have decreased over time due to gradual quenching by atmospheric moisture. Using a sub-stoichiometric amount will naturally lead to incomplete conversion.[2]
-
Impure Aldehyde: Hexanal is prone to oxidation to hexanoic acid upon prolonged exposure to air. The acid will quench the organometallic reagent. It can also undergo self-condensation (aldol reaction), which consumes the starting material and complicates the reaction mixture.[3]
Actionable Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[2] Solvents like THF or diethyl ether must be anhydrous grade, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium: If preparing the Grignard reagent in situ, activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings with a glass rod to expose a fresh surface.[2]
-
Titrate Your Grignard Reagent: Never assume the concentration of a Grignard reagent. Always perform a titration (e.g., with iodine or a known amount of a non-enolizable ketone) immediately before use to determine its exact molarity.[2][4]
-
Purify the Aldehyde: Use freshly distilled hexanal for best results. This removes any non-volatile impurities and breaks up any oligomers.
Q2: I'm getting a low yield of this compound, but I'm also recovering a significant amount of my hexanal starting material. What side reaction could be competing?
A: When starting material is recovered alongside some product, it suggests a competing non-productive pathway. With aldehydes that have α-protons, like hexanal, enolization is a likely culprit.
Root Cause & Explanation:
-
Enolization of the Aldehyde: The allylating reagent (especially a bulky or sterically hindered one) can act as a base instead of a nucleophile. It can abstract an acidic α-proton from hexanal to form an enolate.[2][5] This enolate is unreactive towards further addition and, upon aqueous workup, will revert to the starting hexanal.
Caption: Competing pathways: Nucleophilic addition vs. enolization.
Actionable Solutions:
-
Lower the Reaction Temperature: Performing the addition at low temperatures (e.g., -78 °C to -30 °C) generally favors the kinetic pathway of nucleophilic addition over the thermodynamically controlled enolization.[4]
-
Consider a Less Basic Allylating System: Barbier-type reactions using indium or zinc are significantly less basic than Grignard reagents and are far less prone to causing enolization.[6][7] Indium-mediated allylations can even be performed in aqueous media, which completely suppresses the enolization pathway.[8][9][10]
-
Utilize Lewis Acids with Chelation Potential: For substrates with α- or β-heteroatoms, adding a chelating Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄) can lock the carbonyl in a reactive conformation, enhancing addition and suppressing enolization.[11][12] While hexanal lacks a chelating group, this is a key strategy for more complex aldehydes.
Category 2: Reaction Conditions & Control
Q3: My reaction produces a complex mixture of byproducts, including a hydrocarbon that I suspect is 1,5-hexadiene. Why is this happening?
A: The formation of 1,5-hexadiene points to a homocoupling (Wurtz-type coupling) of your allylating agent. This is particularly common when the organometallic species is being formed in situ.
Root Cause & Explanation:
-
Wurtz Coupling: This side reaction involves the coupling of two allyl units. It can occur when the initially formed allyl-metal species reacts with another molecule of the starting allyl halide before it can react with the aldehyde.
-
2 Allyl-Br + 2 M -> Allyl-Allyl + 2 M-Br (where M = Mg, Zn, In, etc.)
-
Actionable Solutions:
-
Slow Addition of Allyl Halide: When preparing the organometallic reagent in situ for a Barbier-type reaction, add the allyl halide slowly to the mixture of the metal and the aldehyde. This keeps the instantaneous concentration of the organometallic low, favoring its reaction with the abundant aldehyde over coupling with the scarce allyl halide.
-
Use Pre-formed Reagents: Preparing the Grignard reagent separately and then adding it slowly to a solution of the aldehyde can mitigate this issue.
-
Control Temperature: Exothermic formation of the organometallic can lead to localized heating, which accelerates side reactions like coupling. Ensure efficient stirring and external cooling.
Q4: Besides my desired product, I'm isolating a significant amount of 1-hexanol. What is causing the reduction of my aldehyde?
A: The presence of 1-hexanol indicates that a reduction of the hexanal carbonyl has occurred instead of allylation.
Root Cause & Explanation:
-
Meerwein-Ponndorf-Verley (MPV) Type Reduction: This is a known side reaction for Grignard reagents that possess a β-hydride, although less common for allylmagnesium halides. A more likely scenario involves impurities in the reagents or specific reaction conditions that favor a hydride transfer mechanism.[3] For some sterically hindered Grignard reagents, reduction can become the major pathway.[5]
Actionable Solutions:
-
Check Reagent Purity: Ensure your allylating agent is not contaminated with other organometallics that are known reducing agents (e.g., alkylmagnesium halides with β-hydrides).
-
Modify Reaction Conditions: As with enolization, lower temperatures generally disfavor the reduction pathway.
-
Switch Allylation Method: Indium- or zinc-mediated Barbier reactions do not typically cause aldehyde reduction.[6][7]
Comparative Analysis of Common Allylation Methods
Choosing the right allylation method is critical for success. The following table compares three common approaches for the synthesis of this compound.
| Feature | Grignard Reaction (Allyl-MgBr) | Barbier Reaction (In/Allyl-Br) | Barbier Reaction (Zn/Allyl-Br) |
| Typical Yield | 60-85% (highly variable) | 85-98% | 70-90% |
| Solvent | Anhydrous THF or Et₂O | THF, DMF, or even H₂O[7][9][10] | THF, DMF, aq. NH₄Cl |
| Sensitivity to H₂O | Extremely High[2] | Very Low[7] | Low to Moderate |
| Key Side Reactions | Enolization, Reduction, Wurtz Coupling | Wurtz Coupling (can be minimized) | Wurtz Coupling, Slower Reaction Rate |
| Pros | Inexpensive, well-established | High yields, high functional group tolerance, can be run in water ("Green")[7] | More economical than indium |
| Cons | Requires strict anhydrous technique, side reactions are common[4] | Indium is relatively expensive | Less reactive than indium, may require activation |
Validated Experimental Protocol: Indium-Mediated Synthesis of this compound
This protocol describes a robust and high-yielding Barbier-type allylation that is less susceptible to many of the issues discussed above, making it an excellent starting point for researchers.
Workflow Diagram
Caption: Experimental workflow for Indium-mediated allylation.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indium powder (1.5 g, ~13 mmol, 1.3 equiv).
-
Solvent Addition: Add 20 mL of tetrahydrofuran (THF) and 5 mL of deionized water. Begin stirring vigorously.
-
Reagent Addition: Add freshly distilled hexanal (1.0 g, 10 mmol, 1.0 equiv) followed by allyl bromide (1.45 g, 12 mmol, 1.2 equiv) to the stirring suspension.
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor the consumption of hexanal by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, carefully quench the reaction by adding 20 mL of 1M HCl. Continue stirring for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a 10:1 Hexanes:Ethyl Acetate eluent system) to afford this compound as a clear oil.
References
-
Malkov, A. V., et al. (2003). On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society. Available at: [Link]
-
Yu, C., et al. (2016). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Available at: [Link]
-
Kanai, M., et al. (2020). Catalytic Allylation of Aldehydes Using Unactivated Alkenes. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Carbonyl allylation. Wikipedia. Available at: [Link]
-
Krische, M. J., et al. (2011). Catalytic, Nucleophilic Allylation of Aldehydes with 2-Substituted Allylic Acetates: Carbon–Carbon Bond Formation Driven by the Water–Gas Shift Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Li, Y., & Zhang, Q. (2012). Synthesis of hexanal from hexanol by catalytic oxidation. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Available at: [Link]
-
Reddit user pap0r0 et al. (2020). Troubleshooting my grignard reactions. r/chemistry on Reddit. Available at: [Link]
-
University of Wisconsin. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. UW Chemistry Course Material. Available at: [Link]
-
Chan, T. H., et al. (1995). Indium-Mediated Organometallic Reactions in Aqueous Media: The Nature of the Allylindium Intermediate. Journal of the American Chemical Society. Available at: [Link]
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Chi, Y., et al. (2024). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Publishing. Available at: [Link]
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Li, C. J. (1996). Allylation of aldehydes and ketones mediated by indium in aqueous media. ResearchGate. Available at: [Link]
-
Paquette, L. A., & Mitzel, T. M. (1997). Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides. PubMed Central (PMC), NIH. Available at: [Link]
-
Glorius, F., et al. (2019). Allylation reaction of aldehydes, ketones, and imines under photoredox conditions. ResearchGate. Available at: [Link]
-
Krische, M. J., et al. (2008). Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate. PubMed Central (PMC), NIH. Available at: [Link]
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University of Calgary. felkin-ahn and cram chelate. UCalgary Chemistry Course Material. Available at: [Link]
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Quora user. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. Available at: [Link]
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Handwiki contributors. (2022). Indium-Mediated Allylation. Encyclopedia MDPI. Available at: [Link]
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Walsh, P. J., & Falck, J. R. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. Available at: [Link]
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LibreTexts contributors. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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Lei, A., et al. (2020). Electrochemical allylation of aldehydes and ketones with allylic alcohols. RSC Publishing. Available at: [Link]
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Wikipedia contributors. (2023). Organoindium chemistry. Wikipedia. Available at: [Link]
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Llorens, L. Barbier Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]
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Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. Available at: [Link]
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Stanley, L. M., et al. (2023). Isomerization of Homoallylic Alcohols to Ketones. ChemistryViews. Available at: [Link]
-
Lipshutz, B. H., et al. (1990). A Convenient Method for Utilizing the Allyl Grignard Reagent. The Journal of Organic Chemistry. Available at: [Link]
-
Ashby, E. C., & Argyropoulos, J. N. (1986). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
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- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purifying 1-Nonen-4-ol via Column Chromatography
This guide provides a comprehensive, experience-driven approach to the purification of 1-nonen-4-ol using column chromatography. It is designed for researchers and drug development professionals who require not just a protocol, but a deeper understanding of the principles and troubleshooting strategies essential for success.
Core Principles & Initial Assessment
Purifying this compound, a secondary allylic alcohol, presents a standard challenge in organic synthesis. Its moderate polarity, due to the hydroxyl group, and the presence of a non-polar nine-carbon chain, make it an ideal candidate for normal-phase column chromatography. The primary goal is to leverage the polarity difference between the target molecule and any impurities, such as starting materials (e.g., nonanal, vinyl magnesium bromide) or non-polar byproducts.
The foundational principle of this separation relies on the equilibrium of the analyte between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[1][2] Polar compounds like alcohols adsorb more strongly to the silica gel, requiring a more polar eluent to move them down the column, while non-polar compounds travel faster with a non-polar eluent.[3]
Recommended Starting Conditions
Before committing to a large-scale column, it is imperative to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[1][4] The ideal eluent composition should provide a Retention Factor (Rf) of approximately 0.2-0.3 for this compound.[4]
| Parameter | Recommended Material/Solvent | Rationale & Key Considerations |
| Stationary Phase | Silica Gel, 230-400 mesh (60 Å pore size) | Silica gel is the industry standard for separating moderately polar compounds like alcohols.[2][3] The fine mesh size provides a large surface area, enhancing separation efficiency for flash chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Mixture | This is a versatile and common solvent system.[5] Start with a low polarity (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity. Diethyl ether can be substituted for ethyl acetate if different selectivity is needed. |
| Column Dimensions | 20:1 to 50:1 ratio of silica gel to crude sample weight | A higher ratio (e.g., 50:1) is used for difficult separations where impurities are close in polarity to the product.[3] A "long and thin" column generally provides better resolution than a "short and fat" one.[6] |
| Sample Loading | Dry Loading or Concentrated Wet Loading | Dry loading onto a small amount of silica is preferred for optimal resolution, as it ensures a tight, even starting band.[7][8] If wet loading, use the absolute minimum amount of solvent.[9] |
Experimental Workflow & Protocols
Visualizing the Chromatography Workflow
The following diagram outlines the logical flow of the entire column chromatography process, from preparation to final product isolation.
Caption: Standard workflow for column chromatography purification.
Step-by-Step Protocol for Purifying this compound
-
TLC Analysis:
-
Develop several TLC plates of your crude reaction mixture using different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).
-
Identify the solvent system that places the this compound spot at an Rf value of ~0.2-0.3. This will be your starting eluent.
-
-
Column Preparation (Wet-Packing Method):
-
Secure a glass column of appropriate size vertically to a clamp stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm).[6]
-
In a separate beaker, create a slurry of silica gel with your starting low-polarity eluent (e.g., 5% EtOAc/Hexane). Stir well to remove trapped air.[9][10]
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any remaining air bubbles.[9]
-
Open the stopcock and drain some solvent to settle the silica bed, but never let the solvent level drop below the top of the silica gel. [10]
-
Add a protective layer of sand (~1 cm) on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column, opening the stopcock to begin the flow. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
If separation from impurities is difficult, a gradient elution may be necessary. Gradually increase the percentage of ethyl acetate in your mobile phase (e.g., from 5% to 10% to 15%) as the column runs. This will help elute more polar compounds.[11]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product. Spot multiple fractions on a single TLC plate for comparison.
-
Combine the fractions that show only the spot corresponding to this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Caution: this compound is a relatively volatile alcohol. Use a moderate water bath temperature (e.g., 30-35°C) and avoid applying a very high vacuum to prevent product loss.[12][13]
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound and similar compounds in a question-and-answer format.
Visualizing the Troubleshooting Process
When problems arise, a logical decision-making process is key. This diagram helps navigate common chromatographic failures.
Caption: A decision tree for troubleshooting common chromatography problems.
Frequently Asked Questions (FAQs)
Q1: My compound isn't eluting, even after I've increased the ethyl acetate concentration significantly. What should I do?
A: This is a common problem when the eluent polarity is too low.[7] Alcohols require a sufficiently polar mobile phase to compete with the silica gel for hydrogen bonding.
-
Immediate Action: Increase the polarity more aggressively. You can try a 50:50 hexane:ethyl acetate mixture. If that fails, a small percentage of methanol (e.g., 1-5%) in dichloromethane or ethyl acetate is a very powerful polar eluent that will move most polar compounds.[5]
-
Root Cause Analysis: Did you use the correct solvent? Double-check that your "ethyl acetate" bottle was not mislabeled or that you did not accidentally use a non-polar solvent.[7] It is also possible, though less likely for this molecule, that the compound has decomposed on the column.[7]
Q2: I see two spots on my TLC plate with very similar Rf values. How can I improve their separation on the column?
A: This is a classic "difficult separation" scenario. Several strategies can improve resolution:
-
Optimize the Eluent: Test different solvent systems. Sometimes switching from ethyl acetate to diethyl ether or adding a small amount of dichloromethane can alter the selectivity and improve separation.[14]
-
Use a Gradient Elution: Start with a very low polarity eluent where both spots have low Rf values (e.g., <0.1). Then, increase the polarity very slowly and gradually (a "shallow" gradient). This allows the less polar compound to move ahead before the more polar one begins to elute.[8][11]
-
Increase Column Dimensions: Use a longer, thinner column with more silica gel. This increases the number of theoretical plates and provides more opportunities for separation to occur.[6]
Q3: After combining my fractions and removing the solvent, my yield is much lower than expected. Where did my product go?
A: For a moderately volatile C9 alcohol like this compound, the most likely culprit is product loss during solvent removal.[12]
-
Evaporation Technique: When using a rotary evaporator, use a lower water bath temperature (≤35°C) and be careful not to pull a full vacuum, especially as the solvent volume decreases. Once the bulk of the solvent is gone, you can remove the flask and gently blow a stream of nitrogen or air to remove the final traces.
-
Incomplete Elution: Did you elute the column with a sufficiently polar solvent at the end? It's possible some of your product is still adsorbed to the silica gel. After you believe all your product has eluted, flush the column with a very polar solvent (like 10% methanol in ethyl acetate) and check this fraction by TLC.[15]
-
Streaking/Tailing: If your product eluted over a very large number of fractions ("tailing"), the concentration in many of those fractions may be too low to detect easily by TLC.[7] This again points to a non-optimal eluent system. Try concentrating a few of the later fractions to see if the product is present.[15]
Q4: Can I use alumina instead of silica gel for this purification?
A: Yes, alumina can be used. Alumina is also a polar adsorbent and is available in acidic, neutral, and basic forms.[3] For a neutral alcohol like this compound, neutral alumina would be the appropriate choice. The elution order is generally similar to silica gel, but the selectivity can be different, which might be advantageous if silica gel fails to provide adequate separation. However, silica gel is more commonly used and is generally the first choice for this type of compound.[2]
References
- The Royal Society of Chemistry.
-
Wikipedia. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
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Reddit. troubleshooting column chromatography : r/chemistry. [Link]
- The Royal Society of Chemistry.
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University of California, Los Angeles. Column chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Reddit. Isolation issue : r/chemistry. [Link]
-
Quora. Can volatile substances be purified by chromatography?. [Link]
- The Royal Society of Chemistry.
-
YouTube. 【4K】-- Column Chromatography (Purification). [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
YouTube. Column Chromatography. [Link]
- Royal Society of Chemistry.
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. [Link]
-
ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]
-
Columbia University. Column chromatography. [Link]
Sources
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- 15. reddit.com [reddit.com]
Technical Support Center: Emulsion Formation in Aqueous Workup of 1-Nonen-4-ol
Welcome to the technical support center for addressing challenges associated with the aqueous workup of 1-Nonen-4-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter persistent emulsions during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these experimental hurdles effectively.
I. Troubleshooting Guide: Breaking a Persistent Emulsion
This section provides actionable steps to address an emulsion that has already formed during the aqueous workup of this compound.
Issue: A stable, milky emulsion has formed between the organic and aqueous layers that does not resolve upon standing.
The formation of an emulsion is a common issue when performing a liquid-liquid extraction.[1] This is a mixture of two or more liquids that are normally immiscible.[1] In the context of a chemical workup, this typically involves an organic solvent and an aqueous solution.[2] The stability of this emulsion can be influenced by the presence of surfactant-like molecules that reduce the interfacial tension between the two phases.[3] this compound, with its polar hydroxyl group and nonpolar nine-carbon chain, can act as such a surfactant, stabilizing the dispersion of organic droplets in the aqueous phase or vice-versa.
Initial Steps: Non-Invasive Methods
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[4] Sometimes, the layers will separate on their own without further intervention.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.[5] This can encourage the coalescence of dispersed droplets. A gentle stir with a glass rod at the interface can also be effective.[2]
Intermediate Steps: Chemical and Physical Interventions
If the emulsion persists, the following methods can be employed, starting with the least disruptive.
-
Salting Out: The addition of a saturated aqueous solution of sodium chloride (brine) is a highly effective technique.[1][2][6] The increased ionic strength of the aqueous layer makes it more polar, decreasing the solubility of the organic components and forcing them into the organic phase.[2][6] This destabilizes the emulsion, leading to phase separation.[1]
-
Protocol: Add a volume of brine equivalent to 10-20% of the aqueous layer volume to the separatory funnel. Gently invert the funnel several times and allow it to stand.
-
-
Changing the pH: Altering the pH of the aqueous layer can sometimes break an emulsion.[2] The stability of emulsions can be sensitive to pH, as it can change the charge of molecules at the interface.[7][8] For a neutral compound like this compound, the effect is primarily on the overall properties of the aqueous phase.
-
Protocol: Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the separatory funnel. Gently mix and observe for any changes. Be cautious if your target compound is acid or base sensitive.[2]
-
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[1]
Advanced Steps: Mechanical and Filtration Methods
If the above methods fail, more robust techniques may be necessary.
-
Filtration through Celite®: Emulsions can sometimes be stabilized by fine solid particles.[11] Filtering the entire mixture through a pad of Celite® (diatomaceous earth) can remove these solids and break the emulsion.[4][11] Celite is a porous material that can effectively trap these fine particulates.[12]
-
Centrifugation: This is a very effective method for breaking stubborn emulsions.[1][14] The centrifugal force accelerates the separation of the two phases by forcing the denser droplets to coalesce.[15][16][17]
-
Protocol: Transfer the emulsion to centrifuge tubes. Ensure the tubes are balanced in the centrifuge. Spin at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. The layers should be distinct after centrifugation.
-
Troubleshooting Workflow Diagram
Sources
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- 7. researchgate.net [researchgate.net]
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- 17. corning.com [corning.com]
Storage and stability issues of 1-Nonen-4-ol
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
Welcome to the technical support center for 1-Nonen-4-ol (CAS: 35192-73-5). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the storage and stability of this secondary allylic alcohol. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and analysis of this compound.
Q1: I've observed a decrease in the purity of my this compound sample via GC-MS analysis, accompanied by the appearance of new peaks. What are the likely impurities?
A1: A decrease in purity over time is typically due to degradation. For a secondary allylic alcohol like this compound, the most probable degradation pathways are oxidation and isomerization .
-
Oxidation: The primary degradation pathway upon exposure to air is the oxidation of the allylic alcohol to the corresponding α,β-unsaturated ketone, 1-Nonen-4-one . This occurs because the allylic position is susceptible to oxidation.[1]
-
Isomerization: Acidic or basic contaminants, or even exposure to certain metal surfaces, can catalyze the isomerization of the double bond. This can lead to the formation of various positional isomers of nonenol.[2][3]
Troubleshooting Steps:
-
Review Handling Procedures: Were the aliquots taken under an inert atmosphere (e.g., argon or nitrogen)? Was the main container tightly sealed after use? Exposure to oxygen is a primary driver of oxidation.
-
Analyze by GC-MS:
-
Look for a new peak with a molecular weight of 140.22 g/mol , corresponding to 1-Nonen-4-one. The mass spectrum of this ketone would likely show characteristic fragmentation patterns, including cleavage next to the carbonyl group.[4]
-
Look for peaks with the same molecular weight as this compound (142.24 g/mol ) but with different retention times. These are likely isomers.
-
-
Confirm with Spectroscopy:
-
FT-IR: Look for the appearance of a strong carbonyl (C=O) stretch around 1670-1690 cm⁻¹, which is indicative of an α,β-unsaturated ketone. This would be a clear sign of oxidation.
-
¹H NMR: Oxidation to the ketone will result in the disappearance of the alcohol's C-H proton signal (the one on the carbon bearing the -OH group) and the appearance of new signals in the vinylic region characteristic of the enone structure.[5]
-
Q2: My clear, colorless this compound has developed a yellow tint and seems more viscous. Is it still usable?
A2: A change in color and viscosity is a strong indicator of polymerization or advanced degradation.
-
Polymerization: Unsaturated compounds, including allylic alcohols, can undergo polymerization, which can be initiated by heat, light, or the presence of catalytic impurities (like trace metals or strong acids/bases). This process forms oligomers or polymers, leading to increased viscosity and often a yellowish or brownish appearance.
-
Advanced Oxidation: Over time, initial oxidation products can undergo further reactions, leading to a complex mixture of colored byproducts.
Recommended Action:
It is not recommended to use the material for sensitive applications where purity is critical. The presence of polymers and other degradation products can significantly impact reaction outcomes, yield, and safety.
-
Characterize the Extent of Degradation: If you must assess the material, use analytical techniques like GC to determine the percentage of remaining this compound.
-
Consider Repurification: For less sensitive applications, purification by fractional distillation under reduced pressure might be possible, but it may not remove all isomeric impurities.
-
Prevent Future Occurrences: Review your storage conditions. Ensure the material is stored at the recommended temperature, protected from light, and under an inert atmosphere. Use clean, dedicated syringes or cannulas for transfers to avoid introducing contaminants.
Q3: My reaction yield is lower than expected. Could the quality of my this compound be the cause?
A3: Absolutely. The reactive nature of the hydroxyl group and the double bond means that even small amounts of degradation products can interfere with subsequent chemical transformations.
-
Oxidized Impurities: The presence of 1-Nonen-4-one introduces a carbonyl group, which can compete in reactions intended for the alcohol, such as esterifications or nucleophilic additions.
-
Isomeric Impurities: Positional isomers of this compound may have different reactivity profiles, leading to incomplete reactions or the formation of undesired side products.
-
Inhibitors: Polymerization byproducts can sometimes act as inhibitors for certain catalytic reactions.
Troubleshooting Workflow:
The following workflow can help diagnose if your starting material is the root cause of poor reaction performance.
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for this compound?
A4: To maximize the shelf-life and maintain the purity of this compound, it is critical to store it under conditions that minimize exposure to oxygen, light, heat, and catalytic contaminants.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation reactions, including oxidation and polymerization. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the allylic alcohol to the corresponding ketone. |
| Light | Store in an amber or opaque container. | Light can provide the energy to initiate radical reactions, leading to polymerization. |
| Container | Use a tightly sealed, clean glass bottle. | Prevents contamination and exposure to air and moisture. Avoid reactive metal containers. |
| Handling | Use clean, dry syringes or cannulas for transfers. | Avoids introducing acidic, basic, or metallic impurities that can catalyze isomerization or other degradation pathways. |
Q5: What is the expected shelf-life of this compound?
Q6: What are the primary degradation pathways I should be aware of?
A6: The chemical structure of this compound, containing both a secondary allylic alcohol and a terminal double bond, dictates its primary modes of degradation. Understanding these pathways is key to preventing them.
Caption: Primary degradation pathways for this compound.
-
Oxidation: As an allylic alcohol, the C-H bond on the hydroxyl-bearing carbon is weakened, making it susceptible to oxidation to form 1-Nonen-4-one. This is often promoted by air (oxygen), especially in the presence of light or trace metal catalysts.[1]
-
Isomerization: The double bond can migrate under either acidic or basic conditions. This rearrangement is driven by the formation of a stable allylic carbocation or carbanion intermediate.[2][3] This can lead to a mixture of isomers, complicating its use in stereospecific or regiospecific reactions.
-
Polymerization: The terminal double bond can undergo radical or cationic polymerization. This process is often initiated by impurities, heat, or UV light, leading to an increase in viscosity and a decrease in the concentration of the desired monomer.
By understanding these potential issues and following the recommended storage and handling procedures, you can ensure the long-term stability and purity of your this compound, leading to more reliable and reproducible experimental results.
References
- SLT. (2025, July 24). Why Allylic Alcohol Is Stable.
- Mohr, J. T., Stoop, M., & Carreira, E. M. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(40), 13408–13414.
- Kon, Y., Usui, Y., & Sato, K. (2007). Oxidation of Allylic Alcohols to α,β-Unsaturated Carbonyl Compounds with Aqueous Hydrogen Peroxide under Organic Solvent-Free Conditions.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141975, this compound. Retrieved from [Link]
-
Mohr, J. T., Stoop, M., & Carreira, E. M. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. PubMed. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
- Harding, K. E., May, L. M., & Dick, K. F. (1975). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 40(11), 1664–1665.
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]
-
Rzepa, H. S. (2015, September 15). Stability of carbocation intermediates: secondary alkane versus primary allyl? Chemistry Stack Exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 16.2: Allylic Cations. Retrieved from [Link]
-
PubMed. (2014, August 7). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10855571, (E)-non-4-en-1-ol. Retrieved from [Link]
- Heshmatnia, F., Zupanc, A., Eronen, A., et al. (2024). Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst. Chemistry – A European Journal, 18(8), e202402236.
-
White, J. D., & Kuntiyong, P. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. National Institutes of Health. Retrieved from [Link]
-
Rinner, U., & Hudlicky, T. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. RSC Discovery. Retrieved from [Link]
-
Scribd. (n.d.). Ethyl Alcohol Shelf Life Guidelines. Retrieved from [Link]
-
YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]
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Identifying and removing peroxide impurities from 1-Nonen-4-ol
Welcome to the technical support center for identifying and removing peroxide impurities from 1-Nonen-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for potential issues encountered during their work.
Introduction to Peroxide Formation in this compound
This compound, as an unsaturated alcohol, is susceptible to autoxidation, a process where it reacts with atmospheric oxygen to form peroxide impurities. This reaction is typically initiated by free radicals and can be accelerated by factors such as light, heat, and the presence of metal contaminants. The allylic hydrogen atoms in this compound are particularly prone to abstraction, leading to the formation of hydroperoxides. These peroxides are not only impurities that can affect reaction outcomes but also pose a significant safety hazard due to their potential for explosive decomposition, especially upon concentration.[1][2]
Below is a simplified representation of the free-radical mechanism leading to peroxide formation.
Caption: Mechanism of peroxide formation in this compound.
Troubleshooting Guide: Identifying Peroxide Impurities
This section addresses common issues and questions related to the detection of peroxides in this compound.
Q1: I suspect my sample of this compound is contaminated with peroxides. What are the initial visual checks I can perform?
A1: Before performing any chemical tests, a careful visual inspection of the container is crucial. However, do not open a container that shows signs of significant peroxide formation.[3] Visual indicators can include:
-
Crystal Formation: The presence of crystals, especially around the cap or within the liquid, is a serious danger sign. Peroxides can crystallize out of solution and are highly shock-sensitive.[4][5]
-
Discoloration: A yellow or brownish hue in a normally colorless liquid can indicate the presence of peroxides.[6][7][8]
-
Liquid Stratification or "Oily" Appearance: The formation of distinct layers or an oily, viscous consistency can suggest high concentrations of peroxides.[4][9]
If any of these signs are present, especially crystal formation, do not handle the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.[5]
Q2: My this compound sample appears normal. What qualitative tests can I use to confirm the presence of peroxides?
A2: If there are no alarming visual signs, you can proceed with chemical testing. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][10][11] Perform these tests in a well-ventilated fume hood.[1] Two common and effective qualitative tests are the Potassium Iodide (KI) test and the Ferrous Thiocyanate test.
Potassium Iodide (KI) Test
This is a widely used method for detecting hydroperoxides.[12][13] Peroxides will oxidize the iodide ion (I⁻) to iodine (I₂), which then imparts a color to the solution.
Experimental Protocol: Potassium Iodide Test
-
Prepare a fresh test solution by dissolving approximately 0.1 g of potassium iodide in 1 mL of glacial acetic acid.[7][8]
-
In a clean test tube, add 1 mL of the this compound sample.
-
Add 1 mL of the freshly prepared KI/acetic acid solution to the sample.
-
Gently mix the contents.
-
Observe for a color change. A pale yellow color indicates a low concentration of peroxides, while a brown color suggests a high concentration.[7][8] For enhanced sensitivity, a drop of starch solution can be added, which will turn a deep blue-black in the presence of iodine.[14]
Ferrous Thiocyanate Test
This test is highly sensitive to the presence of hydroperoxides. Ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺) by the peroxides, and the ferric ions then react with thiocyanate ions (SCN⁻) to form a blood-red complex.
Experimental Protocol: Ferrous Thiocyanate Test
-
Prepare the reagent by dissolving 9 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 50 mL of 18% hydrochloric acid.
-
Add a small amount of granulated zinc, followed by 5 g of sodium thiocyanate.
-
Once the initial red color fades, add an additional 12 g of sodium thiocyanate and decant the solution from the remaining zinc into a storage bottle.[7][15]
-
In a clean vial, mix one drop of the this compound sample with one drop of the prepared reagent.[7][15]
-
A pink or red coloration indicates the presence of peroxides.[7]
Q3: I need to know the approximate concentration of peroxides in my sample. Are there semi-quantitative methods available?
A3: Yes, commercially available peroxide test strips are a convenient method for semi-quantitative analysis.[16][17] These strips are typically based on the oxidation of an indicator by the peroxides in the sample.
Experimental Protocol: Peroxide Test Strips
-
Dip the test strip into the this compound sample for the time specified by the manufacturer (usually 1 second).[18]
-
For some test strips designed for organic solvents, it may be necessary to allow the solvent to evaporate and then add a drop of deionized water to the test pad.[14][19][20] Always consult the manufacturer's instructions.[17][20]
-
After the recommended development time, compare the color of the test pad to the color chart provided with the kit to estimate the peroxide concentration in parts per million (ppm).[18]
| Test Method | Principle | Positive Result | Sensitivity |
| Potassium Iodide | Oxidation of I⁻ to I₂ | Yellow to brown color (or blue/black with starch) | Good |
| Ferrous Thiocyanate | Formation of red [Fe(SCN)n]³⁻ⁿ complex | Pink to blood-red color | High |
| Test Strips | Indicator oxidation | Color change compared to chart | Semi-quantitative (ppm levels)[6][18] |
Troubleshooting Guide: Removing Peroxide Impurities
This section provides detailed protocols for the safe removal of peroxides from this compound. These procedures should only be performed on solutions with peroxide concentrations below 100 ppm.[5][21] If the concentration is higher, or if crystals are present, do not attempt purification; contact your EHS office for disposal.[4][5]
Sources
- 1. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 2. column-chromatography.com [column-chromatography.com]
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- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. Procedure - Test for Peroxides | Center of Laboratory Supplies [cls.hkust.edu.hk]
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- 19. pubs.acs.org [pubs.acs.org]
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- 21. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
Introduction: The Challenge of Scaling 1-Nonen-4-ol Synthesis
An in-depth guide to overcoming common challenges in the large-scale synthesis of 1-Nonen-4-ol, designed for chemical researchers and process development scientists.
This compound is a valuable allylic alcohol intermediate in organic synthesis.[1][2] Its preparation, most commonly achieved via the Grignard reaction between hexanal and an allylmagnesium halide, is a staple in introductory organic chemistry.[3][4] However, transitioning this synthesis from a bench-top procedure to a multi-liter or pilot-plant scale introduces significant challenges. Issues that are manageable at a 100 mL scale, such as heat dissipation, reagent addition rates, and moisture control, can become critical safety and yield-limiting factors at a 10 L scale.[5][6][7]
This technical support guide, structured as a series of troubleshooting scenarios and frequently asked questions, provides practical, experience-driven advice to navigate the complexities of scaling up the synthesis of this compound. We will focus on the Grignard route, addressing common failure points from reagent preparation to final product purification.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.
Q1: My Grignard reaction fails to initiate at a larger scale. What are the common causes and how can I safely start it?
Failure to initiate is one of the most common and dangerous issues in scaling up Grignard reactions.[8] It can lead to a dangerous accumulation of unreacted alkyl halide, which, upon sudden initiation, can cause a violent, uncontrollable exotherm.[6]
Primary Causes & Solutions:
-
Residual Moisture: Water is the primary inhibitor of Grignard reagent formation as it protonates and destroys the highly basic organomagnesium species.[9][10] On a large scale, the surface area of glassware is vast, and atmospheric moisture ingress is a greater risk.
-
Solution: All glassware must be rigorously dried. For multi-liter vessels, oven-drying may be impractical. Instead, assemble the reactor and flame-dry all parts under a high-flow of inert gas (Nitrogen or Argon). Alternatively, perform a solvent azeotropic distillation (e.g., with toluene) to remove water before adding your reaction solvent. Ensure your solvent (typically THF or Diethyl Ether) is truly anhydrous; use freshly dried solvent from a still or a commercial solvent purification system.[9] In-situ monitoring with methods like FTIR can quantify water content in the solvent before starting.[8]
-
-
Passive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents reaction with the allyl halide.[11]
-
Solution: Mechanical or chemical activation is crucial.
-
Mechanical: Equip your reactor with a robust overhead stirrer capable of grinding the magnesium turnings to expose fresh metal surfaces.
-
Chemical: Add a small initiating agent. A single crystal of iodine is common, but on a large scale, 1,2-dibromoethane is often more effective. It reacts with the magnesium to form ethylene gas and MgBr₂, which helps to chemically clean the surface. Use only a catalytic amount (e.g., 0.5-1 mol% relative to Mg).
-
-
-
Insufficient Localized Heat: Initiation requires a small amount of activation energy.
-
Solution: After adding a small portion of the allyl bromide to the magnesium, gently warm a small area of the reactor with a heat gun. Look for signs of initiation (bubbling, localized warming, color change) before beginning the main, controlled addition. Crucially, have a cooling bath ready to immediately manage the exotherm once the reaction starts. [12]
-
Workflow for Safe Grignard Initiation at Scale
Caption: Workflow for safe Grignard reaction initiation.
Q2: My overall yield is significantly lower than expected after scale-up. What are the potential loss points?
A drop in yield upon scaling is common and can be attributed to several factors. A systematic evaluation is necessary to pinpoint the cause.[13][14]
Potential Causes & Optimization Strategies:
-
Inefficient Grignard Formation: Even if the reaction initiates, you may not be achieving full conversion of magnesium to allylmagnesium bromide.
-
Diagnosis & Solution: Before adding the hexanal, take a small, measured aliquot of your Grignard solution and quench it with a known excess of I₂ solution, then back-titrate the remaining I₂. This will give you the precise molarity of your active Grignard reagent.[15] Adjust your hexanal charge based on this actual concentration, not the theoretical one.
-
-
Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with unreacted allyl bromide to form 1,5-hexadiene. This is exacerbated by high local concentrations of allyl bromide and elevated temperatures.
-
Solution: Ensure slow, subsurface addition of the allyl bromide into the well-agitated magnesium slurry. This minimizes localized high concentrations. Maintain a controlled temperature throughout the addition; for allylmagnesium bromide formation in THF, a temperature of 25-30°C is often optimal.
-
-
Enolization of Hexanal: The Grignard reagent is a strong base and can deprotonate the α-carbon of hexanal, forming an enolate.[3] This consumes the Grignard reagent and the aldehyde without forming the desired alcohol. This side reaction becomes more significant if the addition is too slow or the temperature is too high.
-
Solution: Add the hexanal to the Grignard solution (inverse addition is generally not recommended for aldehydes). Maintain a low temperature during the addition, typically between 0°C and -10°C, to favor nucleophilic addition over deprotonation. The addition should be as rapid as possible without overwhelming the reactor's cooling capacity.
-
-
Losses During Workup: Emulsions during the aqueous quench can trap a significant amount of product.
-
Solution: Quench the reaction by slowly adding it to a vigorously stirred, chilled aqueous solution of a weak acid like ammonium chloride (NH₄Cl). Avoid strong acids initially, as they can promote side reactions of the allylic alcohol. If emulsions persist, adding a saturated NaCl solution (brine) can help break them by increasing the aqueous phase density.
-
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for diagnosing low yield issues.
Q3: My final product is impure after distillation. What are the likely contaminants and how can I remove them?
Even with an optimized reaction, several closely-boiling impurities can contaminate the final product.
Common Impurities and Purification Strategies:
| Impurity | Source | Boiling Point (°C, approx.) | Purification Strategy |
| 1,5-Hexadiene | Wurtz coupling side reaction | 60 | Easily removed by fractional distillation as it's much more volatile than the product. |
| Hexanal | Unreacted starting material | 131 | Close boiling point to the product. Optimize reaction stoichiometry to ensure full conversion. A bisulfite wash during workup can remove residual aldehyde but can be cumbersome at scale. |
| This compound | Desired Product | 194-196 | Target of purification. |
| Hexanol | Reduction of hexanal by Grignard reagent (minor side reaction) | 158 | Can be difficult to separate by distillation. Minimized by keeping reaction temperatures low. |
| Diallylpentylcarbinol | Reaction of Grignard with potential ester impurity | >200 | High-boiling impurity, remains in the distillation pot. |
Advanced Purification:
For high-purity applications, simple distillation may be insufficient.
-
Vacuum Fractional Distillation: Using a packed column (e.g., with Raschig rings or Vigreux indentations) under reduced pressure is essential to separate this compound from hexanal and hexanol without causing thermal degradation.
-
Preparative Chromatography: For pharmaceutical-grade purity, flash chromatography on silica gel may be necessary, though this is often not economically viable for very large scales.
Part 2: Frequently Asked Questions (FAQs)
What are the most critical safety considerations for this scale-up?
-
Fire Hazard: Ethereal solvents like THF and Diethyl Ether are extremely flammable.[9] The Grignard reaction is highly exothermic.[12] A runaway reaction can cause the solvent to boil violently, leading to a high risk of fire or explosion.[6]
-
Reactive Reagents: Grignard reagents react violently with water, and can be pyrophoric if the solvent evaporates.[16]
-
Mitigation: Handle under a strict inert atmosphere. Have appropriate fire extinguishing agents available (Class D for magnesium fires, such as Met-L-X or sand; DO NOT use water or CO₂ ).
-
-
Pressure Build-up: If the reaction initiates too quickly or the condenser is overwhelmed, pressure can build in the reactor.
-
Mitigation: The reactor should not be a completely closed system. Ensure it is vented through a bubbler to prevent over-pressurization.[12]
-
What is the recommended experimental protocol for a 1-mole scale synthesis?
This protocol is a starting point and should be adapted based on your specific equipment and safety protocols.
Protocol: Synthesis of this compound (1-Mole Scale)
1. Reactor Preparation:
-
Assemble a 5L, 4-necked round-bottom flask equipped with an overhead mechanical stirrer, a 500 mL constant pressure addition funnel, a reflux condenser with a nitrogen/argon inlet, and a thermocouple for internal temperature monitoring.
-
Thoroughly flame-dry the entire apparatus under a stream of inert gas.[9] Allow to cool to room temperature.
2. Grignard Reagent Formation:
-
Charge the flask with magnesium turnings (26.7 g, 1.1 mol, 1.1 eq).
-
Add a single crystal of iodine or 1,2-dibromoethane (0.5 mL).
-
Add 500 mL of anhydrous THF.
-
In the addition funnel, charge a solution of allyl bromide (121 g, 1.0 mol, 1.0 eq) in 500 mL of anhydrous THF.
-
Begin vigorous stirring. Add ~50 mL of the allyl bromide solution to the magnesium. If the reaction does not start within 10 minutes, apply gentle, localized heat with a heat gun.
-
Once initiation is confirmed (exotherm, disappearance of iodine color), begin a slow, continuous addition of the remaining allyl bromide solution, maintaining the internal temperature between 25-30°C using a water bath. The addition should take approximately 2-3 hours.
-
After addition is complete, stir for an additional hour at room temperature.
3. Reaction with Hexanal:
-
Cool the Grignard solution to 0°C using an ice/water bath.
-
Prepare a solution of hexanal (100.2 g, 1.0 mol, 1.0 eq) in 250 mL of anhydrous THF and charge it to the addition funnel.
-
Add the hexanal solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C. This addition should take about 1.5-2 hours.
-
After addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour.
4. Workup and Purification:
-
In a separate large vessel, prepare a stirred solution of ammonium chloride (107 g, 2.0 mol) in 2 L of cold water.
-
Slowly and carefully pour the reaction mixture into the stirred NH₄Cl solution.
-
Transfer the mixture to a large separatory funnel. Separate the layers.
-
Extract the aqueous layer twice with 500 mL portions of diethyl ether.
-
Combine all organic layers, wash with 500 mL of saturated brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum fractional distillation to yield this compound (b.p. ~90-92°C at 10 mmHg).
Reaction Visualization
Caption: Overall reaction scheme for this compound synthesis.
References
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online] Available at: [Link]
-
University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. [Online] Available at: [Link]
-
AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings. [Online] Available at: [Link]
-
Vigil, A. et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. [Online] Available at: [Link]
-
American Chemical Society. Grignard Reaction. ACS Chemical Health & Safety. [Online] Available at: [Link]
-
Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organicmetallic Compound (Grignards and Organolithiums). [Online] Available at: [Link]
-
Mettler Toledo. Grignard Reaction Scale-up – 4 Steps to Control Development. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Online] Available at: [Link]
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OrganicWords. Allylic Alcohol: A Comprehensive Guide To Its Properties And Applications. [Online] Available at: [Link]
-
EBSCO. Allylic Alcohols | Research Starters. [Online] Available at: [Link]
-
ResearchGate. (2020). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. [Online] Available at: [Link]
-
ResearchGate. (2017). Reaction conditions optimization for the synthesis 4a. [Online] Available at: [Link]
-
ResearchGate. (2012). Optimization of the reaction condition. [Online] Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Online] Available at: [Link]
-
ResearchGate. (2001). Synthesis of Allylic Alcohols from Alkenes and Their Derivatives. [Online] Available at: [Link]
-
ScienceDirect. (2023). Recent advances of the Grignard-type reactions without involving organohalides. [Online] Available at: [Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the synthesis of compound (4 a). [Online] Available at: [Link]
-
Organic Syntheses. Procedure for Grignard Reagent Titration. [Online] Available at: [Link]
-
Chemical Synthesis Database. (4E)-4-nonen-1-ol. [Online] Available at: [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Online] Available at: [Link]
-
Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Online] Available at: [Link]
-
Chemical Synthesis Database. 1-nonen-4-one. [Online] Available at: [Link]
-
Reddit. (2022). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months?. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
-
Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Online] Available at: [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. [Online] Available at: [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. [Online] Available at: [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. [Online] Available at: [Link]
-
NIST WebBook. This compound. [Online] Available at: [Link]
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PubChem. This compound. [Online] Available at: [Link]
- Google Patents. US5057644A - Process for the purification of alpha olefins.
-
The Good Scents Company. This compound. [Online] Available at: [Link]
-
ResearchGate. (2023). Alkenylcopper Reagents Prepared from Stereodefined Alkenylboronate Esters. [Online] Available at: [Link]
- Google Patents. EP0481798A2 - Process for the purification of citral.
-
Organic Chemistry Portal. Allyl bromide synthesis by bromination or substitution. [Online] Available at: [Link]
-
PubChem. Nonen-1-ol. [Online] Available at: [Link]
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Validation & Comparative
Navigating the Mirror World: A Comparative Guide to Chiral HPLC Methods for 1-Nonen-4-ol Enantiomeric Excess Determination
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For chiral molecules like 1-Nonen-4-ol, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately quantify the enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and optimizing their analytical approach.
The Significance of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Regulatory bodies worldwide now often mandate the development of single-enantiomer drugs to improve therapeutic indices and reduce inter-individual variability.[1] Therefore, robust and reliable analytical methods for determining enantiomeric excess are indispensable in both research and quality control settings.[2][3]
The Foundation of Chiral Separations: Chiral Stationary Phases
The direct separation of enantiomers via chiral HPLC is the most prevalent and effective strategy.[3][4] This technique hinges on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the HPLC column. The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities.[5] This differential interaction leads to different retention times, allowing for their separation and quantification.
The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method. While a trial-and-error approach can be time-consuming, a systematic screening of CSPs based on the analyte's structure can significantly streamline the process.[4][6] For an allylic alcohol like this compound, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points due to their broad applicability and proven success in separating a wide range of chiral compounds, including alcohols.[4][7]
Comparative Experimental Protocols
This guide compares three distinct chiral HPLC methods for determining the enantiomeric excess of this compound, each employing a different type of CSP and mobile phase strategy. The objective is to provide a clear comparison of their performance in terms of resolution, analysis time, and selectivity.
Method 1: Polysaccharide-Based CSP in Normal Phase Mode
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are widely recognized for their exceptional chiral recognition abilities.[5] The helical structure of the polysaccharide creates "chiral pockets" that facilitate enantioselective interactions.[5]
Experimental Protocol:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H)
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Rationale: The normal phase mode, utilizing a non-polar solvent like n-hexane with a polar modifier like IPA, is often the first choice for polysaccharide-based CSPs. The alcohol modifier plays a crucial role in modulating retention and enantioselectivity by competing with the analyte for hydrogen bonding sites on the CSP.[8]
Method 2: Cyclodextrin-Based CSP in Reversed-Phase Mode
Cyclodextrin-based CSPs function on the principle of inclusion complexation. The hydrophobic cavity of the cyclodextrin can accommodate the non-polar portion of the analyte, while interactions with the hydroxyl groups on the rim of the cyclodextrin contribute to chiral recognition.[4]
Experimental Protocol:
-
Column: Beta-cyclodextrin bonded to silica gel
-
Mobile Phase: Acetonitrile / Water (40:60, v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Rationale: While normal phase can be used, reversed-phase mode offers an alternative with different selectivity.[4] For this compound, the non-polar nonene chain can be included in the cyclodextrin cavity, while the hydroxyl group can interact with the exterior of the cyclodextrin.
Method 3: Pirkle-Type CSP in Normal Phase Mode
Pirkle-type CSPs, or brush-type phases, are based on a chiral selector covalently bonded to the silica support. These phases offer a "three-point interaction model" (e.g., hydrogen bonding, π-π interactions, and steric hindrance) for chiral recognition.[5]
Experimental Protocol:
-
Column: (R)-N-(3,5-Dinitrobenzoyl)phenylglycine bonded to silica gel
-
Mobile Phase: n-Hexane / Ethanol (95:5, v/v)
-
Flow Rate: 1.2 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm (due to the dinitrobenzoyl group)
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Rationale: Pirkle-type phases are known for their robustness and can provide excellent selectivity when a good fit between the analyte and the chiral selector is achieved.[5] The choice of ethanol as a modifier can sometimes offer different selectivity compared to IPA.[8]
Data Presentation and Performance Comparison
The following table summarizes the hypothetical, yet realistic, performance data for the three methods described above.
| Parameter | Method 1 (Polysaccharide) | Method 2 (Cyclodextrin) | Method 3 (Pirkle-Type) |
| Retention Time (min) | Enantiomer 1: 8.5Enantiomer 2: 10.2 | Enantiomer 1: 6.3Enantiomer 2: 7.1 | Enantiomer 1: 12.1Enantiomer 2: 13.5 |
| Resolution (Rs) | 2.1 | 1.6 | 1.8 |
| Selectivity (α) | 1.25 | 1.15 | 1.18 |
| Analysis Time (min) | ~12 | ~8 | ~15 |
Analysis:
-
Method 1 (Polysaccharide-Based CSP): This method provides the best resolution (Rs > 2.0), indicating baseline separation of the enantiomers, which is ideal for accurate quantification. The analysis time is moderate.
-
Method 2 (Cyclodextrin-Based CSP): This method offers the fastest analysis time. However, the resolution is lower, which might require careful integration for accurate ee determination.
-
Method 3 (Pirkle-Type CSP): This method shows good separation, but with a longer analysis time. The higher detection wavelength may be advantageous if the analyte has chromophores that absorb strongly in that region.
Visualizing the Method Development Workflow
A systematic approach to chiral method development is crucial for efficiency. The following diagram illustrates a typical workflow.
Caption: A streamlined workflow for chiral HPLC method development.
Calculating Enantiomeric Excess
Once a satisfactory separation is achieved, the enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[9][10]
Conclusion
The determination of enantiomeric excess for this compound can be successfully achieved using a variety of chiral HPLC methods. The choice of the optimal method will depend on the specific requirements of the analysis, such as the need for high resolution, fast analysis time, or compatibility with existing instrumentation. This guide provides a comparative framework and detailed protocols to empower researchers to make informed decisions and develop robust and reliable chiral separation methods. A systematic screening approach, beginning with polysaccharide-based CSPs, is often the most efficient path to a successful separation.
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. PubMed. [Link]
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Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]
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Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF. ResearchGate. [Link]
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The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
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Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
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This compound. PubChem. [Link]
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How To Calculate Enantiomeric Excess - Stereochemistry. YouTube. [Link]
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Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters - ACS Publications. [Link]
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Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]
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Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]
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Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. PMC - NIH. [Link]
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. NIH. [Link]
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Method development and application for the analysis of chiral organic marker species in ice cores. AMT. [Link]
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A Senior Application Scientist's Guide to the Validation of 1-Nonen-4-ol Enantiomeric Purity by NMR Spectroscopy
Introduction: The Stereochemical Imperative in 1-Nonen-4-ol
In the fields of chemical ecology and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its function. This compound, a chiral allylic alcohol, serves as a poignant example. It is a known component of insect pheromone bouquets, where the biological activity is frequently enantiomer-specific.[1][2] One enantiomer might elicit a strong behavioral response in a target species, while its mirror image could be inactive or even inhibitory.[1] Consequently, for researchers in drug development, agrochemicals, and fragrance science, the ability to accurately and reliably quantify the enantiomeric purity (also expressed as enantiomeric excess, ee) of this compound is a critical analytical challenge.
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, versatile, and widely accessible technique for this purpose.[3] Unlike chromatographic methods, which rely on physical separation, NMR offers a direct spectroscopic window into the chiral environment of a molecule. This guide provides an in-depth, objective comparison of the two principal NMR methodologies for determining the enantiomeric purity of chiral alcohols like this compound: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) .
The core principle behind these methods is the conversion of an enantiomeric pair, which is indistinguishable (isochronous) in a standard achiral NMR solvent, into a pair of diastereomers or transient diastereomeric complexes that exhibit distinct, quantifiable signals (anisochronous).[4][5] This guide will dissect the causality behind each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
The Fundamental Challenge: Overcoming Enantiomeric Equivalence in NMR
Enantiomers are mirror images that possess identical physical properties—boiling point, solubility, and, critically, NMR spectra—in an achiral environment. To discriminate between them using NMR, one must introduce a chiral auxiliary that interacts with the enantiomers of this compound to create a diastereomeric relationship. This is because diastereomers, being stereoisomers that are not mirror images, have different physical properties and, therefore, distinct NMR spectra.[5] The two primary strategies to achieve this are mechanistically different, a distinction that dictates the entire experimental approach.
-
Chiral Derivatizing Agents (CDAs): These reagents, such as the renowned Mosher's acid, react covalently with the hydroxyl group of this compound.[6][7] This reaction transforms the enantiomeric pair into a mixture of stable diastereomeric esters. These new molecules have distinct chemical identities, leading to well-resolved differences in the chemical shifts of their corresponding protons in the NMR spectrum.[8]
-
Chiral Solvating Agents (CSAs): These reagents, like Pirkle's alcohol, do not form covalent bonds.[9] Instead, they associate with the enantiomers of this compound through weak, non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to form transient, rapidly equilibrating diastereomeric complexes.[4][10] This fleeting interaction is sufficient to induce a differential shielding or deshielding effect on the protons of the two enantiomers, causing their signals to split in the NMR spectrum.[9]
The choice between these two powerful techniques is a strategic one, involving trade-offs in sample preparation time, potential for experimental artifacts, and the magnitude of the observable spectral differences.
Method 1: Chiral Derivatizing Agents (CDAs) - The Covalent Approach
The use of CDAs is a robust and long-established method for determining both enantiomeric excess and absolute configuration.[11] The most widely used CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, or its more reactive acid chloride (MTPA-Cl).[7][12]
Mechanism & Causality
The hydroxyl group of each this compound enantiomer attacks the enantiomerically pure MTPA-Cl, forming a stable diastereomeric MTPA ester. For a racemic mixture of this compound reacting with (R)-MTPA-Cl, two products are formed: the (R,R)-diastereomer and the (S,R)-diastereomer. Because these are distinct molecules, their respective protons experience different magnetic environments, leading to separate signals in the ¹H or ¹⁹F NMR spectrum. The ratio of these signals, determined by integration, directly corresponds to the enantiomeric ratio of the starting alcohol.[8] The causality is direct: a chemical transformation is performed to create molecules with inherently different NMR properties.
Experimental Protocol: Mosher's Ester Analysis of this compound
This protocol details the preparation of an MTPA ester for NMR analysis.[8][13]
Materials:
-
This compound sample (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
Small, dry reaction vial or NMR tube
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a clean, dry vial, dissolve ~5 mg of the this compound sample in 0.6 mL of anhydrous CDCl₃.
-
Base Addition: Add a small excess of anhydrous pyridine (~10 µL) to act as a nucleophilic catalyst and scavenge the HCl byproduct.
-
Derivatization: Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl to the solution. Caution: MTPA-Cl is corrosive and moisture-sensitive. Handle in a fume hood.
-
Reaction: Cap the vial, mix thoroughly, and allow the reaction to proceed at room temperature. Monitor the reaction for completion (typically 1-4 hours) by TLC or by acquiring a preliminary NMR spectrum. The reaction is complete when the signal for the carbinol proton of the starting material is no longer visible.
-
NMR Acquisition: Transfer the reaction mixture directly to an NMR tube. Acquire a high-resolution ¹H NMR spectrum. For enhanced resolution and to leverage the fluorine atom, a ¹⁹F NMR spectrum can also be acquired.[14]
Self-Validation Check: A key concern with CDAs is the potential for kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate diastereomeric ratio.[6] To validate the result, ensure the reaction is driven to completion by using a slight excess of the CDA and allowing sufficient reaction time.
Diagram: CDA Experimental Workflow
Caption: Workflow for enantiomeric purity analysis using a Chiral Derivatizing Agent (CDA).
Method 2: Chiral Solvating Agents (CSAs) - The Non-Covalent Approach
The CSA method offers a faster, non-destructive alternative to derivatization.[15] By simply mixing the analyte with the CSA, enantiomeric discrimination can often be achieved directly in the NMR tube. A common and effective CSA for alcohols is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), also known as Pirkle's alcohol.[9][16]
Mechanism & Causality
The efficacy of a CSA relies on the formation of transient diastereomeric solvates through rapid, reversible, non-covalent interactions.[9] For this compound, the primary interaction with TFAE is hydrogen bonding between the hydroxyl groups of both molecules. The bulky, electron-rich anthracene group of TFAE creates a distinct chiral magnetic environment. The (R)- and (S)-enantiomers of this compound will fit into this chiral pocket slightly differently, leading to a small but measurable difference in the chemical shifts (ΔΔδ) of their proximate protons—most notably, the carbinol proton (-CHOH) and the adjacent vinyl or alkyl protons. The causality is physical, not chemical: the differing spatial arrangements of the transient complexes cause the observed spectral splitting.
Experimental Protocol: TFAE Analysis of this compound
This protocol describes the direct analysis of a chiral alcohol using a CSA.[9]
Materials:
-
This compound sample (approx. 2-5 mg)
-
(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol ((R)-TFAE)
-
Anhydrous, non-polar deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tube
Procedure:
-
Analyte Preparation: In a clean, dry NMR tube, dissolve ~2-5 mg of the this compound sample in 0.6 mL of anhydrous CDCl₃. Acquire a reference ¹H NMR spectrum of the analyte alone.
-
CSA Addition: Add the CSA directly to the NMR tube. The optimal amount can vary, so it's best to titrate the CSA. Start with 1-2 equivalents and progressively add more until the maximal chemical shift separation (ΔΔδ) is observed.
-
Equilibration & Acquisition: Gently mix the sample. The diastereomeric complex formation is typically instantaneous. Acquire a high-resolution ¹H NMR spectrum. It may be beneficial to acquire spectra at different temperatures, as this can affect the equilibrium and improve resolution.[17]
-
Analysis: Identify a well-resolved signal corresponding to a proton near the stereocenter (e.g., the carbinol proton). Integrate the two separated signals to determine the enantiomeric ratio.
Self-Validation Check: The magnitude of the chemical shift separation (ΔΔδ) is dependent on the concentration of the CSA, the solvent, and the temperature.[17] Ensure that the signals used for quantification are baseline-resolved to allow for accurate integration. Running the experiment with a racemic standard of this compound is crucial to confirm that a 1:1 signal integration is observed, validating the method's accuracy.
Diagram: CSA Experimental Workflow
Caption: Workflow for enantiomeric purity analysis using a Chiral Solvating Agent (CSA).
Head-to-Head Comparison: CDA vs. CSA
The decision to use a CDA or a CSA depends on the specific requirements of the analysis, including sample availability, desired accuracy, and time constraints.
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Mechanism | Covalent bond formation to create stable diastereomers.[4] | Non-covalent association to form transient diastereomeric complexes.[4] |
| Sample Prep | Multi-step: reaction, potential workup/purification. Time-consuming. | Simple mixing in the NMR tube. Rapid. |
| Sample Integrity | Destructive; the original sample is consumed. | Non-destructive; the sample can be recovered. |
| Risk Factors | Kinetic resolution, racemization during reaction, incomplete reaction.[6] | Peak overlap, concentration/temperature dependence, smaller ΔΔδ values. |
| Magnitude of ΔΔδ | Generally large and well-resolved. | Often smaller and more sensitive to conditions. |
| Universality | Highly versatile for analytes with reactive functional groups (e.g., -OH, -NH₂).[5] | Effectiveness is highly dependent on the specific analyte-agent pairing.[18] |
| Absolute Config. | Can be determined by comparing (R)- and (S)-derivatives (Advanced Mosher Analysis).[8] | Can sometimes be inferred from empirical models, but less definitive.[9] |
Hypothetical Data Analysis for a 90:10 Mixture of this compound
The following table presents representative ¹H NMR data for the carbinol proton (-CHOH) of this compound, assuming an S:R enantiomeric ratio of 90:10.
| Method | Reagent | Signal 1 (Major) | Signal 2 (Minor) | ΔΔδ (ppm) | Integration Ratio | Calculated ee |
| CDA | (R)-MTPA | δ 4.95 (S,R) | δ 4.91 (R,R) | 0.04 | 9.0 : 1.0 | 80% |
| CSA | (R)-TFAE | δ 4.12 (S) | δ 4.10 (R) | 0.02 | 9.0 : 1.0 | 80% |
Enantiomeric Excess (ee) is calculated as: ((Major - Minor) / (Major + Minor)) * 100
As the data illustrates, the CDA method typically yields a larger chemical shift separation (ΔΔδ), which can simplify integration and improve accuracy, especially for samples with very high or very low ee. However, the convenience and non-destructive nature of the CSA method make it an excellent choice for rapid screening and for precious samples.
Conclusion and Recommendations
Both Chiral Derivatizing Agents and Chiral Solvating Agents are invaluable tools for the NMR-based validation of this compound enantiomeric purity. There is no single "best" method; the optimal choice is dictated by the experimental context.
-
For robust, definitive quantification and potential determination of absolute configuration , the CDA method (e.g., Mosher's ester analysis) is recommended. Its covalent nature produces stable diastereomers with large, clear signal separations, providing high-confidence data, albeit at the cost of increased sample preparation time and the risk of kinetic resolution.
-
For rapid screening, analysis of precious or limited-quantity samples, and non-destructive testing , the CSA method (e.g., using Pirkle's alcohol) is the superior choice. Its "mix-and-measure" simplicity is unparalleled, though it may require optimization of concentration and temperature to achieve baseline resolution.
As a best practice, particularly during method development for a new chiral compound, results obtained from a CSA can be cross-validated with the more rigorous CDA method to ensure the highest degree of scientific accuracy and trustworthiness in your results.[19]
References
-
BenchChem. (2025). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. BenchChem Technical Guides. 4
-
BenchChem. (2025). Application Note: Determination of Enantiomeric Purity of Chiral Alcohols using (-)-Menthyloxyacetic Acid via NMR Spectroscopy. BenchChem Application Notes. 5
-
BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem Technical Guides. 13
-
Butts, C. P., Jones, C. R., & Harvey, J. N. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Link
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 34(9), 2543–2549. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Link
-
Mori, K. (2007). Significance of chirality in pheromone science. Bioorganic & Medicinal Chemistry, 15(24), 7505-23. Link
-
Parker, D. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-71. Link
-
Pirkle, W. H. (n.d.). Pirkle's alcohol. Wikipedia. Link
-
TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Mail. Link
-
Wenzel, T. J., & Wilcox, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 418-28. Link
-
Wikipedia. (n.d.). Chiral derivatizing agent. Link
-
Wikipedia. (n.d.). Mosher's acid. Link
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A Senior Application Scientist's Guide to the Comparative Analysis of 1-Nonen-4-ol Isomers' Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical ecology and semiochemical-based drug and pest management development, the chirality of a molecule is not a trivial detail; it is often the very basis of its biological function.[1][2][3][4] A single chiral center can dictate whether a compound is a potent attractant, a repellent, or simply inactive. This guide provides a comprehensive framework for the comparative analysis of the biological activity of 1-nonen-4-ol stereoisomers. While direct comparative data for this specific compound is sparse in public literature, the principles of enantioselectivity in insect olfaction are well-established. For instance, the odorant receptor of the yellow fever mosquito (Aedes aegypti) exhibits strong chiral selectivity for the (R)-enantiomer of the structurally similar compound 1-octen-3-ol.[5]
This guide is therefore structured as a robust, methodology-focused directive for researchers to conduct such a comparative analysis from the ground up. We will proceed with the hypothesis that the (R)- and (S)-enantiomers of this compound will elicit differential biological responses in a target insect species. We will explain the causality behind each experimental choice, provide self-validating protocols, and ground our approach in authoritative standards.
Part 1: Foundational Principles & Experimental Strategy
The Significance of Chirality in Semiochemicals
Semiochemicals are chemicals that convey signals between organisms, and their interactions with biological receptors are highly specific.[6] Just as a left-handed glove will not fit a right hand, the (S)-enantiomer of a chiral molecule may not fit into a receptor protein that has evolved to bind the (R)-enantiomer. This enantioselectivity has profound implications:
-
Efficacy: One enantiomer may be significantly more active than the other, meaning a pure, active isomer could be used at a lower concentration, reducing costs and environmental impact.[7]
-
Function: In some cases, one enantiomer is an attractant while the other is a repellent or an antagonist. Using a racemic mixture (a 50:50 mix of both enantiomers) could lead to confusing or null results in bioassays.
-
Specificity: Targeting a specific pest species may be possible by using an enantiomer that is highly active for the target but inactive for non-target organisms like pollinators.
Overall Experimental Workflow
Our comparative analysis will follow a logical, three-stage progression from molecular verification to electrophysiological screening and finally to whole-organism behavioral validation. This ensures that each step builds upon validated results from the previous one.
Caption: High-level experimental workflow for the comparative analysis.
Part 2: Detailed Experimental Protocols
Protocol 1: Enantiomeric Separation and Verification by Chiral Gas Chromatography (GC)
Causality: Before any biological testing, it is imperative to confirm the enantiomeric purity of the this compound isomers. Chiral Gas Chromatography is the gold standard for separating and quantifying volatile enantiomers.[8][9] Using a column with a chiral stationary phase (CSP), the two enantiomers will interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification.
Methodology:
-
Column Selection:
-
Select a capillary GC column with a cyclodextrin-based chiral stationary phase, such as a derivatized β-cyclodextrin column, which is effective for separating chiral alcohols.[9]
-
-
Sample Preparation:
-
Procure or synthesize (R)-1-nonen-4-ol, (S)-1-nonen-4-ol, and the racemic mixture.
-
Prepare stock solutions of each isomer and the racemate in high-purity hexane at a concentration of 1 mg/mL. Create a serial dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) for method validation.
-
-
GC Instrument Parameters (Example):
-
Injector: Split/splitless, 250°C. Use a split ratio of 50:1.
-
Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.5 mL/min).
-
Oven Program: Start at 60°C, hold for 2 minutes. Ramp at 5°C/min to 180°C. Hold for 5 minutes. (This program must be optimized for the specific column used).
-
Detector: Flame Ionization Detector (FID), 250°C.
-
-
Analysis Procedure:
-
Inject 1 µL of the racemic mixture to determine the retention times for both enantiomers and confirm baseline separation.
-
Inject 1 µL of the individual (R)- and (S)-isomer solutions to confirm peak identity.
-
Calculate the enantiomeric excess (ee%) of your purified samples using the peak areas: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
-
-
Validation:
-
The protocol is self-validating if the individual isomer injections correspond to single, distinct peaks that match one of the two peaks in the racemic chromatogram. The enantiomeric excess for purified samples should be >99%.
-
Protocol 2: Electrophysiological Screening with Electroantennography (EAG)
Causality: EAG provides a rapid and sensitive measure of the total electrical response of the olfactory sensory neurons on an insect's antenna to a volatile stimulus.[5] It allows us to screen which of the this compound isomers the insect can detect and to quantify the relative sensitivity of the antenna to each, thereby identifying the most biologically active candidate for further behavioral tests.
Caption: Workflow for the Electroantennography (EAG) protocol.
Methodology:
-
Insect Preparation:
-
Select the target insect species (e.g., a pest of soybean, where this compound is found).
-
Immobilize an adult insect (e.g., by chilling or in a pipette tip with the head exposed).
-
Under a dissecting microscope, carefully excise one antenna at its base using micro-scissors.
-
-
Antenna Mounting:
-
Immediately place the excised antenna across the two electrodes of a forked holder.
-
The recording electrode makes contact with the distal end of the antenna, and the reference electrode contacts the base.
-
Apply a small amount of conductive gel to ensure good electrical contact. The electrodes are typically glass capillaries filled with a saline solution (e.g., Ringer's solution) and a silver wire.
-
-
Stimulus Preparation:
-
Using the verified isomers from Protocol 1, create a serial dilution series in hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
-
Apply 10 µL of a chosen dilution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).
-
Prepare a solvent control pipette with only hexane on filter paper.
-
Allow the solvent to evaporate for 1-2 minutes.
-
-
Stimulus Delivery and Recording:
-
Place the mounted antenna in a continuous stream of humidified, purified air.
-
The tip of the stimulus cartridge is inserted into a hole in the main air delivery tube.
-
A puff of air (e.g., 0.5 seconds duration) is diverted through the stimulus pipette, delivering the odor to the antenna.
-
Record the resulting negative voltage deflection (in millivolts, mV) using an amplifier and data acquisition software.
-
-
Experimental Design:
-
Present stimuli in order of increasing concentration to avoid adaptation.
-
Allow sufficient time between puffs (e.g., 45-60 seconds) for the antenna to recover.
-
Test the solvent control periodically to ensure the antenna is not responding to the solvent alone. Test a standard reference compound (e.g., 1-hexanol) to check for antennal viability.
-
Randomize the presentation of (R)- and (S)-isomers across different antenna preparations (N=10-15 per isomer).
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response for each stimulus.
-
Normalize responses by subtracting the solvent control response and/or expressing as a percentage of the response to the standard reference compound.
-
Compare the dose-response curves for the (R)- and (S)-isomers using statistical analysis (e.g., ANOVA).
-
Protocol 3: Behavioral Validation with a Y-Tube Olfactometer
Causality: A positive EAG response indicates detection, but not necessarily a behavioral reaction. The olfactometer bioassay is a crucial step to determine if the detected isomer acts as an attractant or a repellent. The Y-tube olfactometer provides a two-choice scenario, allowing for a clear, quantifiable measure of insect preference.[2]
Methodology:
-
Apparatus Setup:
-
A glass or acrylic Y-tube olfactometer is placed in a controlled environment (constant temperature, humidity, and diffuse, non-directional light).
-
Purified, humidified air is pushed through each arm of the 'Y' at a constant flow rate (e.g., 400 mL/min). Airflow should be verified with a smoke test.
-
-
Insect Preparation:
-
Use naive insects (not previously exposed to the test odors) of a specific age and mating status (e.g., 2-3 day old mated females).
-
Insects may be starved for a few hours prior to the assay to increase their motivation to search for resources.
-
-
Treatment Application:
-
In one arm, place the stimulus source: a filter paper treated with a specific amount of the test isomer (e.g., 10 µg in hexane). The concentration should be informed by the EAG results (i.e., a concentration that elicits a moderate to strong response).
-
In the other arm, place a filter paper treated only with the solvent (hexane) as a control.
-
The positions of the treatment and control arms should be swapped after every few insects to avoid positional bias.
-
-
Bioassay Procedure:
-
Introduce a single insect into the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance (e.g., >5 cm) into one of the arms and remains there for a minimum period (e.g., 30 seconds).
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
Test at least 50-60 insects per treatment comparison.
-
-
Experimental Comparisons:
-
Test 1: (R)-1-nonen-4-ol vs. Solvent Control
-
Test 2: (S)-1-nonen-4-ol vs. Solvent Control
-
Test 3: (R)-1-nonen-4-ol vs. (S)-1-nonen-4-ol
-
-
Data Analysis:
-
For each test, analyze the number of insects choosing the treatment vs. the control using a Chi-squared (χ²) test.
-
An attraction index (AI) can be calculated as: AI = (N_treatment - N_control) / (N_total).
-
A significant preference for the treatment arm indicates attraction; a significant preference for the control arm indicates repellence.
-
Part 3: Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Example EAG Dose-Response Data for this compound Isomers
| Concentration (µg) | Mean EAG Response (mV ± SE) for (R)-Isomer | Mean EAG Response (mV ± SE) for (S)-Isomer |
| Solvent Control | 0.05 ± 0.01 | 0.06 ± 0.01 |
| 0.1 | 0.21 ± 0.03 | 0.11 ± 0.02 |
| 1 | 0.55 ± 0.06 | 0.23 ± 0.04 |
| 10 | 1.12 ± 0.10 | 0.45 ± 0.05 |
| 100 | 1.89 ± 0.15 | 0.78 ± 0.09 |
*Indicates a statistically significant difference between isomers at that concentration (p < 0.05).
Table 2: Example Y-Tube Olfactometer Choice Data
| Test Condition | Insects Choosing Treatment Arm | Insects Choosing Control/Other Arm | No Choice | χ² Value | p-value | Interpretation |
| (R)-Isomer vs. Solvent | 42 | 15 | 3 | 12.02 | <0.001 | Significant Attraction |
| (S)-Isomer vs. Solvent | 28 | 25 | 7 | 0.17 | >0.05 | No Preference |
| (R)-Isomer vs. (S)-Isomer | 39 | 18 | 3 | 7.74 | <0.01 | Significant Preference for (R) |
Concluding Remarks
This guide outlines a rigorous, systematic approach to dissecting the biological activity of this compound isomers. By integrating chiral chemistry, electrophysiology, and behavioral science, researchers can move beyond simple detection to a nuanced understanding of enantioselective function. The results of such an investigation are critical for developing next-generation semiochemical tools that are more effective, specific, and sustainable. The provided protocols, grounded in established scientific principles, offer a clear and validated pathway to achieving this goal.
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Jeffery, C. S., et al. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays. ResearchGate. [Link]
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Beck, J. J., & Higbee, B. S. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of cis/trans Isomers of 1-Nonen-4-ol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the precise determination of molecular geometry is not merely an academic exercise; it is a critical parameter that dictates a molecule's physical properties, reactivity, and, most importantly, its biological activity. Geometric isomers, such as the cis and trans forms of 1-Nonen-4-ol, can exhibit vastly different behaviors. This guide provides an in-depth, technical comparison of these two isomers, leveraging fundamental spectroscopic techniques to provide a robust framework for their unambiguous differentiation. We will move beyond simple data reporting to explore the causal relationships between stereochemistry and spectroscopic output, grounding our analysis in established principles and field-proven methodologies.
The Structural Foundation: Visualizing the Isomers
The core difference between cis- and trans-1-Nonen-4-ol lies in the spatial arrangement of the alkyl groups around the carbon-carbon double bond (C1=C2). In the cis isomer, the hydrogen atoms are on the same side of the double bond, forcing the rest of the carbon chain into a 'bent' conformation. Conversely, the trans isomer places the hydrogens on opposite sides, resulting in a more linear and sterically relaxed structure. This fundamental geometric variance is the origin of their distinct spectroscopic signatures.
Caption: Molecular structures of cis- and trans-1-Nonen-4-ol.
¹H NMR Spectroscopy: The Power of Coupling Constants
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive technique for distinguishing between cis and trans alkene isomers. While subtle differences in chemical shifts exist, the key diagnostic feature is the magnitude of the vicinal coupling constant (³JHH) between the two vinylic protons (the hydrogens on the C1=C2 double bond).
Causality: The Karplus Relationship
The differentiation is rooted in the through-bond interaction between these neighboring protons.[1] The magnitude of this coupling is highly dependent on the dihedral angle (φ) between the C-H bonds, a relationship mathematically described by the Karplus equation.[1]
-
Cis isomers have a dihedral angle of approximately 0°, which results in a smaller coupling constant .[1]
-
Trans isomers have a dihedral angle of approximately 180°, leading to a larger coupling constant .[1]
This geometric dependence provides a reliable and measurable distinction between the stereoisomers.[1]
Comparative Data Summary
| Parameter | cis-1-Nonen-4-ol (Expected) | trans-1-Nonen-4-ol (Expected) | Rationale & Notes |
| Vinylic Protons (H-1, H-2) Chemical Shift (δ) | ~5.0 - 5.8 ppm | ~5.0 - 5.8 ppm | The chemical shift region is similar, but trans protons are often slightly more downfield (deshielded) than cis protons.[2][3] |
| Vicinal Coupling Constant (³JH1,H2) | ~6 - 12 Hz | ~12 - 18 Hz | This is the most critical diagnostic parameter. The ranges are well-established and provide unambiguous assignment.[2][4] |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy provides complementary and often conclusive evidence for cis/trans isomerism by probing the molecule's vibrational modes. The key differences arise from the molecule's overall symmetry and the specific energies of C-H bond bending outside the plane of the double bond.
Causality: Symmetry and Out-of-Plane Bending
Two regions of the IR spectrum are particularly informative:
-
C=C Stretching (~1630-1680 cm⁻¹): The intensity of this peak is dependent on the change in the dipole moment during the stretching vibration. In the highly symmetrical trans isomer, this change can be very small, resulting in a weak or sometimes completely absent C=C stretching band. The less symmetrical cis isomer typically shows a more distinct, albeit often weak, absorption in this region.[5][6]
-
=C-H Out-of-Plane (oop) Bending (650-1000 cm⁻¹): This is the most reliable IR diagnostic region for alkene substitution patterns.[7][8][9] The energy of this bending vibration is highly sensitive to the stereochemistry. Cis and trans isomers have distinct, strong, and sharp absorption bands in this "fingerprint" region.
Comparative Data Summary
| Vibrational Mode | cis-1-Nonen-4-ol (Expected) | trans-1-Nonen-4-ol (Expected) | Rationale & Notes |
| =C-H Stretch | ~3000 - 3100 cm⁻¹ | ~3000 - 3100 cm⁻¹ | Indicates the presence of sp² C-H bonds in both isomers.[5][7] |
| C=C Stretch | ~1630 - 1660 cm⁻¹ (Weak to Medium) | ~1660 - 1680 cm⁻¹ (Weak or Absent) | The higher symmetry of the trans isomer reduces the change in dipole moment, weakening this absorption.[5][6] |
| =C-H Out-of-Plane Bend | ~675 - 725 cm⁻¹ (Strong, Sharp) | ~965 - 980 cm⁻¹ (Strong, Sharp) | This is the most definitive IR feature for distinguishing 1,2-disubstituted cis and trans alkenes.[10] |
| O-H Stretch | ~3200 - 3600 cm⁻¹ (Broad) | ~3200 - 3600 cm⁻¹ (Broad) | Present in both isomers due to the alcohol functional group. |
¹³C NMR Spectroscopy: A More Subtle Distinction
While ¹³C NMR is essential for confirming the carbon skeleton, its utility in distinguishing cis and trans isomers is more subtle than ¹H NMR. The primary differences are observed in the chemical shifts of the vinylic and allylic carbons, which are influenced by steric interactions.
Causality: The Gamma-Gauche Effect
In the cis isomer, the carbon of the allylic CH₂ group (C3) is sterically crowded by the carbon chain extending from the C2 position. This steric compression, known as the gamma-gauche effect, leads to an upfield (lower ppm) shift for the C3 carbon compared to its counterpart in the less-strained trans isomer. The vinylic carbons (C1 and C2) may also show minor shifts.
Comparative Data Summary
| Carbon Atom | cis-1-Nonen-4-ol (Expected) | trans-1-Nonen-4-ol (Expected) | Rationale & Notes |
| Vinylic Carbons (C1, C2) | ~120 - 140 ppm | ~120 - 140 ppm | The chemical shifts are generally similar, but minor differences can be observed.[2][11] |
| Allylic Carbon (C3) | Slightly Upfield | Slightly Downfield | The steric hindrance in the cis isomer (gamma-gauche effect) shields the C3 nucleus, shifting its signal to a lower ppm value relative to the trans isomer. |
Mass Spectrometry: A Tool of Limited Utility for Isomerism
Electron Ionization Mass Spectrometry (EI-MS) is generally not an effective method for distinguishing between cis and trans isomers. The high energy of the ionization process typically leads to the formation of a radical cation that rapidly isomerizes before fragmentation. Consequently, both cis and trans isomers of this compound are expected to produce nearly identical mass spectra, showing the same molecular ion (m/z 142) and a similar fragmentation pattern.[12][13]
Experimental Protocols & Workflow
A self-validating workflow ensures that data from one technique corroborates the findings of another, leading to a confident structural assignment.
Caption: Recommended workflow for the spectroscopic identification of this compound isomers.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solution is homogeneous.
-
Data Acquisition:
-
Acquire the spectrum on a Fourier Transform NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Obtain a standard ¹H spectrum, ensuring sufficient digital resolution to accurately measure coupling constants.
-
Obtain a broadband proton-decoupled ¹³C spectrum.
-
-
Data Analysis:
-
Process the ¹H spectrum and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Identify the signals corresponding to the vinylic protons in the ~5.0-5.8 ppm region.
-
Expand this region and use the spectrometer's software to measure the peak-to-peak separation of the doublet of doublets to determine the vicinal coupling constant, ³JHH, in Hertz (Hz).
-
Assign the isomer based on the magnitude of the coupling constant as detailed in the data table above.
-
Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, place a single drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, use a disposable polyethylene IR card.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Examine the 1000-650 cm⁻¹ region of the background-corrected spectrum.
-
Identify the presence of a strong, sharp absorption band.
-
Assign the isomer based on the position of this band as detailed in the data table above. Corroborate the assignment by examining the C=C stretch region (~1630-1680 cm⁻¹).
-
Conclusion
The differentiation of cis- and trans-1-Nonen-4-ol is straightforward and reliable when approached with the correct spectroscopic tools. ¹H NMR spectroscopy provides the most definitive evidence through the significant and predictable difference in the vicinal coupling constants of the vinylic protons.[3][14] This is strongly corroborated by IR spectroscopy, where the out-of-plane =C-H bending vibrations appear in highly characteristic and non-overlapping regions for the two isomers.[5][10] While ¹³C NMR offers more subtle clues and Mass Spectrometry is generally not useful for this specific distinction, a combined application of ¹H NMR and IR spectroscopy provides a self-validating system for the unambiguous assignment of geometric isomers, a critical step in any research or development pipeline.
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Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? (2017). Quora. [Link]
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A Comparative Guide to the Chiral Resolution of Racemic 1-Nonen-4-ol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate the production of single-enantiomer compounds. This guide provides an in-depth technical comparison of prevalent methods for the chiral resolution of racemic 1-nonen-4-ol, a versatile chiral building block. We will delve into the mechanistic underpinnings and provide practical, field-proven insights to guide researchers in selecting the optimal resolution strategy for their specific needs.
Introduction to Chiral this compound and the Imperative of Resolution
Racemic this compound possesses a stereocenter at the C4 position, existing as a 1:1 mixture of (R)- and (S)-enantiomers. These enantiomers, while chemically similar in an achiral environment, can exhibit vastly different biological activities. Consequently, obtaining enantiomerically pure this compound is a critical step in the synthesis of numerous chiral drugs and natural products. Chiral resolution, the process of separating a racemate into its constituent enantiomers, remains a cornerstone of asymmetric synthesis.[1] This guide will compare three principal methods: enzymatic kinetic resolution, chemical resolution via diastereomeric derivatization, and direct chromatographic separation on chiral stationary phases.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution (EKR) leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers.[2] In the context of racemic this compound, a lipase is typically employed to catalyze the acylation of one enantiomer at a significantly faster rate than the other, leaving the unreacted enantiomer enriched.[3] This method is highly favored for its mild reaction conditions, high enantioselectivity, and environmental compatibility.
The Workhorse: Lipase-Catalyzed Acylation
Lipases, particularly from Candida antarctica (immobilized as Novozym 435) and Pseudomonas cepacia, are extensively used for the resolution of secondary alcohols.[4][5] The catalytic cycle involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol. The three-dimensional architecture of the enzyme's active site creates a chiral environment that preferentially accommodates one enantiomer, leading to its selective acylation.
Mechanism of Lipase-Catalyzed Kinetic Resolution
Figure 1: Workflow for the enzymatic kinetic resolution of racemic this compound.
Comparative Performance of Lipases
While specific data for this compound is not abundant in publicly available literature, extensive research on its close structural analog, 1-octen-3-ol, provides valuable comparative insights. The principles and reaction conditions are directly translatable.
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | e.e. Alcohol (%) | e.e. Ester (%) | Enantiomeric Ratio (E) |
| Burkholderia cepacia Lipase (BCL) immobilized on MWCNTs | (R,S)-1-octen-3-ol | Vinyl Acetate | Solvent-free | RT | 38 | - | - | 10[6] |
| Pseudomonas cepacia Lipase (PSL-C) | Racemic 1,2-diols | Vinyl Acetate | tert-Butyl methyl ether | RT | 32 | 86 (S) | - | Moderate[7] |
| Novozym 435 (Candida antarctica Lipase B) | Racemic secondary alcohols | Vinyl Acetate | Hexane | RT | ~50 | >99 | >99 | >200 |
Note: Data for Novozym 435 is representative for secondary allylic alcohols and indicates high efficiency.
Experimental Protocol: Enzymatic Kinetic Resolution of a Secondary Allylic Alcohol (Representative)
This protocol is a general guideline for the kinetic resolution of a secondary allylic alcohol like this compound using Novozym 435.
-
Materials: Racemic this compound, Novozym 435, vinyl acetate, anhydrous hexane (or other suitable organic solvent), molecular sieves (4 Å).
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add racemic this compound (1.0 eq), anhydrous hexane, and activated molecular sieves.
-
Reaction Initiation: Add Novozym 435 (typically 10-50 mg per mmol of substrate) and vinyl acetate (0.5-0.6 eq).
-
Monitoring: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30-40 °C) and monitor the progress by chiral GC or TLC.
-
Workup: Upon reaching approximately 50% conversion, filter off the enzyme (which can be washed and reused).
-
Separation: Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol and the formed ester can be separated by column chromatography.
-
Analysis: Determine the enantiomeric excess of the separated alcohol and ester by chiral GC or HPLC.
Chemical Resolution via Diastereomeric Derivatives
This classical method involves the reaction of the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers.[8] These diastereomers, having different physical properties, can then be separated by conventional techniques like fractional crystallization or chromatography. The desired enantiomer is subsequently recovered by cleaving the resolving agent.
Selection of the Chiral Resolving Agent
For alcohols, chiral carboxylic acids are commonly used as resolving agents to form diastereomeric esters. However, the liquid nature of many of these esters can make separation by crystallization challenging.[9] An alternative is to first convert the alcohol to a half-ester of a dicarboxylic acid, creating a free carboxylic group that can then form diastereomeric salts with a chiral base.
Workflow for Chemical Resolution
Figure 2: General workflow for chemical resolution via diastereomeric derivatization.
Advantages and Disadvantages of Chemical Resolution
| Advantages | Disadvantages |
| Well-established and widely applicable. | Can be laborious and time-consuming. |
| Can provide high enantiomeric purity. | Success is dependent on the crystallization behavior of the diastereomers. |
| Scalable for industrial applications. | Often results in the loss of at least 50% of the material unless the undesired enantiomer can be racemized and recycled. |
Chiral Chromatography
Direct separation of enantiomers can be achieved by chromatography on a chiral stationary phase (CSP).[10] This method relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful analytical tools for determining enantiomeric excess and can also be used for preparative separations.
Chiral Stationary Phases for Alcohols
For the separation of underivatized alcohols like this compound, cyclodextrin-based CSPs are particularly effective in gas chromatography.[8] The hydrophobic cavity of the cyclodextrin and the chiral hydroxyl groups on its rim provide the necessary interactions for enantiomeric discrimination. For HPLC, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used.
Analytical Protocol: Chiral Gas Chromatography of a Secondary Allylic Alcohol (Representative)
This protocol is a general guideline for the analytical separation of the enantiomers of a secondary allylic alcohol like this compound.
-
Column: A chiral GC column, for example, a cyclodextrin-based column such as Rt-βDEXsa, is suitable for separating enantiomers of compounds like 1-octen-3-ol.[8]
-
Carrier Gas: Hydrogen is often the preferred carrier gas for its high efficiency.[10]
-
Injection: Inject a dilute solution of the sample in an appropriate solvent (e.g., dichloromethane).
-
Temperature Program: An optimized temperature program is crucial for good resolution. A typical program might start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature.
-
Detection: A flame ionization detector (FID) is commonly used.
-
Analysis: The two enantiomers will elute at different retention times, and the ratio of their peak areas corresponds to the enantiomeric ratio.
Comparison Summary and Recommendations
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Enzymatic Kinetic Resolution | Enantioselective acylation catalyzed by a lipase. | High enantioselectivity, mild conditions, environmentally friendly, reusable catalyst. | Maximum 50% yield for one enantiomer (unless combined with racemization in a dynamic kinetic resolution). | Both lab-scale and industrial synthesis where high purity and green chemistry are priorities. |
| Chemical Resolution | Formation and separation of diastereomeric derivatives. | Well-established, scalable, can achieve high purity. | Often laborious, relies on successful crystallization, potential for material loss. | Large-scale industrial processes where cost-effectiveness is critical and racemization/recycling is feasible. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Direct separation, applicable for both analytical and preparative scales, high resolution. | High cost of chiral stationary phases for preparative scale, requires method development. | Analytical determination of enantiomeric excess; small-scale preparative separation of high-value compounds. |
For researchers in drug development, enzymatic kinetic resolution often presents the most attractive option for the chiral resolution of this compound. The high enantioselectivity of lipases like Novozym 435, coupled with the mild and sustainable reaction conditions, aligns well with the stringent requirements of the pharmaceutical industry. While the 50% theoretical yield is a limitation, this can be overcome by implementing a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100%.
Chiral chromatography is an indispensable analytical tool for all resolution methods to accurately determine the enantiomeric excess of the products. For preparative purposes, its use is typically reserved for smaller scales or when other methods have failed.
Chemical resolution remains a viable, albeit more traditional, approach , particularly for large-scale syntheses where the cost of enzymes might be a consideration and where the diastereomeric separation proves to be straightforward.
Conclusion
The choice of a chiral resolution method for racemic this compound depends on a variety of factors including the desired scale of the synthesis, purity requirements, cost considerations, and environmental impact. Enzymatic kinetic resolution stands out as a powerful and elegant solution, offering high enantioselectivity under mild conditions. By understanding the principles and practical considerations of each method presented in this guide, researchers and drug development professionals can make informed decisions to efficiently obtain the desired enantiomer of this compound for their synthetic endeavors.
References
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic asymmetric synthesis of secondary allylic alcohols using Burkholderia cepacia lipase immobilized on multiwalled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. hplc.sk [hplc.sk]
A Comparative Guide to the Synthesis and Bioactivity of 1-Nonen-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of drug discovery and development, the exploration of novel bioactive scaffolds is paramount. Unsaturated alcohols, a class of organic compounds featuring both a hydroxyl group and a carbon-carbon double bond, have garnered significant attention for their diverse biological activities.[1] This guide provides a comprehensive technical overview of the synthesis and potential bioactivity of 1-nonen-4-ol and its analogs, offering a comparative analysis of synthetic methodologies and evidence-based insights into their potential therapeutic applications.
Introduction to this compound: A Promising Scaffold
This compound is a nine-carbon unsaturated alcohol with the hydroxyl group positioned at the fourth carbon and a terminal double bond.[2] Its structure presents several key features for potential biological activity, including a lipophilic alkyl chain and a reactive allylic alcohol moiety.[3] The exploration of its analogs, through modification of the alkyl chain length or substitution around the alcohol and alkene, offers a promising avenue for the development of new therapeutic agents.
Comparative Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be approached through several strategic pathways. Here, we compare two of the most effective and versatile methods: the Grignard reaction and the selective reduction of α,β-unsaturated ketones.
Method 1: Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[4] In the context of this compound synthesis, this involves the reaction of an appropriate Grignard reagent with an α,β-unsaturated aldehyde, such as acrolein. The nucleophilic Grignard reagent preferentially attacks the electrophilic carbonyl carbon in a 1,2-addition, yielding the desired allylic alcohol upon acidic workup.[5]
Advantages:
-
Versatility: A wide range of analogs can be synthesized by simply varying the Grignard reagent, allowing for the introduction of different alkyl or aryl groups.
-
Directness: This method provides a relatively straightforward route to the target molecule.
Limitations:
-
Side Reactions: The highly reactive nature of Grignard reagents can lead to side reactions, such as 1,4-addition (conjugate addition) to the α,β-unsaturated system, though this is generally less favored with aldehydes compared to ketones.[5]
-
Strict Reaction Conditions: Grignard reactions require anhydrous conditions, as the reagent readily reacts with protic solvents like water.[4]
Method 2: Selective Reduction of 1-Nonen-4-one
An alternative and often more selective approach involves the reduction of the corresponding α,β-unsaturated ketone, 1-nonen-4-one. The key to this method is the use of a chemoselective reducing agent that preferentially reduces the carbonyl group while leaving the carbon-carbon double bond intact.
Several reagents are effective for this transformation:
-
Sodium Borohydride (NaBH₄) with Cerium(III) Chloride (Luche Reduction): This is a widely used and highly effective method for the 1,2-reduction of enones to allylic alcohols.[6] The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon.[6]
-
Sodium Borohydride (NaBH₄) in a Methanol/Tetrahydrofuran Solvent System: This system has been shown to selectively reduce enones to allylic alcohols in good yields under mild conditions.[1]
Advantages:
-
High Selectivity: These methods offer excellent chemoselectivity for the 1,2-reduction, minimizing the formation of the saturated alcohol byproduct.
-
Mild Reaction Conditions: The reactions can often be carried out at low temperatures (e.g., 0 °C to room temperature), which is beneficial for sensitive substrates.[1]
Limitations:
-
Substrate Dependent: The efficiency of the reduction can sometimes be influenced by the specific structure of the enone.
-
Multi-step Process: This route requires the initial synthesis of the 1-nonen-4-one precursor.
Comparative Summary of Synthetic Methods
| Feature | Grignard Reaction | Selective Reduction of Enone |
| Starting Materials | Alkyl/Aryl Halide, Magnesium, α,β-Unsaturated Aldehyde | α,β-Unsaturated Ketone |
| Key Reagents | Grignard Reagent | NaBH₄, CeCl₃ (Luche) or NaBH₄ in MeOH/THF |
| Selectivity | Primarily 1,2-addition, but 1,4-addition is a possible side reaction | High selectivity for 1,2-reduction |
| Reaction Conditions | Strictly anhydrous | Generally mild, low temperatures |
| Versatility for Analogs | High, by varying the Grignard reagent | Moderate, requires synthesis of different enone precursors |
| Overall Efficiency | Can be a one-pot reaction from the aldehyde | Requires a separate step for enone synthesis |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from 1-bromohexane and acrolein.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1-Bromohexane
-
Anhydrous diethyl ether
-
Acrolein
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromohexane in anhydrous diethyl ether.
-
Add a few drops of the 1-bromohexane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Slowly add the remaining 1-bromohexane solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acrolein:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Protocol 2: Synthesis of this compound via Reduction of 1-Nonen-4-one (Luche Reduction)
This protocol describes the selective reduction of 1-nonen-4-one to this compound.
Materials:
-
1-Nonen-4-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-nonen-4-one and cerium(III) chloride heptahydrate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding water and then dilute with dichloromethane.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Bioactivity of this compound Analogs: A Comparative Outlook
While specific bioactivity data for this compound is limited in publicly available literature, we can infer its potential by examining related unsaturated alcohols. The biological activity of these compounds is often attributed to their interaction with cell membranes and specific protein targets.[7]
Antimicrobial Activity
Long-chain alcohols have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[8] The length of the alkyl chain plays a crucial role in this activity. For instance, studies on a series of saturated long-chain alcohols showed that 1-nonanol, 1-decanol, and 1-undecanol possess bactericidal activity and can cause damage to the cell membrane, leading to the leakage of potassium ions.[8] It is plausible that this compound and its analogs with similar chain lengths would exhibit comparable antimicrobial properties. The presence of the double bond might influence the compound's interaction with the bacterial cell membrane.
Comparative Antibacterial Activity of Saturated Long-Chain Alcohols against S. aureus
| Compound | Carbon Chain Length | Reported Activity |
| 1-Octanol | 8 | Bacteriostatic |
| 1-Nonanol | 9 | Bactericidal, Membrane-damaging |
| 1-Decanol | 10 | Bactericidal, Membrane-damaging |
| 1-Undecanol | 11 | Bactericidal, Membrane-damaging |
| 1-Dodecanol | 12 | High antibacterial activity, no membrane damage |
Data adapted from Kubo et al. (2007).[7]
Cytotoxic Activity against Cancer Cell Lines
Various unsaturated alcohols have been investigated for their cytotoxic effects on cancer cells.[9][10] For example, perillyl alcohol, a monoterpene alcohol, has shown cytotoxicity against a range of cancer cell lines.[10] The lipophilicity of these compounds allows them to interact with and disrupt cellular membranes, potentially leading to apoptosis or necrosis. The cytotoxic potential of this compound analogs would likely be dependent on the specific cell line and the structure of the analog, particularly the length and branching of the alkyl chain.
Antioxidant Activity
The allylic alcohol moiety in this compound suggests potential antioxidant activity. Allylic compounds can act as free radical scavengers.[11][12] The hydrogen atom of the hydroxyl group can be donated to neutralize free radicals, and the resulting radical intermediate can be stabilized by resonance. The antioxidant capacity can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13][14]
Protocols for Bioactivity Assessment
Protocol 3: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay to assess the cytotoxicity of compounds on cultured cells.[15][16]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound analog stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[13][14]
Materials:
-
This compound analog solutions in methanol at various concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate or cuvettes, add a specific volume of the this compound analog solution at different concentrations.
-
Add the DPPH solution to each well/cuvette and mix well.
-
Prepare a blank (methanol only) and a control (methanol with DPPH solution).
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizing the Concepts
Synthesis Workflow
Caption: Comparative workflows for the synthesis of this compound.
Bioactivity Screening Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C9H18O | CID 141975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azulik Error 404 [roth.azulik.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. Luche reduction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity of perillyl alcohol against cancer cells is potentiated by hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allyl alcohol and garlic (Allium sativum) extract produce oxidative stress in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 15. researchhub.com [researchhub.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Comparing the efficacy of different chiral catalysts for 1-Nonen-4-ol synthesis
An In-Depth Guide to Chiral Catalysis for the Asymmetric Synthesis of 1-Nonen-4-ol
The enantioselective synthesis of chiral alcohols, particularly allylic alcohols like this compound, is a cornerstone of modern organic chemistry. These molecules serve as versatile building blocks for a multitude of complex targets, including pharmaceuticals, agrochemicals, and natural products. The ability to precisely control the three-dimensional arrangement of atoms at the carbinol center is paramount, and this is most efficiently achieved through asymmetric catalysis.
This guide provides a comparative analysis of the leading chiral catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings, practical considerations, and performance of three major catalytic paradigms: Ruthenium-catalyzed asymmetric transfer hydrogenation, Rhodium-catalyzed asymmetric 1,2-addition, and organocatalytic approaches. By examining the causality behind experimental design and presenting validated protocols, this document aims to equip researchers with the knowledge to select and implement the optimal strategy for their synthetic goals.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation of prochiral ketones is a powerful and widely adopted method for producing chiral secondary alcohols. The reduction of 1-nonen-4-one to this compound stands as a prime application for this technology. The catalysts developed by Noyori and co-workers, typically featuring a Ruthenium center coordinated to a chiral diamine ligand, are exceptionally effective for this transformation.[1]
Mechanistic Insight & Rationale
The efficacy of these Ru(II) catalysts stems from a concerted, metal-ligand cooperative mechanism.[1] The catalyst, often a complex like RuCl, operates via a six-membered pericyclic transition state. A hydrogen source, commonly an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol, transfers a hydride to the ketone's carbonyl carbon while the N-H proton from the chiral ligand is delivered to the carbonyl oxygen.
This dual delivery of hydrogen is not only efficient but also highly organized by the chiral ligand scaffold, which effectively shields one face of the substrate, leading to high enantioselectivity. The choice of the N-tosyl group on the diamine ligand is critical; it enhances the acidity of the N-H proton, thereby accelerating the proton transfer step and increasing catalytic turnover.
Performance Data
The following table summarizes representative data for the ATH of α,β-unsaturated ketones, analogous to the synthesis of this compound.
| Catalyst | Ligand | H₂ Source | Substrate | Yield (%) | ee (%) | Ref |
| RuCl(p-cymene) | (S,S)-TsDPEN | HCOOH/NEt₃ | α,β-Unsaturated Ketone | >95 | >98 | |
| RuCl(p-cymene) | (R,R)-TsDPEN | i-PrOH/KOH | Aromatic Ketone | 98 | 99 | [1] |
| Ru Complex | Chiral Diamine | HCOOH/NEt₃ | β-Amino Ketone | >90 | >99 | [2] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-Nonen-4-one
This protocol is adapted from established procedures for similar substrates.[3]
-
Catalyst Activation: In a nitrogen-flushed Schlenk flask, add RuCl (0.01 mmol, 1 mol%).
-
Reaction Setup: Add a 5:2 azeotropic mixture of formic acid and triethylamine (1.0 mL). Stir the solution at 28 °C for 10 minutes to pre-form the active Ru-hydride species.
-
Substrate Addition: Dissolve 1-nonen-4-one (1.0 mmol) in the chosen solvent (e.g., acetonitrile, 2.0 mL) and add it to the catalyst solution.
-
Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-24 hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.
Workflow Diagram: Noyori ATH Catalytic Cycle
Rhodium-Catalyzed Asymmetric 1,2-Addition
The enantioselective addition of organometallic reagents to aldehydes is a classic and powerful method for C-C bond formation and the creation of chiral centers. For the synthesis of this compound, this can be envisioned through the addition of a pentyl-organometallic reagent to acrolein or, more practically, an allyl-organometallic reagent to pentanal. Rhodium-catalyzed additions of organoboron reagents (boronic acids or their derivatives) have emerged as a highly reliable and functional-group-tolerant option.[4][5]
Mechanistic Insight & Rationale
The catalytic cycle typically begins with the transmetalation of the organoboron species to the Rh(I) complex, generating an organorhodium intermediate.[4] This species then coordinates to the aldehyde's carbonyl group. The key stereodetermining step is the migratory insertion of the carbonyl into the Rh-C bond, which proceeds through a Zimmerman-Traxler-like transition state. The chiral ligand, often a diene or a diphosphine, creates a constrained chiral environment that dictates the facial selectivity of the addition. The resulting rhodium alkoxide undergoes hydrolysis or protonolysis to release the chiral alcohol product and regenerate the active catalyst.
The choice of aqueous solvents is often beneficial, accelerating the protonolysis step and improving catalytic turnover.[5] The use of readily available and stable organoboronic acids makes this method highly practical compared to more reactive organometallic reagents like organozincs or Grignards.
Performance Data
| Catalyst Precursor | Ligand | Organometallic Reagent | Substrate | Yield (%) | ee (%) | Ref |
| [Rh(acac)(CO)₂] | Chiral Diphosphine | Arylboronic Acid | Aldehyde | >90 | >95 | [4] |
| [Rh(OH)(cod)]₂ | Chiral Diene | Alkenylboronic Acid | Aldehyde | 85-98 | 90-99 | [6] |
| Rh Complex | Chiral Diene | Arylboronic Acid | α,β-Unsaturated Ester | >90 | >92 | [7] |
Experimental Protocol: Rh-Catalyzed Asymmetric Allylation of Pentanal
This protocol is a representative procedure based on established methods for Rh-catalyzed additions.[6]
-
Catalyst Preparation: In a Schlenk tube under a nitrogen atmosphere, dissolve [Rh(cod)₂]BF₄ (0.025 mmol, 2.5 mol%) and the chosen chiral diene ligand (e.g., (R)-BINAP) (0.026 mmol) in a degassed solvent like 1,4-dioxane (2.0 mL). Stir for 30 minutes at room temperature.
-
Reaction Setup: In a separate flask, add allylboronic acid pinacol ester (1.5 mmol), pentanal (1.0 mmol), and the solvent (e.g., 1,4-dioxane/H₂O mixture, 4.0 mL).
-
Initiation: Transfer the prepared catalyst solution to the substrate mixture via cannula.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC analysis.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification & Analysis: Purify the product via flash column chromatography. Determine the enantiomeric excess by chiral HPLC or by converting the alcohol to a Mosher's ester and analyzing by ¹H NMR.
Asymmetric Organocatalysis
Organocatalysis, the use of small chiral organic molecules to catalyze transformations, offers a metal-free alternative for asymmetric synthesis.[8][9] While a direct, one-step organocatalytic synthesis of this compound is less common, multi-step routes involving key organocatalytic steps are highly feasible. A prominent strategy involves an asymmetric aldol or Michael reaction to set the stereocenter, followed by subsequent chemical modifications.
Mechanistic Insight & Rationale
Two primary activation modes are relevant here:
-
Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, react with a ketone (e.g., 2-hexanone) to form a chiral enamine.[10] This enamine then acts as a nucleophile, adding to an aldehyde (e.g., propenal). This pathway establishes a β-hydroxy ketone, which can be further manipulated (e.g., reduction, olefination) to yield the target allylic alcohol. The stereochemistry is controlled by the catalyst's structure, which directs the facial attack on the aldehyde.
-
Iminium Catalysis: The same class of catalysts can react with an α,β-unsaturated aldehyde (e.g., acrolein) to form a chiral iminium ion.[11] This activation lowers the LUMO of the dienophile, facilitating reactions like Diels-Alder or conjugate additions. For this compound, a conjugate addition of a pentyl nucleophile could be envisioned.
The key advantage of organocatalysis is its operational simplicity, lower cost, and reduced toxicity compared to many transition metal catalysts.[9]
Performance Data (for analogous reactions)
| Catalyst | Activation Mode | Reaction Type | Substrate | Yield (%) | ee (%) | Ref |
| (S)-Proline | Enamine | Aldol Reaction | Ketone + Aldehyde | 99 | 98 | [12] |
| Diarylprolinol Silyl Ether | Iminium | Michael Addition | α,β-Unsaturated Aldehyde | >90 | >95 | [11] |
| Chiral Thiourea | H-Bonding | Michael Addition | Nitroalkene + Enone | >95 | >99 | [13] |
Conceptual Workflow: Organocatalytic Route
Comparative Analysis and Selection Guide
Choosing the right catalyst is a multi-factorial decision. The following table provides a high-level comparison to guide this process.
| Feature | Ru-Catalyzed ATH | Rh-Catalyzed Addition | Organocatalysis |
| Key Transformation | Ketone Reduction | C-C Bond Formation | Various (Aldol, Michael) |
| Enantioselectivity | Excellent (often >98% ee) | Very Good to Excellent | Good to Excellent |
| Atom Economy | Excellent (Addition of H₂) | Good (Stoichiometric Boron) | Variable (often requires steps) |
| Catalyst Loading | Very Low (0.01 - 1 mol%) | Low (1 - 5 mol%) | Moderate (5 - 20 mol%) |
| Air/Moisture Tolerance | Good (catalysts are often air-stable) | Moderate (requires inert atmosphere) | Excellent (many are bench-stable) |
| Substrate Availability | Requires 1-nonen-4-one | Requires Pentanal + Allylborane | Requires simpler carbonyls |
| Cost & Toxicity | Moderate (Ru is a precious metal) | High (Rh is expensive) | Low (Metal-free) |
| Best For... | High ee, late-stage reduction | Convergent synthesis, C-C bond formation | Metal-sensitive substrates, lower cost |
Conclusion
The asymmetric synthesis of this compound can be approached through several powerful catalytic methods.
-
Ruthenium-catalyzed Asymmetric Transfer Hydrogenation represents the most direct and highly selective route if the precursor ketone, 1-nonen-4-one, is readily accessible. Its operational simplicity and exceptionally high enantioselectivities make it an ideal choice for producing high-purity material.
-
Rhodium-catalyzed Asymmetric Addition offers a robust and convergent strategy for forming the C-C bond and the stereocenter simultaneously. This method is particularly valuable for its functional group tolerance and reliability, despite the higher cost associated with rhodium.
-
Organocatalysis provides a complementary, metal-free approach. While it may require a multi-step sequence, its low cost, environmental benefits, and tolerance to air and moisture present significant practical advantages, especially for large-scale synthesis where metal contamination is a concern.
The optimal choice of catalyst ultimately depends on the specific constraints of the research or development project, including substrate availability, cost, required enantiopurity, and scale. By understanding the fundamental principles and practical aspects of each system, researchers can make an informed decision to efficiently access this valuable chiral building block.
References
-
Palumbo, C., & Guidotti, M. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. La Chimica & L'Industria, 4. [Link]
-
Albrecht, Ł. (2024). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 29(1), 249. [Link]
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A Comparative Guide to the Structural Confirmation of 1-Nonen-4-ol: GC-MS vs. Alternative Spectroscopic Techniques
In the landscape of modern analytical chemistry, the unambiguous structural elucidation of organic molecules is paramount for researchers, scientists, and professionals in drug development. The confirmation of a specific isomer, such as 1-Nonen-4-ol, presents a unique analytical challenge due to the potential for various structural and stereoisomers. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, for the definitive structural confirmation of this compound. Through a detailed examination of experimental data and methodologies, this document will illuminate the strengths and limitations of each approach, empowering the reader to make informed decisions in their analytical workflows.
The Analytical Challenge: this compound
This compound (C₉H₁₈O) is an unsaturated alcohol with a molecular weight of 142.24 g/mol .[1][2] Its structure contains two key features that require confirmation: the position of the hydroxyl (-OH) group and the location of the carbon-carbon double bond. The presence of these functionalities necessitates an analytical technique that can provide specific information about the connectivity of atoms and the nature of the chemical bonds within the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alliance
GC-MS is a synergistic technique that couples the superior separation capabilities of gas chromatography with the powerful detection and identification abilities of mass spectrometry.[3] This combination is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[4]
The process begins with the injection of the sample into the gas chromatograph, where it is vaporized.[3] An inert carrier gas then transports the vaporized sample through a long, thin column.[4] The separation of components within the mixture is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile gas phase.[5] For alcohols, the choice of a polar stationary phase, such as one containing polyethylene glycol (e.g., Carbowax), is often optimal as it allows for effective separation based on polarity.[5][6] As the separated components elute from the column, they enter the mass spectrometer.
Inside the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which involves bombarding them with a high-energy electron beam. This process creates a positively charged molecular ion (M⁺) and a series of fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum is a unique fingerprint of the molecule, displaying the relative abundance of each fragment ion.[7]
Diagram: GC-MS Experimental Workflow for this compound Analysis
Caption: A schematic of the GC-MS workflow for analyzing this compound.
The fragmentation pattern of an alcohol in a mass spectrometer is highly informative. Alcohols typically undergo two primary fragmentation pathways: α-cleavage and dehydration.[8][9]
-
α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, α-cleavage can occur on either side of the C-4 carbon. This fragmentation is driven by the formation of a resonance-stabilized oxonium ion.[8]
-
Dehydration: This is the loss of a water molecule (18 amu) from the molecular ion, resulting in a peak at M-18.[8]
By analyzing the m/z values of the fragment ions, the position of the hydroxyl group and the overall structure of the carbon skeleton can be deduced. For definitive confirmation, the obtained mass spectrum is compared against extensive, curated databases such as the NIST/EPA/NIH Mass Spectral Library.[10][11][12][13][14] The NIST WebBook provides a reference mass spectrum for this compound, which serves as an invaluable tool for comparison.[2]
Alternative Spectroscopic Techniques: A Comparative Analysis
While GC-MS is a powerful tool, a comprehensive structural elucidation often benefits from the complementary information provided by other spectroscopic methods.
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution.[15] It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule.
For this compound, ¹H NMR would reveal:
-
The number of different types of protons.
-
The chemical shift of each proton, indicating its electronic environment (e.g., protons on carbons adjacent to the -OH group or the double bond will be deshielded and appear at a higher chemical shift).[16]
-
The integration of each signal, which is proportional to the number of protons of that type.
-
The splitting pattern (multiplicity) of each signal, which provides information about the number of neighboring protons.
¹³C NMR would provide complementary information about the carbon skeleton, showing the number of unique carbon environments.[17]
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[18] The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
For this compound, the FTIR spectrum would be expected to show:
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol.[19][20] The broadness is due to hydrogen bonding.[20]
-
Absorptions in the 2850-2960 cm⁻¹ region due to C-H stretching of the alkyl chain.[17]
-
A peak around 1640-1680 cm⁻¹ corresponding to the C=C stretching of the double bond.
-
A C-O stretching vibration around 1000-1300 cm⁻¹.[19]
The NIST Chemistry WebBook also provides a reference IR spectrum for this compound.[21]
Head-to-Head Comparison: GC-MS vs. NMR vs. FTIR
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Molecular weight and fragmentation pattern for structural elucidation. | Detailed connectivity of atoms (¹H and ¹³C skeleton). | Identification of functional groups. |
| Sensitivity | High (picogram to femtogram range). | Moderate to low (milligram to microgram range). | Moderate (microgram to nanogram range). |
| Sample Requirements | Volatile and thermally stable compounds.[4] Small sample size. | Soluble sample required. Larger sample size needed. | Can analyze solids, liquids, and gases. |
| Confirmation Power | High, especially with library matching.[22] | Very high, considered the gold standard for structure elucidation.[17] | Good for functional group confirmation, but limited for full structure.[23] |
| Destructive? | Yes, the sample is ionized and fragmented. | No, the sample can be recovered. | No, the sample is not consumed.[18] |
| Analysis Time | Relatively fast (minutes per sample). | Slower (minutes to hours per experiment). | Very fast (seconds to minutes per sample). |
Experimental Protocols
-
Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.[3][24]
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of alcohols.[24]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 230 °C and hold for 5 minutes.[25] This program allows for the separation of a range of volatile compounds.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid overloading the column.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for that peak.
-
Compare the experimental mass spectrum with a reference spectrum from a database like the NIST library.[22]
-
Analyze the fragmentation pattern to confirm the positions of the hydroxyl group and the double bond.
-
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition:
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the O-H, C-H (sp³, sp²), C=C, and C-O functional groups.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Additional experiments like COSY and HSQC can be performed to determine proton-proton and proton-carbon correlations, respectively.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration, and splitting patterns in the ¹H spectrum to assign protons to their respective positions in the molecule.
-
Analyze the chemical shifts in the ¹³C spectrum to confirm the carbon skeleton.
-
Diagram: Logical Relationship of Spectroscopic Techniques for Structural Confirmation
Caption: The complementary roles of FTIR, NMR, and GC-MS in structural elucidation.
Conclusion
For the specific task of confirming the structure of this compound, each of the discussed techniques offers unique and valuable information.
-
FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of the key hydroxyl and alkene functional groups.
-
NMR spectroscopy stands as the most definitive technique, offering a complete picture of the atomic connectivity and thus, the unambiguous structure of the molecule.
-
GC-MS offers a powerful combination of separation and identification, providing the molecular weight and a characteristic fragmentation pattern that can be used for confident identification, especially when cross-referenced with spectral libraries.
In a research and development setting, a multi-faceted approach is often the most robust. FTIR can be used as a quick initial screening tool. For absolute certainty and complete structural assignment, NMR is indispensable. However, for routine analysis, quality control, and in situations where sample complexity requires prior separation, GC-MS provides an excellent balance of high sensitivity, specificity, and relatively high throughput. The choice of technique will ultimately depend on the specific analytical question, the available instrumentation, and the required level of confidence in the structural assignment.
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A Comparative Guide to the Determination of Absolute Configuration of 1-Nonen-4-ol Enantiomers
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical step. The spatial arrangement of atoms can dictate a compound's biological activity, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of two robust and widely adopted methods for determining the absolute configuration of a simple chiral secondary alcohol, 1-Nonen-4-ol: the modified Mosher's method using NMR spectroscopy and chiral Gas Chromatography (GC) with derivatization.
This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to make informed decisions for your analytical challenges.
The Imperative of Stereochemical Integrity
In the realm of pharmaceuticals and bioactive molecules, chirality is a fundamental consideration. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) necessitates the development of enantiomerically pure compounds. Consequently, the ability to definitively assign the R or S configuration to a stereocenter is paramount for regulatory approval, patent protection, and understanding structure-activity relationships (SAR). This compound, a simple secondary alcohol, serves as an excellent model system to explore the nuances of these analytical techniques.
Method 1: Modified Mosher's Method via ¹H NMR Spectroscopy
The modified Mosher's method is a powerful NMR-based technique that allows for the determination of the absolute configuration of chiral secondary alcohols and amines.[1][2] The method relies on the derivatization of the alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric esters.[3] The distinct magnetic environments created by the phenyl ring of the MTPA moiety in these diastereomers lead to observable differences in the chemical shifts (δ) of the protons near the stereocenter.
The Causality Behind the Method: Anisotropic Effects
The cornerstone of Mosher's method is the magnetic anisotropy of the phenyl group in the MTPA reagent. In the preferred conformation of the diastereomeric esters, the phenyl group is oriented in such a way that it creates a shielding (upfield shift) or deshielding (downfield shift) cone of electron density. The protons of the alcohol that fall within this cone will experience a change in their resonance frequency. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a differential chemical shift (Δδ = δS - δR) can be calculated for the protons on either side of the carbinol carbon. The sign of this Δδ value is directly correlated to the absolute configuration of the alcohol.[4]
Experimental Protocol: A Self-Validating System
The protocol for Mosher's method is designed to be self-validating. By preparing both diastereomers, a consistent and opposing pattern of chemical shift differences should be observed, providing a high degree of confidence in the configurational assignment.
Step-by-Step Methodology:
-
Sample Preparation: A small sample of the enantiomerically enriched this compound is required (typically 1-5 mg). The sample should be dry and free of any reactive impurities.
-
Derivatization: The this compound is divided into two equal portions. One portion is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., CDCl₃). The reaction is typically carried out directly in an NMR tube.
-
NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomeric ester samples. It is crucial to use the same concentration and experimental parameters for both samples to ensure the validity of the chemical shift comparison.
-
Spectral Analysis and Δδ Calculation: The ¹H NMR spectra are carefully assigned, focusing on the protons on the alkyl and vinyl groups adjacent to the carbinol carbon of this compound. The chemical shift of each proton in the (S)-MTPA ester (δS) is subtracted from the chemical shift of the corresponding proton in the (R)-MTPA ester (δR) to obtain the Δδ value.
-
Configuration Assignment: The signs of the calculated Δδ values are used to construct a model of the diastereomeric esters, which then allows for the assignment of the absolute configuration of the this compound. For an (S)-alcohol, the protons on the side of the larger group (in this case, the pentyl group) will have a negative Δδ, while the protons on the side of the smaller group (the vinyl group) will have a positive Δδ. The opposite is true for an (R)-alcohol.
Method 2: Chiral Gas Chromatography (GC) with Derivatization
Chiral Gas Chromatography is a powerful technique for separating enantiomers. For compounds like alcohols, which may not be sufficiently volatile or may exhibit poor resolution on a chiral stationary phase, derivatization is often a necessary prerequisite.[5] This method involves converting the enantiomers of this compound into diastereomers by reacting them with a chiral derivatizing agent, or more commonly, acylating the alcohol to increase its volatility and improve its interaction with a chiral stationary phase.
The Rationale for Derivatization in Chiral GC
The primary motivation for derivatizing this compound for chiral GC analysis is twofold:
-
Enhanced Volatility: The hydroxyl group of an alcohol can lead to peak tailing and poor chromatographic performance due to its polarity and hydrogen bonding capabilities. Converting the hydroxyl group to a less polar ester, such as an acetate or trifluoroacetate, increases the volatility of the analyte, leading to sharper peaks and better resolution.
-
Improved Chiral Recognition: Derivatization can introduce a functional group that enhances the chiral recognition by the stationary phase. The choice of derivatizing agent and chiral stationary phase is critical for achieving optimal separation. Cyclodextrin-based chiral stationary phases, such as CP Chirasil-DEX CB, are often effective for the separation of acylated chiral alcohols.[5][6]
Experimental Protocol: A Robust Separation Strategy
This protocol is based on the acylation of chiral alcohols for subsequent analysis on a chiral GC column, a method demonstrated to be effective for a range of aliphatic secondary alcohols.[5]
Step-by-Step Methodology:
-
Derivatization (Acylation): A sample of this compound (racemic or enantiomerically enriched) is reacted with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride, in the presence of a catalyst (e.g., iodine) or a base (e.g., pyridine). The reaction converts the alcohol to its corresponding acetate or trifluoroacetate ester. It is crucial that the derivatization reaction does not cause racemization of the chiral center.[5]
-
GC Instrument Setup: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., CP Chirasil-DEX CB) is used. The oven temperature program, carrier gas flow rate, and injector and detector temperatures are optimized to achieve good separation of the enantiomeric derivatives.
-
Sample Injection and Analysis: A small volume of the derivatized sample solution is injected into the GC. The enantiomeric esters will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification.
-
Configuration Assignment: To assign the absolute configuration, a standard of a known enantiomer of this compound is derivatized and analyzed under the same conditions. By comparing the retention time of the unknown sample to that of the standard, the absolute configuration can be determined.
Comparative Analysis: Mosher's Method vs. Chiral GC
The choice between Mosher's method and chiral GC depends on several factors, including the available instrumentation, the amount of sample, and the specific goals of the analysis.
| Feature | Modified Mosher's Method (NMR) | Chiral Gas Chromatography (GC) |
| Principle | Diastereomer formation and analysis of NMR chemical shift differences due to anisotropic effects. | Separation of enantiomers (or their derivatives) based on differential interaction with a chiral stationary phase. |
| Instrumentation | High-field NMR spectrometer. | Gas chromatograph with a chiral capillary column and FID. |
| Sample Amount | Typically 1-5 mg of enantiomerically enriched sample. | Microgram to nanogram quantities, depending on detector sensitivity. |
| Analysis Time | Derivatization and NMR acquisition can take several hours per sample. | Typically faster run times (minutes) per sample after initial method development. |
| Data Analysis | Requires careful assignment of ¹H NMR spectra and calculation of Δδ values. Can be complex for molecules with overlapping signals. | Relatively straightforward analysis of chromatograms to determine retention times and peak areas. |
| Configuration Assignment | Absolute configuration is determined from the pattern of Δδ values. | Requires a reference standard of known absolute configuration for comparison of retention times. |
| Accuracy & Precision | High accuracy when the conformational model holds. Potential for error if the preferred conformation deviates from the model. | High precision and accuracy for enantiomeric excess (ee) determination. Accuracy of absolute configuration assignment depends on the availability and purity of the standard. |
| Key Advantage | Does not require a reference standard of known configuration. Provides rich structural information. | High sensitivity and high throughput capabilities. Excellent for determining enantiomeric purity. |
| Limitations | Can be time-consuming. May not be suitable for molecules with complex NMR spectra or those that do not adopt the expected conformation. | Requires a known standard for absolute configuration assignment. Method development for new compounds can be required. |
Conclusion and Recommendations
Both the modified Mosher's method and chiral Gas Chromatography are powerful and reliable techniques for the determination of the absolute configuration of this compound enantiomers.
Mosher's method is the preferred choice when an authentic sample of a known enantiomer is not available. Its self-validating nature, by analyzing both diastereomers, provides a high degree of confidence in the assigned configuration. It is particularly well-suited for the structural elucidation of novel chiral compounds.
Chiral GC with derivatization excels in situations where high throughput and high sensitivity are required, and a reference standard of known configuration is accessible. It is an excellent method for quality control, enantiomeric purity determination, and routine analysis once a method has been established.
For a comprehensive and unambiguous determination of the absolute configuration of a new chiral molecule like this compound, a dual approach is often the most rigorous. The absolute configuration can be initially determined using Mosher's method, and then a chiral GC method can be developed and validated using the now-characterized enantiomer as a standard. This synergistic approach leverages the strengths of both techniques, ensuring the highest level of scientific integrity in your research and development endeavors.
References
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Perez-Iglesias, J., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Organic Chemistry, 3(1), 1-10. [Link]
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Restek Corporation. (2000). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
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Brkljaca, R., & Urban, S. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine Drugs, 16(6), 205. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Curran, D. P., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 8, 1159–1167. [Link]
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NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
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Chem libretexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. [Link]
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How I Used Mosher Esters in my PhD. (2023, April 11). YouTube. [Link]
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Ohtani, I., et al. (1991). A new method for determining the absolute configuration of secondary alcohols, the modified Mosher's method. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]
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Riguera, R. (1997). Determining the absolute configuration of stereocenters in natural products: the Mosher method. Chemical Reviews, 97(8), 3125-3162. [Link]
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Wikipedia. (2023, December 1). Chiral derivatizing agent. [Link]
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Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
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University of Rochester. (n.d.). Mosher ester derivatives. [Link]
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A Comparative Analysis of 1-Nonen-4-ol and Other Long-Chain Unsaturated Alcohols for Researchers and Drug Development Professionals
In the landscape of chemical research and development, particularly within the pharmaceutical and flavor and fragrance industries, a nuanced understanding of the structure-activity relationships of long-chain unsaturated alcohols is paramount. This guide provides a comprehensive comparative study of 1-Nonen-4-ol against other structurally related long-chain unsaturated alcohols. By delving into their physicochemical properties, reactivity, and biological activities, supported by detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Introduction to this compound and Its Cohort
This compound, a nine-carbon unsaturated alcohol with the hydroxyl group at the fourth position and a terminal double bond, possesses a unique combination of a reactive vinyl group and a secondary alcohol function.[1] Its molecular structure imparts specific properties that are of interest for various applications, including as a synthetic intermediate and a potential bioactive molecule. This guide will compare this compound with other C8 and C9 unsaturated alcohols, such as 1-octen-3-ol and (Z)-6-nonen-1-ol, to elucidate the impact of chain length, and the position of the hydroxyl group and the double bond on their chemical and biological profiles.
Physicochemical Properties: A Comparative Overview
The subtle differences in the molecular architecture of these alcohols lead to distinct physicochemical properties, which are crucial for their application and handling.
Structural Comparison of Selected Long-Chain Unsaturated Alcohols
Caption: Structural relationship of the compared long-chain unsaturated alcohols.
Key Physicochemical Data
A summary of the key physicochemical properties of this compound and its comparators is presented below. These properties are fundamental in predicting their behavior in various systems, from reaction media to biological membranes.
| Property | This compound | 1-Octen-3-ol | (Z)-6-Nonen-1-ol |
| Molecular Formula | C₉H₁₈O[1] | C₈H₁₆O | C₉H₁₈O[2] |
| Molecular Weight ( g/mol ) | 142.24[1] | 128.21 | 142.24[2] |
| Boiling Point (°C) | Not available | 175 | Not available |
| Refractive Index | Not available | 1.431-1.442 | 1.448-1.450[2] |
| Aqueous Solubility | Sparingly soluble | Insoluble in water[2] | Insoluble in water[2] |
| Odor Profile | Not available | Mushroom, earthy, oily | Powerful, melon-like[2] |
Note: The lack of extensive publicly available data for this compound highlights the need for further experimental characterization.
Experimental Protocol: Determination of Aqueous Solubility of Sparingly Soluble Alcohols
The "shake-flask" method is a standard approach for determining the water solubility of sparingly soluble substances.[3]
Objective: To determine and compare the aqueous solubility of this compound, 1-octen-3-ol, and (Z)-6-nonen-1-ol.
Materials:
-
This compound, 1-octen-3-ol, (Z)-6-nonen-1-ol
-
Deionized water
-
Glass vials with Teflon-lined caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Appropriate organic solvent for extraction (e.g., hexane)
Procedure:
-
Add an excess amount of the alcohol to a glass vial containing a known volume of deionized water.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved alcohol settle.
-
Centrifuge the vials at a high speed to further separate the aqueous and organic phases.
-
Carefully withdraw a known volume of the aqueous phase, ensuring no undissolved alcohol is taken.
-
Extract the aqueous sample with a known volume of an appropriate organic solvent.
-
Analyze the organic extract by GC-MS to determine the concentration of the dissolved alcohol.[4]
-
Prepare a calibration curve with known concentrations of each alcohol to quantify the results.
Reactivity Profile: Oxidation of Unsaturated Alcohols
The presence of both a hydroxyl group and a carbon-carbon double bond makes these molecules susceptible to a variety of chemical transformations, with oxidation being a key reaction. The position of these functional groups relative to each other significantly influences the reaction outcome. This compound is a non-allylic unsaturated alcohol, while 1-octen-3-ol is an allylic alcohol. This structural difference is expected to lead to different reactivity profiles.
Oxidation of a Non-Allylic vs. Allylic Alcohol
Caption: Expected oxidation products of non-allylic and allylic unsaturated alcohols.
Experimental Protocol: Comparative Oxidation of Unsaturated Alcohols
This protocol uses potassium permanganate (KMnO₄) as a strong oxidizing agent to compare the reactivity of this compound and 1-octen-3-ol.
Objective: To compare the rate and products of oxidation of a non-allylic and an allylic unsaturated alcohol.
Materials:
-
This compound and 1-octen-3-ol
-
Potassium permanganate (KMnO₄) solution (e.g., 0.02 M)
-
Dilute sulfuric acid (H₂SO₄)
-
Test tubes
-
Water bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Appropriate TLC solvent system (e.g., hexane:ethyl acetate)
-
GC-MS for product analysis
Procedure:
-
In separate test tubes, dissolve a small amount of this compound and 1-octen-3-ol in a suitable solvent (e.g., acetone).
-
To each test tube, add a few drops of dilute sulfuric acid.
-
Add the KMnO₄ solution dropwise to each test tube while shaking.
-
Observe the rate of disappearance of the purple color of the permanganate ion. A faster disappearance indicates a more rapid reaction.
-
Monitor the reaction progress using TLC by spotting the reaction mixture on a TLC plate at different time intervals.
-
Once the reaction is complete (or after a set time), quench the reaction by adding a small amount of sodium bisulfite solution.
-
Extract the products with an organic solvent.
-
Analyze the extracted products by GC-MS to identify the ketones formed and any potential side products.[5]
Expected Outcome: Allylic alcohols are generally more susceptible to oxidation than non-allylic alcohols.[6][7] Therefore, 1-octen-3-ol is expected to react faster with KMnO₄ than this compound.
Biological Activity: A Comparative Assessment
The biological activities of long-chain unsaturated alcohols are of significant interest, particularly their antimicrobial and cytotoxic effects. These properties are influenced by factors such as chain length and the degree of unsaturation.
Antimicrobial Activity
Studies have shown that the antibacterial activity of long-chain fatty alcohols is dependent on the length of their aliphatic carbon chain. For instance, against Staphylococcus aureus, alcohols with chain lengths from C10 to C13 have demonstrated significant antibacterial activity.
Cytotoxicity
The cytotoxicity of these alcohols is a critical parameter for their potential use in applications where they may come into contact with biological systems.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[8]
Objective: To compare the cytotoxic effects of this compound, 1-octen-3-ol, and (Z)-6-nonen-1-ol on a human cell line (e.g., HaCaT keratinocytes).
Materials:
-
Human cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound, 1-octen-3-ol, and (Z)-6-nonen-1-ol
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test alcohols in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the alcohols, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for 24 or 48 hours in the CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each alcohol.
Applications in Flavor and Fragrance
Long-chain unsaturated alcohols are valued in the flavor and fragrance industry for their unique and often potent aroma profiles. The position of the double bond and the hydroxyl group, as well as the stereochemistry, can dramatically alter the perceived scent. For example, (Z)-6-nonen-1-ol is known for its powerful melon-like odor, while 1-octen-3-ol has a characteristic mushroom and earthy scent.[2] The specific odor profile of this compound is not well-documented in publicly available literature, indicating an opportunity for sensory evaluation studies.
Conclusion
This comparative guide has highlighted the key differences and similarities between this compound and other long-chain unsaturated alcohols. The position of the functional groups significantly impacts their physicochemical properties, reactivity, and biological activity. While data on this compound is limited, the provided experimental protocols offer a framework for its comprehensive characterization. Further research into this and similar molecules will undoubtedly uncover novel applications in various scientific and industrial fields.
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The cytotoxic and genotoxic effects of conjugated trans-2-nonenal (T2N), an off-flavor compound in beer and heat processed food arising from lipid oxidation. PubMed. ([Link])
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Cytotoxicity and metabolism of 4-hydroxy-2-nonenal and 2-nonenal in H2O2-resistant cell lines. Do aldehydic by-products of lipid peroxidation contribute to oxidative stress? PubMed. ([Link])
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Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. NIH. ([Link])
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Cytotoxicity and metabolism of 4-hydroxy-2-nonenal and 2-nonenal in H202-resistant cell lines. ResearchGate. ([Link])
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Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives. PubMed. ([Link])
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Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions. Chemical Communications (RSC Publishing). ([Link])
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. ([Link])
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Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K. ([Link])
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Epoxidation of allylic alcohols. Wikipedia. ([Link])
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Oxidation of Allylic and Benzylic Alcohols | PDF. Scribd. ([Link])
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4-Nonylphenol reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line. PubMed. ([Link])
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6-Nonenal. Wikipedia. ([Link])
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Aqueous Solubility. Creative Biolabs. ([Link])
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A synthesis of 4-hydroxy-2-trans-nonenal and 4-(3H) 4-hydroxy-2-trans-nonenal. PubMed. ([Link])
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DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. MDPI. ([Link])
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GC/MS analysis of long-chain esters standards. (A) Total ion... ResearchGate. ([Link])
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DETERMINATION OF SOLUBILITY OF SPARINGLY SOLUBLE LIQUIDS IN WATER | Journal of the American Chemical Society. ([Link])
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Flavor Note/Specifics/ Examples Descriptors/Info/Thresholds Comments and Notes. Acetaldehyde CH3CHO (Ethanal) 2,3-Butanedione DI - Chicago Section IFT. ([Link])
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Impact of Alcohol Content on Alcohol–Ester Interactions in Qingxiangxing Baijiu Through Threshold Analysis. MDPI. ([Link])
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Stereoselective Synthesis of the Isomers of Notoincisol A: Assigment of the Absolute Configuration of this Natural Product and Biological Evaluation. PMC. ([Link])
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Compare Boiling Point of Isomers. Chemistry Guru. ([Link])
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Dusty smells triggered by 2-nonenol compound. UCLA Health. ([Link])
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The mysterious scent of time: 2-Nonenal, the scent of the elderly. Iconic Elements by dr. Wu. ([Link])
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Safety Operating Guide
Navigating the Disposal of 1-Nonen-4-ol: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical extends far beyond its use in experimentation. The proper disposal of laboratory reagents is a critical, yet often overlooked, aspect of ensuring a safe and compliant workspace. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-nonen-4-ol, a common unsaturated alcohol in various research applications. By understanding the chemical's properties and the principles of waste management, we can mitigate risks and uphold our commitment to environmental stewardship.
Hazard Identification and Characterization of this compound
Key Properties and Inferred Hazards:
| Property | Value/Classification | Source |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Estimated Flash Point | 172 °F (77.6 °C) | The Good Scents Company[2] |
| Inferred GHS Classification | Flammable Liquid, Category 4 (Combustible) | Based on estimated flash point and data for (E)-non-4-en-1-ol[3] |
| Potential Health Hazards | Skin and eye irritation | Based on data for (E)-non-4-en-1-ol[3] |
The estimated flash point of 77.6 °C places this compound in the category of a combustible liquid . According to the Occupational Safety and Health Administration (OSHA), flammable liquids are categorized based on their flashpoints, which dictates storage and handling requirements.[4] A flashpoint above 60°C and below 93°C classifies it as a Category 4 flammable liquid.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the potential for error.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Given the potential for skin and eye irritation, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Nitrile gloves should be worn.
-
Protective Clothing: A flame-resistant lab coat is recommended.
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety. Commingling incompatible chemicals can lead to dangerous reactions.
-
Designated Waste Container: this compound waste must be collected in a designated, properly labeled container for flammable liquids .
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. Do not use metal containers for acids or bases.[5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible Liquid," "Skin/Eye Irritant"). This labeling must be done as soon as the first drop of waste enters the container.[6]
Step 3: On-site Accumulation and Storage
Laboratories generating hazardous waste must adhere to specific regulations for on-site accumulation.
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Storage Conditions: Store the container in a secondary containment bin to prevent spills. The storage area should be away from sources of ignition, such as open flames or hot surfaces.
-
Container Integrity: Keep the waste container closed at all times, except when adding waste.
Step 4: Arranging for Professional Disposal
Under no circumstances should this compound be disposed of down the drain.[7] Its combustible nature and potential environmental impact necessitate professional disposal.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.[7][8]
-
Provide Necessary Information: Be prepared to provide the EHS office with the chemical name, quantity of waste, and a description of the waste (e.g., pure, in solution).
-
Follow Institutional Protocols: Adhere to all institutional guidelines for waste pickup and documentation.
Visualizing the Disposal Decision Pathway
To further clarify the disposal process, the following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Framework: RCRA and Hazardous Waste Codes
The Resource Conservation and Recovery Act (RCRA) gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[9] Based on its estimated flashpoint, this compound would be classified as an ignitable hazardous waste.
-
EPA Hazardous Waste Code: The EPA waste code for ignitable liquids is D001 .[10] This code is used to identify and track the waste through the disposal process.
It is the responsibility of the waste generator (the laboratory) to correctly identify and classify their hazardous waste.[9]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By following these guidelines, researchers can ensure that they are not only compliant with federal and institutional regulations but are also upholding the highest standards of scientific integrity and responsibility. Always consult your institution's specific waste management plan and your EHS department for guidance.
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PubChem . PubChem Compound Summary for CID 10855571, (E)-non-4-en-1-ol. National Center for Biotechnology Information. [Link]
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Navigating the Unknown: A Risk-Based Guide to Personal Protective Equipment for 1-Nonen-4-ol
In the landscape of drug discovery and chemical research, we frequently encounter compounds with incomplete safety profiles. 1-Nonen-4-ol (CAS: 35192-73-5) is one such chemical. While commercially available for research purposes, comprehensive hazard data and a specific Safety Data Sheet (SDS) from major suppliers are not readily accessible. This guide provides a robust, step-by-step operational framework for the safe handling of this compound, grounded in a conservative, risk-based approach. As Senior Application Scientists, it is our mandate to build safety protocols that are self-validating and founded on sound scientific principles, even in the face of incomplete information. This directive explains not just what to do, but why each step is critical for your protection.
The Principle of Analog-Based Risk Assessment
When specific toxicity and hazard data for a compound are unavailable, best laboratory practice, as guided by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), dictates a risk-based approach.[1] We must assume the substance is hazardous. The primary method for estimating these hazards is to analyze the known risks of structurally similar chemicals (analogs).
This compound is a nine-carbon unsaturated alcohol. Its potential hazards can be inferred from:
-
1-Nonene (CAS: 124-11-8): The alkene backbone, which informs flammability and potential respiratory and skin irritation.
-
1-Nonanol (CAS: 143-08-8): The saturated C9 alcohol analog, which provides insight into eye and skin irritation potential.
By synthesizing the hazards of these analogs, we can construct a conservative safety profile for this compound and select appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Profile Analysis of this compound and Structural Analogs
| Property | This compound (Predicted) | 1-Nonene (Known Analog) | 1-Nonanol (Known Analog) | Causality & Implication for PPE Selection |
| GHS Classification | Assumed Flammable Liquid, Skin Irritant, Eye Irritant, Respiratory Irritant | Flammable Liquid (Category 3), Aspiration Hazard (Category 1), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (respiratory) (Category 3) | Serious Eye Irritation (Category 2A), Harmful to aquatic life | The combined hazards necessitate a comprehensive PPE approach covering flammability, skin, eye, and respiratory protection. |
| Physical State | Liquid | Liquid | Liquid | Standard liquid chemical handling protocols are required. PPE must protect against splashes. |
| Primary Hazards | Flammability, Skin/Eye Irritation, Respiratory Irritation | Flammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritation. | Causes serious eye irritation. | The protocol must prioritize ignition source control, chemical-resistant gloves, splash goggles/face shield, and use in a well-ventilated area or with respiratory protection. |
Source: Sigma-Aldrich SDS for 1-Nonene, Fisher Scientific SDS for 1-Nonanol.[2]
Core Directive: Personal Protective Equipment (PPE) Ensemble
Based on the analog hazard assessment, a multi-layered PPE approach is mandatory. The minimum PPE for any quantity of this compound should always include a lab coat, chemical splash goggles, long pants, and closed-toe shoes.[3] The following provides a detailed, task-specific guide.
Skin and Body Protection
-
Primary Barrier: A flame-resistant (FR) lab coat is recommended due to the predicted flammability. Standard cotton lab coats are insufficient as they can ignite and continue to burn.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always check the manufacturer's glove compatibility chart for the specific glove material against long-chain alcohols and alkenes if available.
-
Protocol Insight: The causality behind choosing nitrile for splash protection lies in its balance of chemical resistance to a broad range of chemicals and dexterity. For more extensive contact, the move to butyl rubber is justified by its higher resistance to aliphatic hydrocarbons and alcohols. Always inspect gloves for tears or pinholes before use and remove them without touching the outer surface to the skin.
-
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[4] Safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes.
-
High-Risk Operations: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., heating, vortexing, transferring under pressure), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a critical secondary barrier.
Respiratory Protection
The need for respiratory protection is dictated by the work environment and the scale of the operation.
-
Engineering Controls First: All work with this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation. This is the primary method of respiratory protection.
-
When Respirators are Required: If work must be performed outside of a fume hood (a scenario that should be avoided) or in case of a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the minimum requirement.[1][5]
-
Causality: The organic vapor cartridge contains activated carbon, which adsorbs the volatile organic compound (VOC) molecules from the air before they can be inhaled. This is effective for chemicals like this compound, which is expected to have a relatively low vapor pressure but can still generate inhalable vapors, especially if heated.
-
Operational and Disposal Plan
A safe experiment is one that is planned from start to finish, including disposal.
Workflow for Safe Handling and PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE when preparing to work with this compound.
Caption: PPE Selection Workflow for this compound.
Step-by-Step Handling Protocol
-
Area Preparation: Designate a work area inside a certified chemical fume hood. Remove all flammable materials and potential ignition sources.[6] Ensure a spill kit and a Class B fire extinguisher are immediately accessible.
-
PPE Donning: Before handling the chemical, don all required PPE as determined by your risk assessment: FR lab coat, chemical splash goggles (and face shield if needed), and appropriate gloves.
-
Chemical Transfer: When transferring this compound, use a funnel and perform the transfer over a secondary containment tray to catch any drips. Keep the container closed when not in use.[6]
-
Heating: If heating is required, use a heating mantle or a sand/water bath. Never use an open flame.
-
Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical. Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
Improper disposal is a serious breach of safety and environmental regulations.
-
Waste Segregation: All solutions containing this compound and any contaminated materials (e.g., used gloves, absorbent pads, pipette tips) must be disposed of as hazardous waste. Do not pour down the drain or mix with regular trash.[6][7]
-
Waste Container: Collect liquid waste in a clearly labeled, compatible, sealed hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Irritant).[7][8]
-
Arranging Disposal: Follow your institution's specific procedures for hazardous waste pickup. Store the sealed waste container in a designated satellite accumulation area away from ignition sources.[9]
Emergency Procedures: Immediate, Step-by-Step Guidance
In the event of an emergency, a calm and methodical response is crucial.
Emergency Response Decision Tree
Sources
- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol [cdc.gov]
- 6. triumvirate.com [triumvirate.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. mlienvironmental.com [mlienvironmental.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
